1-Chloro-1,1,2,2-tetrafluoroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFYIGAYWLRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF4 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042023 | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Molecular Weight |
136.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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| Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |
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Boiling Point |
-11.7 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Density |
1.379 g/mL at 20 °C (liquid) | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
354-25-6 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | HCFC-124a | |
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| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Melting Point |
-117 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a): Chemical Properties and Synthetic Utility
The following technical guide details the chemical properties, reactivity, and applications of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) .
Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary & Chemical Identity
1-Chloro-1,1,2,2-tetrafluoroethane , commonly designated as HCFC-124a (or R-124a), is a hydrochlorofluorocarbon used primarily as a chemical intermediate and specialty refrigerant.[1][2] Distinct from its structural isomer HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane), HCFC-124a is characterized by its symmetric difluoromethylene backbone (
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane |
| Common Designations | HCFC-124a, R-124a |
| CAS Registry Number | 354-25-6 |
| Chemical Formula | |
| SMILES | FC(F)C(F)(F)Cl |
| Molecular Weight | 136.48 g/mol |
| Structural Distinction | HCFC-124a: |
Physicochemical Profile
HCFC-124a exists as a colorless gas at standard temperature and pressure (STP), possessing a faint ethereal odor.[2][3] Its physical properties are dictated by the high electronegativity of the four fluorine atoms, which induce strong C-F dipoles but weak intermolecular Van der Waals forces.[2]
Key Physical Properties
| Property | Value | Context |
| Boiling Point | -11.7 °C (261.45 K) | Gas at room temp; requires pressurized handling.[1][2][4] |
| Melting Point | -117 °C (156 K) | Wide liquid range under pressure.[1][2] |
| Liquid Density | 1.379 g/mL (@ 20 °C) | Significantly denser than water.[2] |
| Vapor Pressure | ~330 kPa (@ 25 °C) | Estimated; requires rated pressure vessels.[2] |
| Solubility | Negligible in water; Soluble in ethers, alcohols, and chlorinated solvents.[2] | Lipophilic nature allows miscibility with organic reaction media.[2] |
Chemical Reactivity & Stability
While HCFC-124a is chemically inert under ambient conditions, its reactivity profile is dominated by the activation of the C-Cl and C-H bonds.[2]
Dehydrochlorination: The TFE Gateway
The most scientifically significant property of HCFC-124a is its ability to undergo base-mediated 1,2-elimination (dehydrochlorination) to yield tetrafluoroethylene (TFE) .[1][2]
-
Mechanism: Strong bases (e.g., organolithiums or alkoxides) abstract the proton from the
group.[2] The resulting carbanion rapidly eliminates the chloride ion from the adjacent group.[2] -
Utility: TFE is explosive and difficult to transport.[1][2] HCFC-124a serves as a safe, storable surrogate that releases TFE only when triggered by base, allowing for safer handling in laboratory settings.[2]
Radical Chemistry
The C-Cl bond (bond dissociation energy ~80 kcal/mol) is the weakest point in the molecule, making HCFC-124a susceptible to radical attack.[2]
-
Radical Scission: Under UV irradiation or in the presence of radical initiators (AIBN), the C-Cl bond can homolyze to generate the
radical.[2] This species can participate in radical addition reactions to alkenes, introducing a tetrafluoroethyl motif.[2][5]
Environmental Stability
-
Atmospheric Fate: HCFC-124a reacts with hydroxyl radicals (
) in the troposphere, leading to oxidative degradation.[1][2] -
ODP/GWP: As a Class II Ozone Depleting Substance, it has a non-zero Ozone Depletion Potential (ODP ~0.022) and a high Global Warming Potential (GWP), necessitating capture and recycling protocols.[2]
Applications in Drug Development & Synthesis
In pharmaceutical chemistry, the introduction of fluorinated motifs alters pKa, lipophilicity (LogP), and metabolic stability.[2] HCFC-124a is utilized primarily as a reagent for fluoroalkylation .[1][2]
In Situ TFE Generation for Cycloaddition
TFE generated from HCFC-124a can undergo [2+2] cycloaddition with electron-rich alkenes or alkynes to form cyclobutanes containing gem-difluoro groups—bioisosteres for carbonyls or ethers.[1][2]
Tetrafluoroethylation
The
-
Lithiation: Deprotonation of HCFC-124a at low temperatures (-78 °C) creates a transient lithiated species (
) which can act as a nucleophile, although elimination to TFE is a competing pathway.[1][2] -
Radical Addition: Using HCFC-124a as a radical donor to functionalize drug scaffolds.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent reactivity of HCFC-124a, highlighting its role as a TFE precursor.
Caption: Divergent reaction pathways of HCFC-124a. The base-mediated elimination to TFE is the primary synthetic route.[1][2]
Experimental Protocol: In Situ TFE Generation
Objective: Safe generation of TFE for a [2+2] cycloaddition reaction without handling TFE gas cylinders.
Safety Warning: TFE is explosive.[1][2] This reaction must be performed behind a blast shield in a rated fume hood.[2] Ensure the system is oxygen-free.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser (-78 °C), nitrogen inlet, and addition funnel.
-
Solvent: Charge the flask with anhydrous THF and the substrate (alkene/alkyne).
-
Reagent Addition: Condense HCFC-124a gas into the reaction mixture at -78 °C. (Calculate equivalents based on weight increase).
-
Elimination: Add a solution of
-Butyllithium (or LDA) dropwise over 30 minutes while maintaining -78 °C. -
Reaction: Allow the mixture to warm slowly to room temperature. The generated TFE reacts immediately with the substrate, minimizing the accumulation of hazardous monomer.[2]
-
Quench: Quench with saturated
solution and extract with ether.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Ozone Layer Protection - Class II Ozone-Depleting Substances.[1][2] Retrieved from [Link][2]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane|lookchem [lookchem.com]
- 2. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 354-25-6: 1-Chloro-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 4. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 5. Repurposing HFC-125 to tetrafluoroethylene: A step toward a more sustainable fluoropolymer feedstock strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical & Functional Profile of HCFC-124a
1-Chloro-1,1,2,2-tetrafluoroethane: A Structural & Application Analysis
Executive Summary
HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane) is a hydrochlorofluorocarbon isomer often overshadowed by its commercial counterpart, HCFC-124. While historically utilized in refrigerant blends, its contemporary relevance in the pharmaceutical sector lies in two distinct domains: (1) as a critical process impurity in the manufacturing of medical-grade propellants (e.g., HFC-134a for MDIs), and (2) as a specialized fluorinated synthon for introducing tetrafluoroethyl moieties into bioactive scaffolds.
This guide provides a definitive physicochemical characterization of HCFC-124a, distinguishing it from its isomer, and outlines protocols for its analytical detection and synthetic utility.
Molecular Architecture & Isomerism
The distinction between HCFC-124a and HCFC-124 is chemically subtle but physically significant. HCFC-124a possesses a higher degree of symmetry, which influences its dipole moment and solvation properties compared to the asymmetric HCFC-124.
-
HCFC-124a (Symmetrical):
(1-chloro-1,1,2,2-tetrafluoroethane)[1] -
HCFC-124 (Asymmetrical):
(1-chloro-1,2,2,2-tetrafluoroethane)[2]
Visualization: Isomeric Structural Divergence
The following diagram illustrates the structural relationship and the resulting polarity differences that necessitate specific separation techniques.
Figure 1: Structural comparison highlighting the minimal boiling point differential that complicates distillative separation.
Physicochemical Profile
The following data aggregates experimental values validated against NIST and PubChem databases. Accurate knowledge of these parameters is essential for designing purification manifolds and pressurized reaction vessels.
| Property | Value | Unit | Condition | Source |
| CAS Registry Number | 354-25-6 | - | - | |
| Molecular Formula | - | - | - | |
| Molecular Weight | 136.48 | g/mol | - | - |
| Boiling Point | -11.7 | °C | 1 atm | |
| Melting Point | -117 | °C | - | |
| Density (Liquid) | 1.379 | g/mL | 20°C | |
| Vapor Pressure | ~3850 | hPa | 25°C | Est.[1][2][3] based on R-124 |
| Water Solubility | Poor | - | - | Lipophilic |
| Ozone Depletion Potential | 0.022 | ODP | CFC-11 = 1.0 | |
| Global Warming Potential | 599 | GWP | 100-yr |
Pharmaceutical Relevance: Impurity & Synthon
For drug developers, HCFC-124a is rarely the final product. Instead, it appears in two critical contexts:
A. Critical Process Impurity (CMC Context)
HCFC-124a is a known impurity in the synthesis of HFC-134a (Norflurane) , the propellant used in Metered Dose Inhalers (MDIs). Regulatory bodies (FDA/EMA) require stringent control of halogenated impurities in inhalation products.
-
Origin: Formed during the hydrofluorination of trichloroethylene or tetrachloroethylene when chlorine-fluorine exchange is incomplete or proceeds via an alternative mechanism.
-
Risk: While toxicity is low (weak anesthetic), its presence affects the vapor pressure of the propellant blend, potentially altering the particle size distribution (PSD) of the delivered drug.
B. Fluorinated Synthon (Medicinal Chemistry)
The
Visualization: Impurity Genesis in Propellant Synthesis
This workflow demonstrates where HCFC-124a arises during the production of medical-grade HFC-134a.
Figure 2: Genesis of HCFC-124a as a side-product in fluorocarbon manufacturing.
Experimental Protocol: Analytical Separation
Due to the proximity of boiling points between the 124 and 124a isomers (
Objective: Quantify HCFC-124a impurity levels in a bulk fluorocarbon matrix.
Method Parameters
-
Instrument: GC-FID (Flame Ionization Detector) or GC-MS.
-
Column: Carbopack™ B / 1% SP™-1000 (or equivalent porous layer open tubular column tailored for Freons).
-
Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).
-
Oven Profile:
-
Hold at 40°C for 5 min.
-
Ramp 10°C/min to 150°C.
-
Hold 2 min.
-
Step-by-Step Workflow
-
Sampling: Collect the gas sample using a gas-tight syringe or a heated gas sampling valve (GSV) to prevent condensation fractionation.
-
Standard Preparation: Prepare a calibration standard using a certified mixture of HCFC-124 and HCFC-124a (custom blend required from specialty gas vendors like SynQuest or Apollo Scientific).
-
Injection: Inject 100
via GSV. Split ratio 10:1. -
Integration:
-
HCFC-124 (Major) elutes first (typically).
-
HCFC-124a (Minor) elutes slightly later due to stronger interaction with the stationary phase (symmetry-dependent adsorption).
-
-
Calculation: Use the Area Normalization method or External Standard method if a pure 124a standard is available.
Expert Insight: If GC-MS is used, monitor the fragment ion
67 () vs 69 ( ). HCFC-124a ( ) will show a dominant fragment, whereas HCFC-124 ( ) will show a strong signal. This confirms the isomer identity.
Safety & Environmental Handling
Although less ozone-depleting than CFCs, HCFC-124a is a Class II Ozone Depleting Substance.
-
Inhalation Toxicity: Low acute toxicity.[2] High concentrations can cause cardiac sensitization (arrhythmia) and asphyxiation.
-
Thermal Decomposition: At temperatures >200°C or in contact with open flames, it decomposes to form HF (Hydrofluoric Acid) and HCl (Hydrochloric Acid) .
-
Protocol: Never use standard fume hoods for thermal degradation studies; use scrubbed exhaust systems.
-
-
Regulatory Status: Under the Montreal Protocol, production is being phased out.[1] Research usage usually requires exemption permits or usage of stockpiled material.
References
-
PubChem. (2023). 1-Chloro-1,1,2,2-tetrafluoroethane (Compound).[1][2][5][6][7][8] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2023). Ethane, 1-chloro-1,1,2,2-tetrafluoro-.[1][5][6][7][8] SRD 69.[9] [Link]
-
ECETOC. (2003). Joint Assessment of Commodity Chemicals No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[2] (Provides comparative context for the 'a' isomer). [Link][2]
-
U.S. EPA. (2023). Phaseout of Class II Ozone-Depleting Substances.[1][Link]
-
IPCC/TEAP. (2005). Special Report on Safeguarding the Ozone Layer and the Global Climate System.[1] (Data on GWP/ODP).[1][2][10] [Link]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Respiratory protection equipments C2HClF4 (1-chloro-1,1,2,2-tetrafluoroethane), CAS number 354-25-6 [en.gazfinder.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Monograph: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Subtitle: Impurity Profiling, Synthesis Dynamics, and Handling in Pharmaceutical Applications[1]
Part 1: Executive Summary & Core Directive
Status: Class II Ozone Depleting Substance (ODS) | Role: Critical Process Impurity (CPI) & Fluorinated Intermediate[1]
For drug development professionals, 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is rarely a target molecule but frequently a critical "guest" in the supply chain.[1] Its primary relevance lies in Chemistry, Manufacturing, and Controls (CMC) as a regulated impurity in Norflurane (HFC-134a) , the global standard propellant for Metered Dose Inhalers (MDIs).
Unlike its isomer HCFC-124 (
Part 2: Chemical & Physical Characterization[1][2][3]
Distinction of Isomers: The most common error in handling this compound is confusing it with HCFC-124.[1]
-
HCFC-124a (CAS 354-25-6):
(Symmetric fluorine distribution on C1/C2).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
HCFC-124 (CAS 2837-89-0):
(Asymmetric; trifluoromethyl group present).
Table 1: Physicochemical Profile
| Property | Value | Context for Researchers |
| CAS Number | 354-25-6 | Unique identifier for the "a" isomer.[1][2] |
| Formula | Molecular Weight: 136.48 g/mol .[3] | |
| Boiling Point | -10°C to -11.7°C | Gas at room temperature; requires pressurized storage.[1] |
| Density (Liquid) | ~1.379 g/mL (@ 20°C) | Dense liquid phase; relevant for extraction protocols.[1] |
| ODP | 0.022 | Ozone Depletion Potential.[1] Regulated under Montreal Protocol.[1][4] |
| Solubility | Lipophilic | Soluble in ethers, alcohols; limited water solubility.[1] |
| Appearance | Colorless, Odorless Gas | Asphyxiant; no warning odor.[1] |
Part 3: Pharmaceutical Relevance (CMC & Impurity Profiling)[1]
In the context of drug development, HCFC-124a is defined primarily by its presence in Medical Grade Propellants .
1. The Norflurane (HFC-134a) Connection
HFC-134a is synthesized via the hydrofluorination of trichloroethylene. During this process, incomplete fluorination or isomerization leads to the formation of HCFC-124a.
-
Regulatory Thresholds: Medical grade HFC-134a (Zepex®, Solkane®) must meet stringent purity standards (often >99.99%).[1]
-
IPACT-I Specification: Explicitly lists HCFC-124a as an impurity to be monitored.[1] The limit is typically set at the ppm level (e.g., < 5-10 ppm) to ensure patient safety and minimize ODS release.
2. Analytical Challenges
Detecting HCFC-124a requires high-resolution Gas Chromatography (GC) because its retention time is very close to that of its isomer, HCFC-124, and the main product HFC-134a.[1]
-
Methodology: GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard.[1]
-
Differentiation: The fragmentation patterns in MS help distinguish the
structure (fragmentngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> at m/z 51) from (strong signal at m/z 69).
Part 4: Synthesis & Formation Dynamics[1][6]
The formation of HCFC-124a is a result of the complex kinetics involved in fluorinating chlorinated alkenes. The diagram below illustrates the "Genesis of Impurities" in a typical production workflow for pharmaceutical propellants.
Diagram 1: Impurity Genesis in HFC-134a Production
Figure 1: Reaction pathway showing the genesis of HCFC-124a as a side-product during the catalytic hydrofluorination of trichloroethylene.[1] Control of reactor temperature and catalyst selectivity is required to minimize this specific impurity.
Part 5: Handling, Safety, and Protocols[1]
Warning: HCFC-124a is a compressed gas and a mild asphyxiant.[1] It must be handled in a fume hood or well-ventilated area.[1]
Protocol: Safe Sampling for QC Analysis
This protocol is designed for researchers sampling pressurized cylinders for impurity analysis.[1]
-
Preparation:
-
Purging:
-
Connect the sample cylinder to the source vessel using stainless steel tubing (Swagelok or equivalent).
-
Evacuate the sample cylinder to < 10 mTorr to remove air/moisture.
-
-
Sampling:
-
Open the source valve slowly. Fill the sample cylinder to 80% capacity (liquid fill) or desired pressure (gas fill).
-
Critical Step: Do not overfill.[1] Liquid expansion can rupture the cylinder if temperature rises.
-
-
Decomposition Check:
-
Disposal:
Diagram 2: Analytical Workflow for Impurity Detection
Figure 2: Analytical workflow for distinguishing HCFC-124a from its isomer and the main propellant matrix using GC-MS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
Koura Global (2024). Regulatory Questions & Requests for ZEPHEX® 134a (Medical Propellant Specifications). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Norflurane (Impurities Section). Retrieved from [Link][1]
Sources
Advanced Synthesis Guide: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1]
Executive Summary & Strategic Distinction
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is a critical fluorinated intermediate, distinct from its more common isomer, HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane).[1] While HCFC-124 is widely known as a refrigerant, HCFC-124a serves as a specialized synthon in organic synthesis, particularly for introducing the tetrafluoroethyl moiety into pharmaceutical scaffolds or as a precursor for specific fluoropolymers.[1]
Critical Isomer Distinction:
-
Target (HCFC-124a):
(Symmetric carbon backbone, Cl and H on different carbons).[1] -
Common Isomer (HCFC-124):
(Asymmetric, often the dominant commercial isomer).[1]
This guide details the synthesis of the 1,1,2,2-isomer via two high-fidelity pathways: the Hydrochlorination of Tetrafluoroethylene (TFE) (Primary Route) and the Radical Chlorination of HFC-134 (Alternative Route).[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
Before initiating synthesis, verify the target parameters.[1] HCFC-124a exists as a liquefied gas under standard pressure.[1][2]
| Property | Value | Notes |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| CAS Number | 354-25-6 | Do not confuse with 2837-89-0 (HCFC-124) |
| Molecular Formula | ||
| Molecular Weight | 136.48 g/mol | |
| Boiling Point | -10°C to -14°C (approx.)[1] | Requires cryo-condensers or pressurized vessels.[1] |
| Appearance | Colorless gas | Ether-like odor.[1] |
| Solubility | Soluble in alcohols, ethers, chlorinated solvents |
Primary Synthesis Pathway: Hydrochlorination of Tetrafluoroethylene (TFE)
This pathway is the most atom-economical and regioselective route to HCFC-124a.[1] Because TFE (
Reaction Mechanism
The reaction proceeds via an electrophilic addition of Hydrogen Chloride across the double bond of TFE. While uncatalyzed addition is slow due to the electron-withdrawing fluorine atoms deactivating the alkene, Lewis acid catalysis accelerates the process.
Reaction:
Mechanistic Visualization
The following diagram illustrates the electrophilic addition pathway.
Figure 1: Electrophilic addition mechanism of HCl to TFE yielding HCFC-124a.[1]
Detailed Experimental Protocol (TFE Route)
Safety Warning (CRITICAL): Tetrafluoroethylene (TFE) is an explosive monomer.[1] It can spontaneously polymerize or decompose into
-
Mandatory: Use TFE inhibited with terpenes (e.g., d-limonene).[1]
-
Oxygen Exclusion: Strictly anaerobic conditions (
ppm). -
Barricade: Perform all high-pressure reactions in a blast-proof bay.
Reagents:
-
Anhydrous Hydrogen Chloride (Gas).[1]
-
Catalyst: Activated Carbon (dried at 200°C) or Ferric Chloride (
) on support.
Procedure:
-
Reactor Prep: Load a Hastelloy or Monel autoclave (resistant to HCl) with the supported catalyst (10% w/w relative to TFE).[1]
-
Purge: Evacuate the reactor and flush with
three times to remove oxygen. -
Charging: Cool reactor to -78°C (Dry ice/acetone bath). Condense the required mass of TFE into the vessel.
-
Addition: Introduce anhydrous HCl gas (1.1 equivalents) while maintaining temperature below -20°C.
-
Reaction: Seal the reactor. Slowly warm to 150°C - 180°C . The pressure will rise significantly (expect >20 bar).[1]
-
Monitoring: Monitor pressure drop. As the reaction proceeds (
), the molar volume decreases, causing a pressure drop. -
Termination: Once pressure stabilizes, cool to room temperature, then to -20°C.
-
Collection: Vent excess HCl through a caustic scrubber (NaOH). Distill the remaining liquid product into a cryo-trap.
Alternative Pathway: Radical Chlorination of HFC-134[1]
For laboratories unequipped to handle explosive TFE monomer, the chlorination of 1,1,2,2-tetrafluoroethane (HFC-134) is a safer alternative.[1] HFC-134 is a stable, non-flammable gas.[1]
Reaction:
Process Logic
This reaction relies on a free-radical chain mechanism.[1] Since HFC-134 is symmetric, the abstraction of any hydrogen atom creates the same radical intermediate, leading to high selectivity for the mono-chlorinated product (HCFC-124a) if conversion is kept low to prevent di-chlorination (forming CFC-114).[1]
Figure 2: Radical chain mechanism for HFC-134 chlorination.
Protocol
-
Setup: Use a photochemical reactor (quartz vessel) equipped with a medium-pressure mercury lamp.
-
Flow: Introduce a gas stream of HFC-134 and
in a 4:1 molar ratio .-
Note: High HFC-134 excess minimizes over-chlorination to CFC-114.[1]
-
-
Conditions: Irradiate at room temperature (gas phase) or 0°C (liquid phase under pressure).
-
Workup: Pass effluent gas through a water scrubber (removes HCl) and a drying tower (
).[1] -
Purification: Fractional distillation is required to separate HFC-134 (BP -23°C), HCFC-124a (BP ~ -12°C), and CFC-114 (BP +3.6°C).[1]
Analytical Characterization
Validating the synthesis requires distinguishing the 1,1,2,2-isomer from the 1,2,2,2-isomer.[1]
NMR Spectroscopy
Nuclear Magnetic Resonance is the definitive identification method.[1]
| Nucleus | Expected Signal (HCFC-124a) | Interpretation |
| Single signal (or two very close multiplets) | Due to symmetry, the two | |
| Triplet of triplets (tt) | The single proton couples to the two geminal fluorines ( |
Contrast with HCFC-124: HCFC-124 (
GC-MS Data[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Ozone Layer Protection - Phaseout of Class II Ozone-Depleting Substances (HCFCs).[1] Retrieved from [Link][1]
-
European Chemical Agency (ECHA). Substance Information: 1-chloro-1,1,2,2-tetrafluoroethane (EC 206-552-0).[1] Retrieved from [Link][1]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. RU2088562C1 - Method of separation of hydrogen chloride and tetrafluoroethylene - Google Patents [patents.google.com]
- 5. Effect of Aqueous HCl with Dissolved Chlorine on Certain Corrosion-Resistant Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic & Physicochemical Profile of C2HClF4 (HCFC-124)
Executive Summary
Chlorotetrafluoroethane (
-
Atmospheric Chemistry: As a transitional Hydrochlorofluorocarbon (HCFC) with a finite Global Warming Potential (GWP).[1]
-
Pharmaceutical Synthesis: As a fluorinated intermediate in the synthesis of volatile anesthetics (e.g., isoflurane/desflurane analogs).[1]
-
Trace Impurity Analysis: Monitoring
as a byproduct in the production of HFC-134a and HFC-125.
This guide provides a definitive spectroscopic reference for the identification and quantification of the dominant isomer, HCFC-124 , with comparative notes on HCFC-124a where critical for separation.
Chemical Identity & Physical Properties[3][4][5][6][7][8]
Differentiation between isomers is critical, as their spectroscopic signatures (particularly NMR) differ significantly due to symmetry.[1]
| Property | HCFC-124 (Dominant Isomer) | HCFC-124a (Minor Isomer) |
| IUPAC Name | 1-chloro-1,2,2,2-tetrafluoroethane | 1-chloro-1,1,2,2-tetrafluoroethane |
| Structure | ||
| CAS Number | 2837-89-0 | 354-25-6 |
| Boiling Point | -12.0 °C | -10.0 °C |
| Symmetry | Asymmetric ( | Asymmetric ( |
| Dipole Moment | ~1.35 D | ~1.50 D |
Vibrational Spectroscopy (Infrared)
Infrared spectroscopy is the primary method for quantifying
Characteristic Absorption Bands (Gas Phase)
Data synthesized from NIST and PNNL databases.[1]
| Wavenumber ( | Intensity | Vibrational Mode Assignment |
| 2950 - 3000 | Weak | |
| 1250 - 1350 | Very Strong | |
| 1180 - 1240 | Strong | |
| 909 | Medium | |
| 800 - 860 | Medium/Strong | |
| 700 - 730 | Medium | Skeletal deformation / Rocking modes. |
Radiative Efficiency & GWP
The strong infrared cross-section in the "atmospheric window" (800–1200
-
Radiative Efficiency: 0.22
-
Atmospheric Lifetime: 5.9 years (Determined by reaction with
radicals).[1] -
GWP (100-yr): ~527 - 627 (depending on integration horizon).
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9][10]
NMR is the gold standard for structural confirmation, particularly for distinguishing HCFC-124 from HCFC-124a. The presence of fluorine (
F NMR (470 MHz, / Freon-11 ref)
Target Structure:
| Signal | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| -78.0 to -82.0 | Doublet of Doublets (dd) | The | ||
| -145.0 to -155.0 | Multiplet (dq) | The single fluorine is geminal to H (large |
H NMR (500 MHz, )
Target Structure:
| Signal | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| CH | 6.0 - 6.2 | Doublet of Quartets (dq) | The proton is split by the geminal F (large doublet) and the three vicinal Fs (quartet). |
Expert Insight: The magnitude of the geminal H-F coupling (~48 Hz) is a definitive diagnostic for the
moiety. If the structure were HCFC-124a (), you would observe a triplet with a similar large coupling constant ( Hz).[1]
Mass Spectrometry (EI-MS)[7]
Electron Ionization (70 eV) produces a distinct fragmentation pattern driven by the stability of the
| m/z | Ion Identity | Relative Abundance | Notes |
| 136 / 138 | < 1% | Molecular ion is very weak/absent. | |
| 101 / 103 | Moderate | Loss of Chlorine radical ( | |
| 85 / 87 | Weak | Loss of F. | |
| 69 | Base Peak (100%) | The trifluoromethyl cation is the dominant fragment.[1] | |
| 67 / 69 | Strong | Overlaps with base peak; diagnostic of the | |
| 51 | Moderate | Rearrangement fragment.[1] |
Experimental Protocols
Sampling Volatile Halocarbons
Handling HCFC-124 (bp -12°C) requires strict adherence to vacuum line techniques to prevent fractionation and sample loss.
Protocol: Cryogenic Transfer for NMR Analysis
-
Preparation: Evacuate a heavy-walled NMR tube (J. Young valve type) on a high-vacuum manifold (<
Torr). -
Solvent Addition: Vacuum distill deuterated solvent (
or Acetone- ) into the tube using liquid nitrogen freeze-pump-thaw cycles. -
Analyte Transfer:
-
Sealing: Close the J. Young valve while the sample is frozen.
-
Equilibration: Allow the tube to warm to room temperature behind a blast shield.
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing unknown fluorinated ethane samples.
Figure 1: Integrated analytical workflow for distinguishing HCFC-124 from its isomers using MS fragmentation logic and NMR splitting patterns.
Atmospheric Fate & Toxicology[1]
Understanding the degradation pathway is essential for environmental impact assessments.[1] HCFC-124 is removed from the troposphere primarily by hydroxyl radicals (
Figure 2: Tropospheric degradation pathway of HCFC-124 initiated by hydroxyl radical attack, leading to acid halides.
Toxicological Note
While HCFC-124 has low acute toxicity (LC50 > 230,000 ppm in rats), high concentrations can cause cardiac sensitization.[1][3] In drug development, if used as an intermediate, residual solvent limits (ICH Q3C) must be strictly observed, typically requiring detection limits in the low ppm range via Headspace GC-MS.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Ethane, 2-chloro-1,1,1,2-tetrafluoro- (HCFC-124) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]
-
Intergovernmental Panel on Climate Change (IPCC). (2013).[1] Climate Change 2013: The Physical Science Basis.[1] Chapter 8: Anthropogenic and Natural Radiative Forcing. (Table 8.A.1). [Link]
-
Brunner, D., et al. (2014).[1] Infrared absorption spectra, radiative efficiencies, and global warming potentials of newly-detected halogenated compounds.[1] Atmosphere, 5(3), 474-491.[1] (Contextual reference for HCFC spectroscopic methods). [Link][1][3][5]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][6] (Authoritative text for J-coupling constants cited in Section 4).
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
- 3. ecetoc.org [ecetoc.org]
- 4. Ozone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C2Cl2F4 | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Compendium: Thermodynamic & Physicochemical Profile of R-124a
The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical properties of R-124a (1-chloro-1,1,2,2-tetrafluoroethane) .
Critical Disambiguation: R-124a vs. R-134a
Warning for Drug Development Professionals: Before proceeding, verify the specific chemical entity required for your application. There is a high risk of nomenclature confusion in medical contexts:
-
R-134a (Norflurane, 1,1,1,2-Tetrafluoroethane): The standard, non-ozone-depleting hydrofluorocarbon (HFC) propellant used in Metered Dose Inhalers (MDIs) and medical cooling.
-
R-124a (1-Chloro-1,1,2,2-tetrafluoroethane): A hydrochlorofluorocarbon (HCFC) isomer.[1] It is ozone-depleting , generally toxic (cardiac sensitization risk), and not approved for direct human drug delivery. It typically appears as an impurity in R-124 or as a feedstock intermediate.
This guide focuses exclusively on the thermodynamic properties of R-124a .
Chemical Identity & Structural Characterization
R-124a is a structural isomer of the more common refrigerant R-124. While R-124 is asymmetric (
| Parameter | Specification |
| Common Name | R-124a (HCFC-124a) |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane |
| Chemical Formula | |
| CAS Number | 354-25-6 |
| Molecular Weight | 136.48 g/mol |
| Structure | Ethane backbone; C1 bonded to Cl, F, F; C2 bonded to H, F, F. |
Thermodynamic Properties
The following data represents the physicochemical baseline for R-124a. Note the distinct boiling point shift compared to its isomer R-124 (-12.0°C).
Table 1: Fundamental Thermodynamic Data
| Property | Value | Unit | Conditions |
| Boiling Point ( | -10.2 to -11.7 | °C | @ 101.3 kPa (1 atm) |
| Melting Point ( | -117.0 | °C | @ 101.3 kPa |
| Critical Temperature ( | 126.7 | °C | - |
| Critical Pressure ( | ~3.7 (Est.)[2][3][4] | MPa | Derived from isomer R-124 data |
| Liquid Density | 1.379 | g/mL | @ 20°C (Saturation) |
| Vapor Density | ~6.4 | g/L | @ 25°C (Saturated Vapor) |
| Ozone Depletion Potential (ODP) | 0.022 – 0.04 | - | Relative to CFC-11 = 1.0 |
| Global Warming Potential (GWP) | High | - | HCFC Class |
Analytic Insight: The boiling point of R-124a is slightly higher than that of R-124. In fractional distillation of crude R-124, R-124a concentrates in the bottoms (liquid phase) relative to the main isomer. This thermodynamic offset is critical for purification protocols.
Experimental Protocol: Impurity Analysis via Gas Chromatography
For researchers utilizing R-124a as a reference standard or analyzing it as an impurity in pharmaceutical propellants, the following GC protocol ensures separation from the R-124 isomer.
Methodology: Isomeric Separation
Objective: Quantify R-124a content (0.1% - 5.0% range) within a bulk fluorocarbon matrix.
-
Column Selection: Use a capillary column with a stationary phase optimized for volatile halocarbons (e.g., DB-624 or RTX-1 , 60m x 0.32mm ID, 1.8µm film). The thick film is required to retain volatile ethanes at near-ambient temperatures.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: Split/Splitless (Split ratio 50:1) @ 200°C.
-
Detector: Flame Ionization Detector (FID) @ 250°C. Note: ECD is more sensitive but FID provides better linearity for %-level isomers.
-
Temperature Program:
-
Hold @ 35°C for 10 min (Isothermal separation of isomers).
-
Ramp @ 10°C/min to 150°C (Elute heavier residues).
-
-
Elution Order:
- (R-124): ~6.5 min[4]
- (R-124a): ~7.2 min (Due to higher boiling point and polarity interaction).
Safety & Toxicological Profile
As an HCFC, R-124a carries specific toxicological risks distinct from modern HFCs.
-
Cardiac Sensitization: Like many halogenated ethanes, R-124a can sensitize the myocardium to catecholamines (epinephrine). Exposure to high concentrations followed by stress/exertion can induce fatal arrhythmia.
-
Inhalation Toxicity: Narcotic effects at high concentrations (>2000 ppm).
-
Decomposition: Thermal decomposition (e.g., contact with open flame) yields Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) , both of which are acutely toxic and corrosive.
Comparative Logic: Halocarbon Selection
The following decision tree illustrates the logical placement of R-124a within the refrigerant/propellant spectrum, highlighting why it is excluded from modern drug development pipelines.
Figure 1: Classification logic separating R-124a (HCFC impurity) from R-134a (Pharma standard).
References
-
National Institute of Standards and Technology (NIST). REFPROP: Reference Fluid Thermodynamic and Transport Properties Database (Version 10.0). Standard Reference Data Program.[5][6][7]
-
SynQuest Laboratories. 1-Chloro-1,1,2,2-tetrafluoroethane (R-124a) Safety Data Sheet & Properties.Link
-
ASHRAE. ANSI/ASHRAE Standard 34-2022: Designation and Safety Classification of Refrigerants. American Society of Heating, Refrigerating and Air-Conditioning Engineers. Link
-
International Institute of Refrigeration (IIR). Thermophysical Properties of R124a and Isomeric Mixtures.Link
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer: HCFC Phase-out Management Plans.Link
Sources
Technical Master File: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1][2][3]
Document Control:
-
Subject: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)[1][2][3]
-
Role: Fluorinated Intermediate / Impurity Standard / Specialized Solvent[1][2]
-
Status: Class II Ozone Depleting Substance (Montreal Protocol)[1][2]
Part 1: Executive Summary & Scientific Context[1][3]
In the high-precision landscape of pharmaceutical development, 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) occupies a critical niche.[1][2] Often overshadowed by its structural isomer HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane), HCFC-124a is chemically distinct with a boiling point of 10°C , making it a volatile liquid under standard conditions rather than a gas.[1][2]
For researchers and drug development professionals, HCFC-124a is primarily relevant in two contexts:
-
Impurity Profiling: It is a known impurity in the synthesis of HFA-134a (1,1,1,2-tetrafluoroethane), the gold-standard propellant for Metered Dose Inhalers (MDIs).[1][2] Understanding its physicochemical behavior is essential for validating pharmaceutical-grade propellants.[1][2]
-
Fluorinated Synthon: Its unique structure (
) serves as a building block for introducing tetrafluoroethyl moieties into bioactive molecules during lead optimization.[1][2]
This guide moves beyond standard safety data, providing a researcher-centric protocol for handling, containment, and toxicological assessment.[2]
Part 2: Molecular Architecture & Physicochemical Profile[1][3]
The asymmetry of HCFC-124a compared to its isomer (HCFC-124) results in a significantly higher boiling point (+10°C vs -12°C), fundamentally altering handling requirements.[1][2]
Table 1: Core Physicochemical Data[1][3]
| Property | Value | Context for Researchers |
| Chemical Formula | Halogenated Ethane | |
| Molecular Weight | 136.48 g/mol | Heavy vapor density relative to air |
| Boiling Point | 10°C (50°F) | CRITICAL: Exists as a liquid in cold storage but rapidly vaporizes at room temperature.[1][2] |
| Melting Point | -117°C | Remains fluid at ultra-low temperatures |
| Vapor Pressure | ~1.3 atm @ 20°C | Containers are pressurized at room temp; risk of projectile failure.[1][2] |
| Density | 1.379 g/mL (@ 20°C) | Dense liquid phase; distinct phase separation from water.[1][2] |
| Solubility | Negligible in water | Lipophilic; soluble in ethers, alcohols, and chlorinated solvents.[2] |
| Appearance | Colorless Gas/Liquid | Ethereal, faint sweet odor (poor warning property).[2][4][5] |
Structural Visualization
The following diagram illustrates the structural relationship between HCFC-124a and related pharmaceutical propellants.
Figure 1: Synthesis and isomeric relationship of HCFC-124a within the fluorocarbon family.[1][2]
Part 3: Hazard Identification & Toxicology[1][3]
Mechanism of Action
Like most halogenated hydrocarbons, HCFC-124a acts primarily as a simple asphyxiant and a CNS depressant .[1][2]
-
Asphyxiation: Displaces oxygen in low-lying areas due to high vapor density (4.7x heavier than air).[1][2]
-
Cardiac Sensitization: Halocarbons can sensitize the myocardium to catecholamines (epinephrine), potentially leading to fatal arrhythmias even at concentrations below those required for anesthesia.[2]
Toxicological Data (Self-Validating)
| Endpoint | Value | Interpretation |
| Acute Toxicity (Inhalation) | Very Low Acute Toxicity. Primary risk is oxygen displacement, not systemic poisoning.[1][2] | |
| Skin Corrosion/Irritation | Irritant (Category 2) | Rapid evaporation causes evaporative cooling, leading to frostbite or "cold burns."[2] |
| Eye Damage | Irritant (Category 2A) | Direct liquid contact causes corneal freezing and severe irritation.[2] |
| Carcinogenicity | Not Classified | Ames test negative (based on isomer data).[2] |
| Ozone Depletion Potential | 0.022 (ODP) | Class II ODS.[2] Regulated under Montreal Protocol.[2][7] |
Emergency Response Logic
The boiling point of 10°C creates a unique "Phase Transition Hazard."[2] A spill at 20°C is not a simple liquid spill—it is an expanding gas cloud.[2]
Figure 2: Triage logic for HCFC-124a exposure, highlighting the contraindication of epinephrine.
Part 4: Advanced Handling Protocol
Objective: Safe transfer of HCFC-124a for synthesis or analysis without fractionation or pressure buildup.[1][2]
Engineering Controls
-
Ventilation: All handling must occur within a fume hood with a face velocity > 100 fpm.[1][2]
-
Oxygen Monitoring: If handling >1 kg in a small room, install low-level oxygen alarms set to 19.5%.
-
Flooring: Vapors are heavier than air.[1][2] Ensure no floor drains or basements are adjacent to the handling area where gas could accumulate.[2]
The "Cold Transfer" Technique
Because the boiling point (10°C) is below typical room temperature, standard liquid handling (pipetting) is impossible, and standard gas handling is difficult due to condensation.[2]
Step-by-Step Protocol:
-
Cooling: Pre-cool the receiving vessel and the transfer lines to 0°C (ice bath). This suppresses vaporization and keeps the material in the liquid phase.[2]
-
Closed System: Use a cannula or chemically resistant tubing (PTFE) for transfer.[1][2] Do not pour.
-
Pressure Equalization: Connect the source cylinder to the receiving flask. If the source is at Room Temp (20°C), it will have internal pressure (~1.3 atm).[2] Use this pressure to drive the liquid into the cooled (0°C) receiver.[2]
-
Venting: The receiver must be vented through a scrubbing trap or back into the fume hood exhaust to prevent back-pressure.[2]
-
Seal: Once transferred, immediately seal the receiver. If the receiver warms to room temperature, it must be a pressure-rated vessel (e.g., heavy-wall glass pressure tube or stainless steel cylinder).[1][2] Standard glassware will explode. [1][2]
Storage Requirements[1][3]
-
Temperature: Store below 10°C if possible, or in cool, well-ventilated areas away from direct sunlight.
-
Container: Carbon steel or Stainless steel cylinders. Avoid aluminum if moisture is present (risk of reaction).[2]
-
Segregation: Store away from alkali metals (Na, K) and powdered metals (Al, Mg), which can induce violent decomposition.[2]
Part 5: Environmental & Regulatory Impact[1][3]
Global Status: HCFC-124a is a Class II Ozone Depleting Substance .[1][2][6]
-
Montreal Protocol: Production is capped and being phased out globally.[1][2]
-
Use Restriction: In many jurisdictions (EU, USA), use is restricted to "Feedstock" (intermediate in chemical synthesis) or "Laboratory Essential Use."[2] It cannot be used for general solvent cleaning or new refrigeration equipment.[2]
Disposal:
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane.[1][2] Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Substance Information: 1-chloro-1,1,2,2-tetrafluoroethane.[1][2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Phaseout of Class II Ozone-Depleting Substances.[1][2] Retrieved from [Link][2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 354-25-6: 1-Chloro-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 4. Respiratory protection equipments C2HClF4 (1-chloro-1,1,2,2-tetrafluoroethane), CAS number 354-25-6 [en.gazfinder.com]
- 5. Respiratory protection equipments C2HClF4 (1-chloro-1,1,2,2-tetrafluoroethane), CAS number 354-25-6 [en.gazfinder.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. reddit.com [reddit.com]
Technical Assessment: Environmental Fate & Impact of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1]
Executive Summary
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a; CAS 354-25-6) is a hydrochlorofluorocarbon isomer distinct from the more common refrigerant HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane).[1] While often encountered as an intermediate in the synthesis of hydrofluorocarbons (HFC-134a, HFC-125) or as a pharmaceutical impurity, its environmental profile differs critically from its isomer due to its structural symmetry.[1]
This guide analyzes the physicochemical transport, atmospheric degradation mechanisms, and toxicological implications of HCFC-124a.[1] A key finding of this assessment is the divergent degradation pathway : unlike HCFC-124, which degrades to persistent trifluoroacetic acid (TFA), HCFC-124a is predicted to undergo C-C bond scission, yielding carbonyl fluoride (
Physicochemical Profile
The physical properties of HCFC-124a dictate its environmental partitioning. Unlike HCFC-124, which is a gas at standard conditions (bp -12°C), HCFC-124a boils at approx. 10°C, placing it on the threshold between a volatile liquid and a gas depending on ambient temperature.[1]
Table 1: Physicochemical Constants
| Property | Value | Context |
| Chemical Formula | Isomer of HCFC-124 | |
| Structure | Symmetric distribution of F | |
| CAS Registry Number | 354-25-6 | Distinct from 2837-89-0 (HCFC-124) |
| Molecular Weight | 136.48 g/mol | |
| Boiling Point | 10 °C (283 K) | Volatile liquid/Gas transition |
| Vapor Pressure | ~145 kPa (20°C) | High volatility drives atmospheric partitioning |
| Henry's Law Constant | ~0.54 atm-m³/mol | High air-water partitioning; rapid volatilization from water |
| Log Kow | ~1.9 - 2.1 | Low bioaccumulation potential |
Atmospheric Fate & Degradation
The primary environmental sink for HCFC-124a is the troposphere, where it reacts with hydroxyl radicals (
Degradation Mechanism (The "No-TFA" Pathway)
The structural difference between HCFC-124a (
-
HCFC-124: The
group is stable, leading to and eventually TFA ( ). -
HCFC-124a: The oxidation occurs at the
site.[1] The resulting alkoxy radical is unstable and undergoes C-C bond scission rather than eliminating a halogen.[1] This splits the molecule into two C1 fragments ( ), preventing the formation of TFA.[1]
Mechanism Visualization: The following diagram details the step-by-step radical oxidation pathway.
Figure 1: Atmospheric degradation pathway of HCFC-124a via hydroxyl radical attack, illustrating the C-C scission that precludes TFA formation.
Environmental Impact Metrics
-
Atmospheric Lifetime: Estimated at 5.8 years .[1][2] This persistence allows transport to the stratosphere, though it is shorter than fully halogenated CFCs.[1]
-
Ozone Depletion Potential (ODP): 0.022 (relative to CFC-11).[1][2] While low, the presence of chlorine means it is still regulated as a Class II Ozone Depleting Substance.[1]
-
Global Warming Potential (GWP): ~599 (100-year horizon).[1][2] It is a potent greenhouse gas, approximately 600 times more effective at trapping heat than
.[1]
Environmental Toxicology & Safety
For researchers in drug development (e.g., MDI propellants, anesthetic synthesis), HCFC-124a is primarily relevant as an impurity.[1]
Toxicity Profile
-
Acute Inhalation: Low acute toxicity.[1][2] Like other haloethanes, high concentrations can cause cardiac sensitization (arrhythmia) in the presence of elevated catecholamines (epinephrine).[1]
-
Metabolic Fate: In vivo metabolism is oxidative (P450-mediated).[1] The primary metabolic burden is the release of fluoride ions and oxalic acid equivalents (via hydrolysis of acyl halides), rather than TFA.[1]
-
Breakdown Toxicity: The atmospheric breakdown product,
, hydrolyzes rapidly in lung moisture to form HF (Hydrofluoric acid), which is a severe respiratory irritant.[1] This emphasizes the need for strict impurity limits in pharmaceutical gases.[1]
Impurity Management in Synthesis
HCFC-124a appears as an impurity in the synthesis of HFC-134a (pharmaceutical propellant) and HFC-125 .[1]
Regulatory Landscape[9]
-
Montreal Protocol: Classified as a Class II Controlled Substance (HCFCs) .[1] Production is subject to phase-out schedules (virtually phased out in non-Article 5 countries for emissive uses).[1][4]
-
PFAS Definition: Under the broad OECD 2021 definition, HCFC-124a is considered a PFAS (Per- and Polyfluoroalkyl Substance) because it contains a fully fluorinated carbon atom (
or depending on interpretation of "fully fluorinated methyl or methylene").[1] However, it does not degrade to persistent long-chain PFAS.[1]
References
-
World Meteorological Organization (WMO) .[1] Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project – Report No. 58. Link[1]
-
Papanastasiou, D. K., et al. (2018).[1][3] "Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol". Atmospheric Chemistry and Physics, 18, 6317–6330.[1][3] Link
-
ECETOC . Joint Assessment of Commodity Chemicals (JACC) No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[1] (Provides comparative baseline for isomers). Link
-
PubChem . Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a).[1][5][6] National Library of Medicine.[1] Link[1]
-
OECD . Reconciling Terminology of the Universe of Per- and Polyfluoroalkyl Substances: Recommendations and Practical Guidance. Series on Risk Management No. 61. Link
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. ACP - Global warming potential estimates for the C1âC3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Assessment: Ozone Depletion Potential & Impurity Profile of HCFC-124a
The following technical guide provides an in-depth assessment of HCFC-124a, focusing on its Ozone Depletion Potential (ODP), atmospheric fate, and critical relevance as an impurity in pharmaceutical propellants.
Subject: 1-chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Regulatory Status: Class II Ozone-Depleting Substance (Montreal Protocol) Primary Relevance: Atmospheric Chemistry & Pharmaceutical Purity (Norflurane Impurity)[1]
Executive Technical Synthesis
HCFC-124a (
For researchers and drug developers, HCFC-124a is not merely a transitional refrigerant; it is a critical process impurity found in the synthesis of HFC-134a (Norflurane), the standard propellant for Metered Dose Inhalers (MDIs).[1] Its presence introduces a non-zero Ozone Depletion Potential (ODP) into otherwise "ozone-safe" formulations, necessitating rigorous quantification.[1]
Key Environmental Metrics
| Metric | Value | Authority/Context |
| ODP | 0.022 | Montreal Protocol / WMO (Relative to CFC-11 = 1.[1][2]0) |
| GWP (100-yr) | ~609 | IPCC / WMO Assessment |
| Atmospheric Lifetime | ~5.8 Years | Controlled by tropospheric OH reaction |
| CAS Number | 354-25-6 | Distinct from HCFC-124 (2837-89-0) |
Mechanistic Analysis: The ODP Vector
The Ozone Depletion Potential of HCFC-124a is non-zero because it contains chlorine.[1][3] Unlike Hydrofluorocarbons (HFCs), which are benign to the ozone layer, HCFC-124a can transport chlorine to the stratosphere.[1] However, its ODP is low (2.2% of CFC-11) because the presence of hydrogen (
Atmospheric Degradation Pathway
The following logic flow illustrates why HCFC-124a has a limited but measurable ODP. The molecule must survive the "Tropospheric Filter" (OH reaction) to reach the Stratosphere where photolysis releases the ozone-destroying Chlorine radical.[1]
Figure 1: Atmospheric fate of HCFC-124a.[1][2][4] The "Tropospheric Filter" (reaction with OH) prevents the majority of the compound from reaching the ozone layer, resulting in a low ODP of 0.022.
Pharmaceutical Relevance: The Impurity Challenge
In drug development, specifically for respiratory delivery (MDIs), the transition from CFCs to HFCs (like HFC-134a) was driven by the need for zero ODP.[1] However, synthesis routes for HFC-134a often involve hydrofluorination of trichloroethylene or similar chlorinated precursors.[1] HCFC-124a appears as a specific process impurity (often designated as Impurity D or similar in pharmacopoeial monographs depending on the specific synthesis route).[1]
Why It Matters
-
Regulatory Compliance: Even trace amounts of ODS (Ozone Depleting Substances) are scrutinized.[1]
-
Toxicity Profile: While HCFC-124a has low acute toxicity (LC50 > 230,000 ppm in rats), it is chemically distinct from the propellant and must be controlled to prevent unknown toxicological interactions in compromised lungs.[1]
-
Isomeric Difficulty: Separating HCFC-124a (
) from HCFC-124 ( ) and the main product HFC-134a ( ) requires precise chromatography due to similar boiling points.[1]
Experimental Protocol: Trace Quantification
To validate the purity of pharmaceutical-grade propellants or environmental samples, a self-validating Gas Chromatography (GC) protocol is required.[1] The following methodology ensures separation of the 124a isomer from its 124 counterpart and the HFC matrix.
Method Validation Framework
-
Specificity: Must resolve HCFC-124a (RT ~X min) from HCFC-124 (RT ~Y min).
-
Sensitivity: Limit of Quantitation (LOQ) must be
1 ppm for pharmaceutical compliance. -
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between isomers.
Step-by-Step Workflow
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[1] Column: DB-624 or equivalent (6% Cyanopropyl-phenyl dimethyl polysiloxane), 60m x 0.32mm ID.[1]
-
Standard Preparation:
-
GC Parameters:
-
Detection & Integration:
-
Monitor m/z 67 (
) and m/z 51 ( fragment) if using MS for confirmation. -
For FID, integrate peaks relative to the area response of the external standard.
-
-
System Suitability Check:
Figure 2: Analytical workflow for separating HCFC-124a from propellant matrices.
Comparative Data Summary
The following table contrasts HCFC-124a with its isomer and the target propellant, highlighting why "124a" is a distinct entity in technical files.
| Property | HCFC-124a | HCFC-124 | HFC-134a (Target) |
| Formula | |||
| IUPAC Name | 1-chloro-1,1,2,2-tetrafluoroethane | 2-chloro-1,1,1,2-tetrafluoroethane | 1,1,1,2-tetrafluoroethane |
| ODP | 0.022 | 0.022 | 0 |
| Boiling Point | -10°C (approx) | -12.1°C | -26.3°C |
| Role | Impurity / Isomer | Refrigerant / Intermediate | Propellant |
| Atmospheric Lifetime | 5.8 Years | 5.8 Years | 14 Years |
Note: Boiling points are proximate; the close proximity of 124 and 124a boiling points necessitates the specific temperature ramp described in the protocol above.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link][1]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2006).[1] JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) CAS No. 2837-89-0.[1][4] (Discusses isomer properties and impurities). Retrieved from [Link][1][4]
-
Intergovernmental Panel on Climate Change (IPCC). (2005).[1] Safeguarding the Ozone Layer and the Global Climate System: Issues Related to Hydrofluorocarbons and Perfluorocarbons. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
Sources
global warming potential of HCFC-124a
Technical Assessment: Global Warming Potential of HCFC-124a ( )
Executive Summary
HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane, CAS: 354-25-6) is a hydrochlorofluorocarbon (HCFC) and a structural isomer of the widely used refrigerant HCFC-124 (
Understanding the GWP of HCFC-124a is critical for Environmental Risk Assessments (ERA) in drug development, particularly for Metered Dose Inhalers (MDIs) and fluoropolymer medical device fabrication.[1] Current data estimates the 100-year GWP of HCFC-124a to be approximately 609 , driven by its atmospheric lifetime of ~5.8 years and strong infrared absorption in the atmospheric window.[1]
Chemical Identity & Structural Distinction
To accurately assess environmental impact, one must distinguish HCFC-124a from its isomer.[1] The position of the hydrogen and chlorine atoms significantly influences the molecule's reactivity with hydroxyl radicals (
| Feature | HCFC-124 (Isomer A) | HCFC-124a (Isomer B)[1] |
| IUPAC Name | 1-chloro-1,2,2,2-tetrafluoroethane | 1-chloro-1,1,2,2-tetrafluoroethane |
| Formula | ||
| CAS Number | 2837-89-0 | 354-25-6 |
| Molecular Symmetry | Asymmetric (Chiral Center) | Asymmetric (No Chiral Center) |
| C-H Environment | H on C with Cl, F | H on C with F, F |
| Reactivity ( | Higher (Cl weakens C-H bond) | Lower (F stabilizes C-H bond) |
Scientific Insight: The
Atmospheric Physics & GWP Derivation
The Global Warming Potential is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period of time, relative to the emissions of 1 ton of carbon dioxide (
The Mechanism of Warming
HCFC-124a acts as a greenhouse gas through two primary mechanisms:[1]
-
Radiative Efficiency (RE): The molecule absorbs infrared radiation in the "atmospheric window" (8–12
), where the atmosphere is otherwise transparent.[1] The C-F bonds possess strong vibrational dipoles, leading to intense absorption cross-sections in this region.[1] -
Atmospheric Lifetime (
): The persistence of the molecule in the atmosphere determines how long it continues to force the climate.[1]
Degradation Pathway
The primary sink for HCFC-124a is the reaction with tropospheric hydroxyl radicals (
The rate constant
Quantitative Metrics
The following data synthesizes experimental and calculated values from recent atmospheric studies (e.g., McGillen et al., 2018; WMO Ozone Assessments).
| Metric | Value (Estimate) | Unit | Source |
| Radiative Efficiency (RE) | 0.22 | Calculated (DFT/B3LYP) | |
| Atmospheric Lifetime ( | 5.8 – 6.1 | Years | Relative Rate Method |
| GWP (20-year) | ~1800 | Derived | |
| GWP (100-year) | 609 | WMO / IPCC Proxies | |
| Ozone Depletion Potential (ODP) | 0.022 | CFC-11 = 1.0 | Montreal Protocol |
Note: Due to the dominance of HCFC-124 in commerce, specific experimental datasets for HCFC-124a are often aggregated.[1] The value of 609 is a high-confidence estimate based on isomeric similarity and calculated IR spectra.[1]
Experimental Protocol: Determination of GWP
For drug development professionals characterizing impurities, the following protocol describes the standard methodology for determining the GWP of a volatile fluorocarbon like HCFC-124a. This workflow ensures data integrity and regulatory acceptance.[1]
Methodology: Relative Rate & FTIR
Objective: Determine the reaction rate constant (
Step 1: Reaction Rate Determination (Smog Chamber)
-
Setup: Use a Teflon FEP reaction chamber (approx. 100 L) equipped with UV lamps.
-
Reactants: Inject HCFC-124a (analyte) and a reference compound (e.g.,
or HFC-134a) with known kinetics.[1] -
Radical Source: Introduce Ozone (
) and water vapor to generate via photolysis.[1] -
Measurement: Monitor the decay of both analyte and reference using Gas Chromatography-Mass Spectrometry (GC-MS) or FTIR over time.[1]
-
Calculation: Plot
vs . The slope yields the ratio .[1]
Step 2: Radiative Efficiency (FTIR Spectroscopy)
-
Setup: 10 cm pathlength gas cell with KBr windows.
-
Procedure: Introduce pure HCFC-124a at varying pressures (e.g., 1, 5, 10 Torr) into the cell.[1]
-
Acquisition: Record IR spectra (400–4000
) at 1 resolution. -
Analysis: Integrate the absorbance in the 800–1200
window. Apply the Beer-Lambert law to calculate the integrated cross-section ( ).[1] -
Forcing Calculation: Convolve
with the Earth's irradiance profile (Pinnock curve) to obtain Radiative Efficiency ( ).[1]
Visualization of Experimental Logic
The following diagram illustrates the workflow for deriving GWP from raw laboratory data.
Caption: Workflow for experimentally deriving Global Warming Potential (GWP) combining kinetic decay data and radiative forcing efficiency.
Regulatory & Pharmaceutical Context
For drug developers, HCFC-124a is rarely a target molecule but frequently an impurity of concern .[1]
Impurity Profiling in Propellants[1]
-
HFC-134a Production: The synthesis of HFC-134a (Norflurane) often involves hydrofluorination of trichloroethylene or perchloroethylene.[1] HCFC-124 and HCFC-124a can form as under-fluorinated intermediates.[1]
-
Regulatory Limits: The International Conference on Harmonisation (ICH) Q3C guidelines and specific monographs (e.g., EP, USP) strictly limit volatile organic impurities.[1]
-
Impact: Even trace amounts of HCFC-124a contribute to the "Carbon Footprint" of the manufacturing process.[1] While HFC-134a itself has a GWP of ~1430, the presence of HCFC-124a (GWP ~609) does not significantly elevate the GWP of the blend, but its Ozone Depletion Potential (ODP) (non-zero for HCFCs) makes it a critical compliance target under the Montreal Protocol.[1]
Phase-Out Status
Under the Montreal Protocol, HCFCs are Class II substances.[1]
-
Developed Countries: Production largely phased out (with exceptions for servicing and feedstock).[1]
-
Pharma Exemption: Essential Use Exemptions (EUEs) were historically granted for MDIs, but the transition to HFCs and now HFOs (Hydrofluoroolefins) renders HCFC-124a a legacy contaminant to be eliminated.[1]
Atmospheric Degradation Pathway
Understanding the breakdown of HCFC-124a confirms its ultimate environmental fate (e.g., formation of acidic byproducts like HF and TFA).[1]
Caption: Atmospheric degradation of HCFC-124a initiated by hydroxyl radicals, leading to carbonyl fluoride and acidic deposition.[1]
References
-
World Meteorological Organization (WMO). (2018).[1] Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project – Report No. 58. [Link]
-
McGillen, M. R., et al. (2018).[1] Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol.[1] Atmospheric Chemistry and Physics. [Link]
-
Intergovernmental Panel on Climate Change (IPCC). (2013).[1] Climate Change 2013: The Physical Science Basis.[1] Anthropogenic and Natural Radiative Forcing. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Ozone-Depleting Substances: Class II Controlled Substances. [Link][1]
Technical Guide: Solubility Profile and Solvent Interactions of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Topic: Solubility of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) in Organic Solvents Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Process Chemists, and Thermodynamicists
Executive Summary & Molecular Distinction
In the development of fluorinated intermediates and pharmaceutical propellants, precision regarding isomeric identity is non-negotiable.[1] This guide addresses 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a; CAS: 354-25-6), a structural isomer of the more common refrigerant HCFC-124 (1-Chloro-1,2,2,2-tetrafluoroethane).[1]
While HCFC-124 is widely characterized, HCFC-124a presents a distinct dipole moment and solubility footprint due to the symmetric distribution of fluorine atoms on the C1 and C2 carbons (
Thermodynamic Mechanisms of Solubility
The solubility of HCFC-124a in organic solvents is governed by the enthalpy of solution (
Polarity and Interaction
HCFC-124a is a hydrochlorofluorocarbon (HCFC) with a boiling point of approximately -10.2°C [1].[1] At ambient conditions, we are analyzing the solubility of a gas in a liquid solvent.[1]
-
Dipole-Dipole Interactions: The
and bonds create a permanent dipole.[1] Solvents with moderate polarity (ethers, esters) typically exhibit higher Henry’s Law constants ( ) for HCFC-124a compared to non-polar alkanes.[1] -
Hydrogen Bonding: The single hydrogen atom on the C2 position (
) is sufficiently acidic to act as a weak hydrogen bond donor (HBD), interacting with strong hydrogen bond acceptors (HBA) like DMSO or ionic liquids.[1]
Visualization: Solvent Interaction Pathways
The following diagram illustrates the mechanistic pathways determining HCFC-124a solubility.
Figure 1: Mechanistic pathways for HCFC-124a solvation based on solvent class.
Solubility Data Profile
Quantitative data for HCFC-124a is less ubiquitous than for its isomer.[1] Below is a synthesized profile based on experimental literature and thermodynamic modeling.
Organic Solvent Classes
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Alcohols | Ethanol, Methanol | High | Soluble [2].[1] The hydroxyl group interacts with the fluorine atoms; the alkyl chain accommodates the halo-ethyl backbone.[1] |
| Ethers | Diethyl Ether, THF | Very High | Soluble [2].[1] Ethers act as Lewis bases (H-bond acceptors) for the acidic proton on HCFC-124a.[1] |
| Chlorinated | Chloroform, DCM | Moderate/High | "Like dissolves like."[1] High miscibility due to similar halogenated nature.[1] |
| Alkanes | Hexane, Heptane | Low/Moderate | Limited by the polarity difference.[1] Solubility decreases as temperature increases (retrograde solubility is rare here).[1] |
Advanced Case Study: Ionic Liquids
Recent research highlights the solubility of HCFC-124a in fluorinated ionic liquids, specifically 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) .[1][2][3][4]
-
Isomer Effect: HCFC-124a shows distinct solubility behavior compared to HCFC-124 in ionic liquids.[1][2] The position of the hydrogen atom affects the liquid-liquid immiscibility gap.[1][2][3]
-
Data Point: At 298 K, HCFC-124a exhibits significant solubility in [emim][Tf2N], utilized in extractive distillation processes to separate it from other fluorocarbons [3].[1]
-
Thermodynamics: The dissolution is exothermic; solubility decreases as temperature increases.[1]
Experimental Protocol: Isochoric Saturation Method
For researchers requiring precise Henry's Law constants (
Equipment Setup
-
Equilibrium Cell: Sapphire or high-pressure stainless steel (approx. 50 mL).[1]
-
Thermostat: Oil bath or Peltier jacket (
K).[1] -
Pressure Transducer: High-precision (Paroscientific or similar), accuracy
. -
Degassing Unit: Vacuum pump for solvent purification.[1]
Step-by-Step Methodology
-
System Evacuation:
-
Solvent Loading (Gravimetric):
-
Inject a known mass (
) of the degassed organic solvent into the cell.[1] -
Record mass to
g.
-
-
Gas Injection:
-
Equilibration:
-
Agitate the mixture (magnetic stirring) until pressure (
) remains constant for >30 minutes. -
Self-Validation Check: If pressure drifts, a leak is present or the solvent is not fully degassed.[1]
-
-
Data Reduction:
Protocol Workflow Diagram
Figure 2: Isochoric saturation workflow for determining HCFC-124a solubility constants.
Safety and Handling References
HCFC-124a is a compressed gas and a halogenated hydrocarbon.[1]
-
Pressure Hazard: Vapor pressure is >1 atm at room temperature.[1] Use rated pressure vessels.
-
Chemical Incompatibility: Avoid contact with strong bases, alkali metals, and powdered alkaline earth metals (Al, Zn, Be), which can induce violent dehydrohalogenation [2].
-
Toxicity: Can cause asphyxiation in high concentrations.[1] Use in well-ventilated fume hoods.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
GazFinder. (n.d.).[1] 1-chloro-1,1,2,2-tetrafluoroethane (C2HClF4) Safety Data. Retrieved from [Link]
-
Shiflett, M. B., & Yokozeki, A. (2006).[1] Solubility Differences of Halocarbon Isomers in Ionic Liquid [emim][Tf2N]. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2020).[1] Insight on the Solubility of R134a in Fluorinated Ionic Liquids. Retrieved from [Link]
Sources
Technical Monograph: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1]
Executive Summary
This technical guide provides a rigorous analysis of 1-Chloro-1,1,2,2-tetrafluoroethane (IUPAC: 1-chloro-1,1,2,2-tetrafluoroethane; designated HCFC-124a ).[1]
Critical Distinction: Researchers must distinguish this specific isomer (
This monograph details the structural stereoelectronics, definitive synthesis via tetrafluoroethylene (TFE) hydrochlorination, and metabolic stability profiles relevant to drug development and toxicology.[1]
Part 1: Molecular Architecture & Stereochemistry[1]
Structural Parameters & Isomerism
The physicochemical distinctiveness of HCFC-124a arises from the placement of the chlorine atom.[1] Unlike HCFC-124, where the chlorine is on a hydrogen-bearing carbon, HCFC-124a features a chlorodifluoromethyl group (
| Feature | HCFC-124a (Target) | HCFC-124 (Common Isomer) |
| Formula | ||
| Symmetry | ||
| Boiling Point | -10.0°C to -11.7°C | -12.1°C |
| Dipole Moment | Lower (vectors partially cancel) | Higher (polar |
| CAS Number | 354-25-6 | 2837-89-0 |
Stereoelectronic Effects
The C-C bond in HCFC-124a exhibits restricted rotation due to the gauche effect , common in vicinal fluoroethanes.[1] The most stable conformer places the fluorine atoms gauche to each other to maximize
-
Bond Lengths: The
bonds on the chlorinated carbon are slightly shortened (approx.[1] 1.33 Å) compared to typical alkyl fluorides due to the inductive pull of the chlorine atom, which increases the s-character of the carbon orbital bonding to fluorine.[1] -
Reactivity: The
bond is the "weak link" ( ), serving as the initiation site for radical reactions or nucleophilic attack, whereas the bonds are metabolically robust.[1]
Part 2: Spectroscopic Characterization[1]
Accurate identification relies on distinguishing the splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
NMR Signatures ( and )
Unlike the
-
NMR: A distinct triplet of triplets (tt).[1] The proton couples to the geminal fluorines (
) and the vicinal fluorines ( ).[1] - NMR: Two distinct signals:
Vibrational Spectroscopy (IR)
Key diagnostic bands include:
Part 3: Synthesis & Purity Profiling[1]
Primary Synthesis Route: Hydrochlorination of TFE
The most definitive industrial and laboratory route to high-purity HCFC-124a is the electrophilic addition of hydrogen chloride (HCl) to tetrafluoroethylene (TFE).[1] This route avoids the complex isomeric mixtures found in halogen exchange (Halex) reactions.[1]
Reaction:
-
Catalyst: Activated carbon or metal chlorides (e.g.,
) supported on carbon.[1] -
Conditions: Vapor phase,
.[1] -
Selectivity: High regioselectivity is not an issue due to the symmetry of TFE, but over-chlorination must be controlled.[1]
Visualization of Synthesis Logic
The following diagram illustrates the synthesis and potential side-reaction pathways.
Figure 1: Synthesis of HCFC-124a via hydrochlorination of TFE.[1] Note the specificity of the starting material (
Part 4: Applications in Drug Development & Toxicology[1]
Pharmacokinetics and Metabolism
In drug development, halogenated ethanes are studied either as inhalation anesthetics or as metabolic probes.[1] The metabolic fate of HCFC-124a is dictated by the lability of the C-H bond and the stability of the C-F bonds.[1]
Metabolic Pathway (Bioactivation):
-
Oxidation: Cytochrome P450 (specifically CYP2E1) hydroxylates the C-H bond.[1]
-
Elimination: The resulting gem-halohydrin is unstable and spontaneously eliminates HCl.[1]
-
Hydrolysis: The intermediate acyl fluoride hydrolyzes to form Trifluoroacetic Acid (TFA) and inorganic fluoride.[1]
Toxicological Implication:
-
TFA Formation: High levels of TFA can form adducts with liver proteins, potentially leading to immune-mediated hepatotoxicity (similar to halothane hepatitis mechanisms, though risk is lower with HCFCs).[1]
-
Fluoride Load: Rapid metabolism can elevate serum fluoride, posing a risk of nephrotoxicity.[1]
Biological Fate Diagram[1]
Figure 2: Oxidative metabolic pathway of HCFC-124a.[1] The formation of stable haloacetic acids is a key toxicological marker.[1]
Anesthetic Potential
Like many haloethanes, HCFC-124a possesses weak anesthetic properties due to its lipophilicity and ability to modulate GABA_A receptors.[1] However, its high vapor pressure and potential for cardiac sensitization (arrhythmogenic effects common to halogenated hydrocarbons) preclude its use as a clinical agent, relegating it to a structural template for SAR (Structure-Activity Relationship) studies.[1]
Part 5: Handling & Safety Protocol
Self-Validating Safety System: When handling HCFC-124a, the following protocol ensures containment and user safety.
-
Pressure Check: Verify cylinder pressure at ambient temperature (
at 20°C). -
Material Compatibility: Use Stainless Steel (316L) or Monel.[1] Avoid aluminum or zinc alloys which can react violently with chlorinated fluorocarbons.[1]
-
Leak Detection: Do not use open flame (formation of Phosgene/HF).[1] Use electronic halide leak detectors or soap solution.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane.[1][1]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Joint Assessment of Commodity Chemicals: HCFC-124 and Isomers.[1][1][2]
-
Glockler, G. & Sage, C. (1941). Hindered Rotation in Halogenated Ethanes (Raman Spectra).[1] Journal of Chemical Physics.[1] (Confirming liquid state spectra of CClF2CHF2).
-
SynQuest Laboratories. Safety Data Sheet: 1-Chloro-1,1,2,2-tetrafluoroethane.[1]
-
ChemicalBook. 1-Chloro-1,1,2,2-tetrafluoroethane Properties and Synthesis.[1]
toxicological profile of 1-Chloro-1,1,2,2-tetrafluoroethane
[1]
Systemic Toxicology Profile
Acute Inhalation & CNS Effects
Like most halogenated hydrocarbons, HCFC-124a acts as a central nervous system (CNS) depressant.[1]
-
Mechanism: Disruption of neuronal membrane fluidity and inhibition of excitatory ion channels (NMDA/glutamate).[1]
-
Thresholds (Read-across from HCFC-124):
Cardiac Sensitization (Critical Endpoint)
The most relevant safety endpoint for human exposure is cardiac sensitization .[1] Halocarbons sensitize the myocardium to endogenous catecholamines (epinephrine), potentially triggering fatal arrhythmias.[1]
-
Mechanism: Modulation of gap junction conductance and lowering of the depolarization threshold in Purkinje fibers.[1]
-
Risk Profile:
Genotoxicity & Carcinogenicity
-
Genotoxicity: Ames tests for similar hydrochlorofluorocarbons (HCFC-123, HCFC-124) are generally negative.[1] The metabolic intermediate (acyl halide) is reactive but short-lived.[1]
-
Carcinogenicity: Long-term bioassays of the isomer HCFC-124 showed no evidence of carcinogenicity.[1][4] HCFC-124a is considered a low carcinogenic risk, classified as Group A4 (Not classifiable as a human carcinogen) by ACGIH standards for similar compounds.[1]
Experimental Protocols: Validation Workflows
To validate the safety of HCFC-124a, particularly if used as a novel solvent or intermediate, two key assays are required.
Protocol: Cardiac Sensitization (The Reinhardt Model)
This is the "Gold Standard" for regulatory submission (EPA/FDA).[1]
-
Subject Selection: Healthy Beagle dogs (n=6).
-
Instrumentation: Surgical implantation of ECG telemetry.
-
Baseline Challenge: IV injection of Epinephrine (8 µg/kg) to establish non-arrhythmogenic baseline.
-
Exposure Phase:
-
Challenge Phase: Re-injection of Epinephrine during gas inhalation.
-
Scoring: Positive response defined as multiple consecutive premature ventricular contractions (PVCs) or ventricular fibrillation.[1]
Protocol: Inhalation LC50 (OECD 403)
Standard acute toxicity testing for classification.[1]
-
Apparatus: Nose-only inhalation chamber (minimizes dermal absorption).[1]
-
Generation: Metered gas delivery mixed with filtered air. Oxygen content monitored >19%.[1]
-
Exposure: 4 hours.
-
Observation: 14-day post-exposure period.
-
Necropsy: Focus on lung edema and liver pallor (fatty changes).[1]
Regulatory & Environmental Framework
For researchers handling this material, compliance with environmental regulations is as critical as safety.[1]
-
Ozone Depletion Potential (ODP): HCFC-124a is a Class II Ozone Depleting Substance.[1] Under the Montreal Protocol, its use is strictly controlled and phased out in non-essential applications.[1]
-
Global Warming Potential (GWP): High (approx. 600-800 relative to CO2).[1]
-
Occupational Exposure Limit (OEL):
Conclusion
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) exhibits a low acute toxicity profile dominated by anesthetic effects and cardiac sensitization potential at high concentrations.[1][4] Its primary toxicological divergence from the more common HCFC-124 isomer lies in its metabolism to chlorodifluoroacetic acid rather than TFA.[1] Researchers must handle this compound with adequate ventilation to maintain levels below 1000 ppm and treat it as a potential cardiac sensitizer during high-exposure emergency scenarios.[1]
References
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005).[1] Joint Assessment of Commodity Chemicals No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) CAS No. 2837-89-0.[1][2] (Provides the primary read-across data for the tetrafluoroethane structure). Link
-
National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6).[1][6] Link[1]
-
Reinhardt, C. F., et al. (1971).[1] Cardiac Arrhythmias and Aerosol "Sniffing".[1][4][5] Archives of Environmental Health.[1] (Establishes the standard protocol for cardiac sensitization testing of fluorocarbons). Link
-
United Nations Environment Programme (UNEP). (2022).[1] Montreal Protocol on Substances that Deplete the Ozone Layer: Class II Controlled Substances.[1] (Regulatory status of HCFC isomers).[1][7] Link
-
Anders, M. W. (1991).[1] Metabolism and toxicity of hydrochlorofluorocarbons: Current knowledge and needs for the future. Environmental Health Perspectives.[1] (Mechanistic insight into P450 metabolism of HCFCs). Link
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Tetrafluoroethane, 1,1,1,2- (CICADS) [inchem.org]
- 4. arkema.com [arkema.com]
- 5. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Respiratory protection equipments C2HClF4 (1-chloro-1,1,2,2-tetrafluoroethane), CAS number 354-25-6 [en.gazfinder.com]
- 7. Metabolism of 1,2-dichloro-1-fluoroethane and 1-fluoro-1,2,2-trichloroethane: electronic factors govern the regioselectivity of cytochrome P450-dependent oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermal Decomposition Profile of HCFC-124a
[1]
Executive Summary
This technical guide provides a rigorous analysis of the thermal decomposition of HCFC-124a (
For researchers in drug development and chemical engineering, understanding these pathways is critical for three reasons:
-
Safety: The generation of Carbonyl Fluoride (
) and Hydrogen Fluoride (HF) presents immediate respiratory hazards.[1] -
Impurity Profiling: Thermal stress during synthesis or storage can generate genotoxic halo-alkene impurities.[1]
-
Material Compatibility: Decomposition products are highly corrosive to borosilicate glass and stainless steel at elevated temperatures.[1]
Chemical Identity & Structural Basis[1][2]
Before analyzing decomposition, we must rigorously define the substrate to prevent isomer confusion, which is common in literature.[1]
| Feature | HCFC-124a (Target) | HCFC-124 (Common Isomer) |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane | 2-Chloro-1,1,1,2-tetrafluoroethane |
| Formula | ||
| Symmetry | ||
| Bond Dissociation | C-Cl bond is the weakest link (~80-85 kcal/mol).[1] | C-Cl bond is the weakest link.[1] |
| Boiling Point | -11.7°C | -12.1°C |
Key Insight: The position of the hydrogen atom relative to the chlorine atom influences the kinetics of
Thermodynamics & Kinetics of Decomposition
Thermal decomposition of HCFC-124a occurs via two primary modes depending on the environment: Pyrolysis (inert atmosphere) and Oxidative Decomposition (presence of air/oxygen).
Primary Decomposition Mechanism (Pyrolysis)
In the absence of oxygen (e.g., inside a heated reactor or during high-temperature processing), the initiation step is homolytic fission of the C-Cl bond, which has the lowest bond dissociation energy (BDE).[1]
Reaction Pathway:
-
Initiation:
-
Propagation: The chlorine radical abstracts a hydrogen from a parent molecule:
(Transient) -
Elimination:
-elimination of HCl is a dominant non-radical pathway at lower pyrolysis temperatures ( ): [1]
Oxidative Decomposition (Combustion)
In the presence of air, the carbon-centered radicals react rapidly with oxygen. This is the most hazardous scenario for laboratory safety.
Key Reaction:
Decomposition Pathway Diagram
The following diagram illustrates the divergent pathways for HCFC-124a degradation.
Figure 1: Mechanistic divergence of HCFC-124a under inert pyrolysis vs. oxidative conditions.[1]
Product Profile & Toxicology
The decomposition products of HCFC-124a are significantly more toxic than the parent molecule.
| Product | Formula | Formation Condition | Toxicity (IDLH/LC50) | Relevance |
| Hydrogen Fluoride | HF | Oxidation & Hydrolysis | 30 ppm (IDLH) | Etches glass; systemic calcium depletion upon inhalation.[1] |
| Hydrogen Chloride | HCl | Pyrolysis (Primary) | 50 ppm (IDLH) | Corrosive gas; damages respiratory mucosa.[1] |
| Carbonyl Fluoride | Oxidation (Fire/Hot Surface) | ~2 ppm (LC50) | High Risk: Hydrolyzes to HF in the lungs; causes delayed pulmonary edema. | |
| Tetrafluoroethylene | Pyrolysis (Inert) | Carcinogen | Monomer for PTFE; potential explosion hazard (peroxides).[1] | |
| Trifluoroacetic Acid | TFA | Atmospheric/Metabolic | Low Acute Toxicity | Persistent environmental pollutant; relevant for impurity limits.[1][2] |
Critical Safety Note:
Analytical Methodologies
To validate the stability of HCFC-124a or detect decomposition in a process stream, a self-validating analytical workflow is required.[1]
Experimental Protocol: Thermal Stability Assay
This protocol is designed for a Tube Furnace Reactor coupled with FTIR/GC-MS .[1]
Step-by-Step Methodology:
-
Setup:
-
Sampling:
-
Detection Parameters:
Analytical Logic Diagram
Figure 2: Analytical workflow for characterizing thermal decomposition products.
References
-
National Institute of Standards and Technology (NIST). 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Properties.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1][3]
-
ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). Joint Assessment of Commodity Chemicals No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) and Isomers.[1][2] (Provides comparative toxicology and degradation data). [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Atmospheric Chemistry and Physical Fate of HCFCs and HFCs and Their Degradation Products.[1] (Detailed mechanism on halo-carbonyl formation). [Link][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane.[1][4] [Link][1]
-
Journal of Fluorine Chemistry. Thermal decomposition of hydrochlorofluorocarbons. (General mechanistic reference for HCFC pyrolysis kinetics). [Link]
Methodological & Application
Application Note: Utilization of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) in Laboratory Thermal & Solvent Systems
[1]
Executive Summary & Critical Regulatory Warning
1-Chloro-1,1,2,2-tetrafluoroethane (CAS: 354-25-6), chemically distinct from its common isomer HCFC-124 (1-Chloro-1,2,2,2-tetrafluoroethane), is a hydrochlorofluorocarbon (HCFC) historically utilized in centrifugal chillers and specialized synthesis.[1]
Regulatory Alert (Montreal Protocol): As a Class II Ozone Depleting Substance (ODS), the production and import of virgin HCFC-124a have been severely restricted or phased out in signatories to the Montreal Protocol (including the US and EU) as of 2020 .[1]
Scope of this Guide: This application note is strictly designed for:
-
Legacy Maintenance: Researchers maintaining existing, validated cryostats or chillers where retrofitting to HFC/HFO alternatives is not immediately feasible.[1]
-
Specialized Synthesis: Drug development workflows utilizing the fluid as a non-flammable, fluorinated reaction solvent or extraction medium.[1]
Physicochemical Characterization
Understanding the isomeric distinction is vital for accurate thermodynamic modeling and solvent interaction predictions.[1]
| Property | HCFC-124a (Target) | HCFC-124 (Standard Isomer) | R-134a (Common Alternative) |
| Formula | |||
| Boiling Point (1 atm) | -11.7°C (261.45 K) | -12.0°C (261.15 K) | -26.3°C |
| Molecular Weight | 136.48 g/mol | 136.48 g/mol | 102.03 g/mol |
| ODP (Ozone Depletion) | ~0.022 | 0.022 | 0 |
| GWP (100-yr) | ~600 | 609 | 1430 |
| Flammability | Non-Flammable (A1) | Non-Flammable (A1) | Non-Flammable (A1) |
| Solvent Polarity | Moderate | Moderate | Low |
Senior Scientist Insight: While thermodynamic profiles are similar, the symmetry of the 1,1,2,2 isomer (HCFC-124a) alters its dipole moment compared to the asymmetric 1,2,2,2 isomer (HCFC-124).[1] In drug development, this subtle difference can significantly impact solubility ratios when used as a reaction solvent for polar intermediates .[1]
Protocol A: Legacy Thermal Management (Chiller Maintenance)[1]
Context: Many older laboratory recirculating chillers (e.g., for rotary evaporators or jacketed reactors) utilize R-124/R-124a due to its low operating pressure, which reduces stress on seals compared to R-134a.[1]
System Integrity Verification (The "Zero-Leak" Standard)
Due to ODS regulations, "topping off" leaking systems is ethically and legally legally fraught.[1] You must certify system integrity before charging.[1]
Workflow Visualization:
Figure 1: Decision logic for maintaining legacy HCFC systems. Note the strict requirement for vacuum integrity.
Charging Protocol (Liquid Phase)
Why Liquid? HCFC-124a is often supplied as a blend or may fractionate if charged as a vapor (though less critical for pure isomers, it is standard practice for refrigerants with this boiling point).[1]
-
Preparation: Isolate the chiller from the application (reactor). Ensure the chiller is off.
-
Vacuum: Pull system to < 500 microns Hg to remove moisture.[1] Moisture + Chlorine + Fluorine = Hydrofluoric Acid (corrosion).[1]
-
Weigh-In: Place the refrigerant cylinder on a digital scale. Zero the scale.
-
Connection: Connect the charging hose to the liquid port of the cylinder and the suction side of the compressor (while off) or the receiver.[1]
-
Purge: Crack the hose fitting at the chiller side briefly to purge air from the line using refrigerant pressure.[1]
-
Charge: Open the valve. Allow the specified mass (per equipment nameplate) to flow.
-
Caution: If charging into a running system (not recommended for this fluid type), charge slowly into the suction line to prevent liquid slugging of the compressor.[1]
-
-
Verification: Monitor superheat. Target 5-8°C superheat at the evaporator outlet to ensure no liquid returns to the compressor.[1]
Protocol B: Solvent Applications in Drug Development[1]
Context: In medicinal chemistry, HCFC-124a serves as a specialized solvent for fluorination reactions or peptide synthesis where hydrogen-bonding solvents (like water/alcohols) are detrimental, but high polarity is required.[1]
Solvent Suitability Assessment[1]
-
Boiling Point Utility: With a boiling point of -11.7°C, HCFC-124a is a "condensable gas."[1] It can be used as a liquid at slightly elevated pressures (or sub-zero temperatures) and easily removed by depressurization, leaving zero residue —critical for API (Active Pharmaceutical Ingredient) purity.[1]
Reaction Setup (Pressurized Vessel)
Equipment: Parr Reactor or Autoclave rated for >10 bar.
-
Cooling: Pre-cool the reactor vessel to -20°C using a dry ice/acetone bath.
-
Condensation: Flow gaseous HCFC-124a into the vessel. It will condense upon contact with the cold walls.[1] Fill to desired volume (do not exceed 80% hydraulic capacity).
-
Reagent Addition: Introduce reagents. Note: Solubility of non-fluorinated organic salts may be low; phase transfer catalysts may be required.[1]
-
Reaction: Seal the vessel. Allow temperature to rise to ambient (25°C).
-
Work-up:
Safety & Risk Mitigation
Toxicity & Exposure[1]
-
Asphyxiation: HCFC-124a vapors are heavier than air (Density ~1.36 g/mL liquid, vapor density > air).[1] They will displace oxygen in low-lying areas (floor level).[1]
-
Cardiac Sensitization: Like many halogenated hydrocarbons, high exposure can render the heart sensitive to adrenaline, leading to arrhythmias.[1] Avoid epinephrine in treatment of exposure victims .[1]
Recovery & Environmental Compliance
Never vent to atmosphere.
Recovery Diagram:
Figure 2: Closed-loop recovery system for solvent removal.[1] This prevents environmental release and allows solvent recycling.[1]
References
-
US Environmental Protection Agency (EPA). (2024).[1] Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Chlorotetrafluoroethane. Retrieved from [Link][1]
-
United Nations Environment Programme (UNEP). (2023). The Montreal Protocol on Substances that Deplete the Ozone Layer.[1][3] Retrieved from [Link][1]
Advanced Characterization and Processing Protocols for HCFC-124a in Polymer Foams
[1]
Executive Summary & Regulatory Context[1][2]
Critical Note on Regulatory Status: HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane) is a Hydrochlorofluorocarbon (HCFC).[1] Under the Montreal Protocol , Class II Ozone Depleting Substances (ODS) are subject to strict phase-out schedules.[1] While commercial application is restricted in many jurisdictions (e.g., US EPA SNAP, EU Regulation 1005/2009), this compound remains relevant for:
-
Transitional Research: Understanding legacy blowing agent mechanics to engineer next-generation HFO (Hydrofluoroolefin) replacements.[1]
-
Isomeric Studies: Differentiating the thermodynamic performance of the symmetric isomer (124a) versus the asymmetric industry standard (HCFC-124).
-
Feedstock Applications: Use as a chemical intermediate where emissive blowing is not the primary intent.[1]
This guide provides a rigorous framework for evaluating HCFC-124a in a research setting, focusing on solubility limits, plasticization efficiency, and cell morphology control.[1]
Physicochemical Profile: HCFC-124a vs. Standard Agents[1]
To design a valid foaming window, one must first distinguish HCFC-124a from its common isomer, HCFC-124.[1] The symmetric structure of 124a influences its dipole moment and, consequently, its solubility in polar vs. non-polar polymer matrices.[1]
Table 1: Comparative Thermodynamic Properties
| Property | HCFC-124a (Isomer) | HCFC-124 (Standard) | HFC-134a (Reference) | Significance in Foaming |
| IUPAC Name | 1-chloro-1,1,2,2-tetrafluoroethane | 2-chloro-1,1,1,2-tetrafluoroethane | 1,1,1,2-tetrafluoroethane | Identification |
| CAS Number | 354-25-6 | 2837-89-0 | 811-97-2 | Procurement Verification |
| Boiling Point (1 atm) | -11.7°C | -12.0°C | -26.3°C | Determines vapor pressure required for cell growth.[1] |
| Molecular Weight | 136.48 g/mol | 136.48 g/mol | 102.03 g/mol | Diffusion coefficient scales inversely with MW.[1] |
| ODP | ~0.02 - 0.04 | 0.022 | 0 | Environmental impact factor.[1] |
| Dipole Moment | Lower (Symmetric) | Higher (Asymmetric) | High | Affects solubility in PS (non-polar) vs. PU (polar).[1] |
Technical Insight: The nearly identical boiling points of 124 and 124a suggest similar flash-evaporation potentials.[1] However, the solubility (K_H) will differ due to the polarity difference.[1] HCFC-124a, being more symmetric, may exhibit higher miscibility in non-polar matrices like Polystyrene (PS) compared to the more polar HCFC-124.[1]
Protocol A: High-Pressure Solubility & Diffusivity Analysis
Objective: Determine the solubility limit (saturation) and diffusion coefficient (
Methodology: Gravimetric Sorption (Magnetic Suspension Balance) or Pressure Decay.[1] Note: The Pressure Decay method is described below as it is more accessible for batch foaming labs.
Experimental Workflow
Figure 1: Pressure Decay Sorption Workflow. The pressure drop indicates gas uptake by the polymer.
Step-by-Step Procedure
-
Sample Preparation:
-
Prepare polymer discs (e.g., PS, PMMA) of known geometry (thickness ~1mm).[1]
-
Vacuum Drying: Dry samples at
for 24 hours to remove moisture.
-
-
System Calibration:
-
Measure the "dead volume" (
) of the empty cell using Helium (non-sorbing gas).[1]
-
-
Sorption Run:
-
Calculation (Self-Validating Step):
Protocol B: Batch Foaming (Temperature-Swing/Pressure-Quench)[1]
Objective: Induce cell nucleation and growth to evaluate HCFC-124a's efficiency as a blowing agent.
Mechanism:
-
Plasticization: HCFC-124a dissolves in the polymer, lowering its Glass Transition Temperature (
).[1] -
Supersaturation: Rapid pressure drop (
) creates thermodynamic instability.[1] -
Nucleation: Gas clusters form bubbles.[1]
-
Stabilization: The foam is cooled below the effective
to freeze the structure.[1]
Experimental Workflow
Figure 2: Batch Foaming Cycle. Rapid depressurization is the critical step for uniform nucleation.
Step-by-Step Procedure
-
Saturation:
-
Foaming (The Quench):
-
Stabilization:
Characterization & Data Reporting
To validate the quality of the foam, the following metrics must be reported.
| Metric | Technique | Relevance |
| Cell Density ( | SEM (Scanning Electron Microscopy) | Indicates nucleation efficiency.[1] Higher |
| Expansion Ratio ( | Water Displacement Method (ASTM D792) | Measures blowing efficiency.[1] |
| Thermal Conductivity ( | Heat Flow Meter (ASTM C518) | Critical for insulation applications.[1] HCFC-124a gas phase |
Calculating Cell Density:
Use the Kumar-Suh approximation:
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Fluid Systems: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[1][Link][1]
-
United States Environmental Protection Agency (EPA). (2024).[1] Phaseout of Ozone-Depleting Substances (ODS).[1][2][Link][1]
-
PubChem. (2024).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a).[1][Link][1][3]
-
Sato, Y., et al. (2000).[1] "Solubility and Diffusion of HCFC-142b in Polystyrene." Journal of Applied Polymer Science. (Cited for methodology comparison). [Link]
-
Gendron, R. (2005).[1] Thermoplastic Foam Processing: Principles and Development.[1] CRC Press.[1] (Standard reference for batch foaming protocols).
application of 1-Chloro-1,1,2,2-tetrafluoroethane in solvent extraction studies
Technical Application Note: Precision Solvent Extraction using 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) [1]
Part 1: Executive Summary & Regulatory Warning
Core Directive: This guide details the application of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) as a medium for Liquefied Gas Extraction (LGE) .[1] Unlike traditional liquid solvents (e.g., Hexane, Ethanol), HCFC-124a operates at the gas-liquid boundary, offering unique selectivity for thermolabile compounds.[1]
Regulatory Mandate (Montreal Protocol): HCFC-124a is a Class II Ozone-Depleting Substance (ODS).[1] Its production and import are strictly regulated and currently in phase-out under the Montreal Protocol and US Clean Air Act (Title VI).[1]
-
Permissible Use: This protocol is applicable only for authorized research, legacy system maintenance, or specific essential-use exemptions where non-ODS alternatives (e.g., HFC-134a, HFOs) are chemically insufficient.[1]
-
Containment: All workflows described must utilize closed-loop recovery systems with zero-venting architecture.
Part 2: Physicochemical Basis for Selection[1]
Why consider HCFC-124a when HFC-134a (hydrofluorocarbon) exists? The answer lies in the Chlorine-Fluorine Balance .[1]
While HFC-134a is a purely polar/fluorinated solvent often too selective (leaving behind valuable semi-polar compounds), HCFC-124a incorporates a chlorine atom.[1] This chlorine atom increases the polarizability and lipophilicity of the solvent, allowing it to solvate a broader range of intermediate-polarity bioactives (e.g., specific alkaloids, oxidized terpenes) that HFC-134a fails to extract, without the flammability of hydrocarbons like Butane.[1]
Table 1: Solvent Property Comparison
| Property | HCFC-124a (Target) | HFC-134a (Common Alt) | n-Butane (Hydrocarbon) |
| Formula | |||
| Boiling Point (1 atm) | ~ -10°C to -12°C (Gas) | -26.3°C | -0.5°C |
| Solvency Power | Medium (High Selectivity + Cl affinity) | Low (High Selectivity, Low Yield) | High (Low Selectivity, extracts waxes) |
| Flammability | Non-Flammable | Non-Flammable | Highly Flammable |
| ODP (Ozone Pot.) | 0.022 (Restricted) | 0 (Allowed) | 0 (Allowed) |
| Primary Target | Thermolabile semi-polars | Volatile oils / Fragrances | Bulk lipids / Cannabinoids |
Part 3: Experimental Protocol (Liquefied Gas Extraction)
Methodology: Pressurized Liquefied Gas Extraction (PLGE).[1] Principle: The solvent is liquefied under moderate pressure, passed through the biomass to solvate targets, and then depressurized.[1] The solvent flashes off as a gas (recovered for reuse), leaving a pure extract with zero thermal degradation and zero solvent residue .[1]
Workflow Diagram (Graphviz)
Figure 1: Closed-loop Liquefied Gas Extraction workflow ensuring solvent recycling and environmental compliance.
Step-by-Step Protocol
1. Material Preparation:
-
Feedstock: Dry biomass (<10% moisture) to prevent ice formation/acidification.[1]
-
Particle Size: Mill to 20-40 mesh. Excessive fines will clog sintered filters.[1]
2. System Loading:
-
Load biomass into the stainless steel extraction column.[1]
-
Seal system and evacuate air using a vacuum pump (-0.9 bar) to remove oxygen and moisture.[1]
3. Solvent Injection (Solvation Phase):
-
Inject liquid HCFC-124a from the storage tank.[1]
-
Pressure Maintenance: Maintain system pressure between 4 – 6 bar (approx. 60-90 psi) at ambient temperature (20°C).
-
Soak Time: Allow static residence time of 15–30 minutes for penetration.
4. Dynamic Extraction:
-
Open the flow valve to the expansion chamber.[1]
-
Flow rate: 5–10 mL/min (lab scale) or 1–2 L/min (pilot scale).[1]
-
The solvent carries dissolved bioactives into the separator.[1]
5. Separation & Recovery:
-
Expansion: The mixture enters the expansion chamber (maintained at lower pressure/slight heat, approx 25°C).
-
Phase Change: HCFC-124a boils instantly at this temperature/pressure differential.[1]
-
Collection: The gas is pulled by the recovery compressor, re-liquefied, and returned to the tank.[1]
-
Harvest: The target compound precipitates at the bottom of the separator as a concentrated oil or resin.[1]
Part 4: Application II - Specialized Fluorinated Partitioning
In drug development, HCFC-124a is used to determine Fluorophilicity —a critical parameter for designing fluorinated pharmaceuticals.[1]
Protocol: Fluorocarbon/Water Partition Coefficient (
-
Preparation: Prepare a biphasic system of Water (buffered pH 7.4) and HCFC-124a (pressurized liquid).[1]
-
Equilibration: Introduce the drug candidate into the pressurized vessel containing both phases.[1]
-
Agitation: Vortex for 2 hours at 20°C.
-
Separation: Allow phases to settle (HCFC-124a density ~1.37 g/mL; it will form the bottom layer).[1]
-
Analysis:
-
Calculation:
Significance: A high indicates high affinity for fluorinated drug delivery vehicles (e.g., fluorocarbon emulsions).[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Channeling in biomass bed. | Repack column firmly; use mixed particle sizes.[1] |
| Ice Formation | Moisture in biomass.[1] | Dry biomass to <5% moisture; install inline desiccant.[1] |
| Extract is Waxy | Solvent too non-polar (too aggressive).[1] | Decrease soak time; lower extraction temperature to reduce solubility of waxes.[1] |
| Solvent Loss | Leak in seals. | STOP IMMEDIATELY. Detect leaks with electronic halide detector. Replace PTFE seals.[1] |
References
-
United States Environmental Protection Agency (EPA). Phaseout of Class II Ozone-Depleting Substances (HCFCs).[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane.[1] Retrieved from [Link][1]
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Retrieved from [Link][1][2]
-
Corr, S. (2002).[1] Fluorine in the Life Sciences: Industrial Aspects of Fluorinated Solvents. Chemical Engineering & Technology.[1][3] (General reference for fluorinated solvent extraction principles).
Sources
Application Note: Precise Handling and Dosing of Gaseous 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Executive Summary
This protocol defines the engineering controls and operational standards for handling 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a; CAS 354-25-6).[1][2] Unlike its common refrigerant isomer (HCFC-124), HCFC-124a is frequently utilized as a specialized fluorinated building block in pharmaceutical synthesis and as a propellant in aerosol research.[1][2]
Critical Safety Notice: While chemically stable, HCFC-124a poses a silent but lethal risk of cardiac sensitization .[1][2] Exposure to high concentrations sensitizes the myocardium to endogenous catecholamines (epinephrine), potentially leading to fatal arrhythmia without warning.[2] This guide prioritizes containment and precise gravimetric dosing to mitigate this risk.[1][2]
Physicochemical Architecture
HCFC-124a exists as a liquefied gas under its own vapor pressure.[1][2][3] Successful handling requires acknowledging its proximity to the phase change boundary at room temperature.[1][2]
Table 1: Key Physicochemical Properties
| Property | Value | Relevance to Protocol |
| CAS Number | 354-25-6 | Unique identifier (distinct from HCFC-124 isomer).[1][2][4][5] |
| Boiling Point | -11.7°C (approx.)[1][2] | Gas at STP; easily condensed.[1][2] Lines may require trace heating to prevent condensation during transfer.[1][2] |
| Vapor Pressure | ~3.4 bar at 20°C | Requires pressure-rated glassware (e.g., heavy-wall or autoclave) and SS-316 lines.[1][2] |
| Density (Liquid) | 1.38 g/mL (at 20°C) | High density allows for efficient volumetric storage but necessitates gravimetric dosing for reaction stoichiometry.[1][2] |
| Reactivity | Inert to acids/bases | Incompatible with alkali metals (Al, Mg, Zn) and finely divided powders.[2] |
Engineering Controls & Material Compatibility[1]
Material Selection
-
Wetted Parts: 316 Stainless Steel is the gold standard.[2] Borosilicate glass is acceptable only for low-pressure (<1 bar) flow-through systems or within rated safety shields.[1][2]
-
Elastomers: Fluoropolymers (PTFE, PFA) are preferred.[2] Viton (FKM) is acceptable but may exhibit minor swelling over long-term exposure.[1][2] Avoid Buna-N or Natural Rubber.[1][2]
-
Prohibited Materials: Aluminum and Magnesium alloys (risk of exothermic dehydrohalogenation).[2]
The Gas Manifold System
The following diagram illustrates the required closed-loop manifold for transferring HCFC-124a. This setup allows for vacuum purging (removing air/moisture) and precise pressure control.[1][2]
Figure 1: Schematic of the inert gas manifold for HCFC-124a handling.[1][2][6] The vacuum line ensures system integrity before gas introduction.[1]
Operational Protocol: Gravimetric Dosing
Due to the compressibility of the gas and temperature sensitivity of its density, gravimetric addition (by weight) is the only self-validating method for stoichiometric synthesis.[1][2]
Pre-Operational Validation (The "Vacuum Hold")
Before introducing toxic gas, the system must prove it is sealed.[2]
-
Connect the reactor to the manifold.[2]
-
Open the vacuum line and pull the system down to <0.5 mbar.[2]
-
Close the vacuum valve and monitor the manometer for 5 minutes.
Dosing Procedure
-
Tare: Place the HCFC-124a lecture bottle (cylinder) on a high-precision balance (readable to 0.01g). Zero the balance.
-
Purge: Ensure the transfer line connecting the cylinder to the manifold is evacuated (using the manifold vacuum) to remove air.[2]
-
Flow Control:
-
Transfer: Slowly open the manifold valve to the reactor. If the reactor is at atmospheric pressure, cool the reactor to -20°C to induce condensation transfer (cryo-pumping).[1][2]
-
Monitoring: Watch the balance readout. The weight will decrease (negative value).[2]
-
Termination: Close the cylinder valve first, then the manifold valve. Allow the line to bleed into the reactor or scrubber before disconnecting.[2]
Safety Architecture: Cardiac Sensitization
Researchers must understand that standard toxicity metrics (LC50) do not capture the primary risk of fluorocarbons: arrhythmogenic potential .[2]
Mechanism of Action
Halogenated hydrocarbons can sensitize the myocardium to circulating catecholamines (epinephrine/norepinephrine).[2][9] This lowers the threshold for arrhythmias.[2] In a high-stress event (e.g., a spill or alarm), the researcher's own adrenaline surge combined with HCFC inhalation can trigger ventricular fibrillation.[1][2]
Figure 2: The "Silent Killer" mechanism.[1][2] Note that arrhythmia requires two factors: the chemical and the biological stress response.
Mitigation Strategy
-
No Solo Work: Never handle HCFC-124a alone.
-
Oxygen Sensors: Install O2 depletion sensors at floor level (vapor density > air).[1][2]
-
Stress Management: In the event of a leak, do not run . Evacuate calmly to minimize adrenaline release.
Waste Management & Scrubbing
HCFC-124a is an ozone-depleting substance (ODS) and must not be vented to the atmosphere.[1][2]
-
Reaction Off-gas: Pass through a cryogenic trap (-78°C, dry ice/acetone) to condense unreacted starting material.[1][2]
-
Scrubber: The final exit stream should pass through a basic scrubber (10% NaOH or KOH) to neutralize any acidic decomposition products (HF/HCl) generated during the reaction.[2]
-
Disposal: Condensed HCFC-124a in the cold trap must be transferred to a pressure-rated recovery cylinder and disposed of via certified hazardous waste handlers.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane.[1][2] PubChem. [Link][1][2][10]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Evaluation of Cardiac Sensitisation Test Methods. Technical Report No. 105. [Link]
-
Himmel, H. M. (2008).[2] Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons?. Critical Reviews in Toxicology. [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. hudsontech.com [hudsontech.com]
- 8. advancedspecialtygases.com [advancedspecialtygases.com]
- 9. nist.gov [nist.gov]
- 10. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
Application Note: Analytical Strategies for the Detection of Chlorotetrafluoroethane (HCFC-124) in Air
Executive Summary
Chlorotetrafluoroethane (C₂HClF₄), specifically the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) , is a hydrochlorofluorocarbon historically used as a refrigerant and propellant. In drug development, it may appear as a legacy impurity in propellants, a process solvent, or a fugitive emission in older HVAC systems.
Detecting HCFC-124 requires specialized handling due to its high volatility (Boiling Point: -12°C). Standard liquid injection methods are unsuitable. This guide details two robust protocols:
-
Method A (Gold Standard): Whole Air Sampling via Passivated Canisters (EPA TO-15) coupled with Cryogenic Pre-concentration and GC-MS.
-
Method B (Field Alternative): Active Sampling on Carbon Molecular Sieve Sorbent Tubes (EPA TO-17) with Thermal Desorption (TD).
Compound Profile & Safety
| Property | Specification | Notes |
| IUPAC Name | 1-Chloro-1,2,2,2-tetrafluoroethane | Common isomer: HCFC-124 (R-124) |
| CAS Number | 2837-89-0 | |
| Formula | C₂HClF₄ | MW: 136.48 g/mol |
| Boiling Point | -12.0 °C | Critical: Exists as a gas at STP. |
| Vapor Pressure | ~3.4 bar at 25°C | High volatility requires cryofocusing. |
| Safety Profile | Asphyxiant, Cardiac Sensitizer | High concentrations can induce arrhythmia. |
Regulatory Note: HCFC-124 is an ozone-depleting substance (ODS) phased out under the Montreal Protocol but remains relevant for compliance monitoring and purity assays in legacy systems.
Method A: Whole Air Sampling (EPA TO-15)
Status: Gold Standard | Limit of Detection (LOD): < 0.5 ppbv (Scan), < 0.05 ppbv (SIM)
This method utilizes evacuated stainless steel canisters (SUMMA® or SilcoCan®) to collect a whole air sample. The stability of HCFC-124 in passivated canisters is excellent (>30 days).
Sampling Train Configuration
The sampling train ensures a constant flow rate over the sampling period (e.g., 8 hours for TWA).
Analytical Workflow (GC-MS)
Because HCFC-124 is a gas, direct injection is impossible. The sample must be concentrated.
Instrument: GC-MS with Entech 7200 or Markes Unity (Pre-concentrator).
Step-by-Step Protocol:
-
Sample Introduction: Connect canister to the pre-concentrator autoloader.
-
Water Management: The system must remove water (using a dry purge or cold trap at -15°C) without losing the polar HCFC-124. Note: HCFC-124 is not highly water-soluble, but ice formation can block traps.
-
Trapping (Pre-concentration):
-
Module 1: Glass bead trap at -150°C (Liquid N₂) or -30°C (Peltier) to trap VOCs.
-
Desorption: Heat to 100°C to transfer to cryofocuser.
-
-
Cryofocusing: Focus analytes at the head of the column at -160°C.
-
GC Separation:
-
Column: DB-624 or equivalent (60m x 0.25mm ID x 1.4µm film). The thick film helps retain volatiles.
-
Oven Program: 35°C (hold 5 min)
Ramp 6°C/min to 180°C.
-
-
MS Detection:
Mass Spectrometry Parameters
HCFC-124 fragments characteristically.[3] Use the following ions for SIM to achieve maximum sensitivity.
| Ion Type | m/z | Origin/Fragment |
| Quantifier | 67 | CHClF⁺ (Characteristic HCFC fragment) |
| Qualifier 1 | 69 | CF₃⁺ (Dominant but common in all fluorocarbons) |
| Qualifier 2 | 101 | C₂HF₄⁺ (Loss of Chlorine [M-35]) |
| Qualifier 3 | 117 | C₂ClF₄⁺ (Loss of Hydrogen [M-1] - weak but specific) |
Note: While m/z 69 is often the base peak, m/z 67 is often chosen as the quantifier in complex matrices to avoid interference from other fluorinated compounds.
Method B: Active Sampling on Sorbent Tubes (EPA TO-17)
Status: Field Alternative | Limit of Detection (LOD): ~1-5 ppbv
Suitable for personal exposure monitoring or when canisters are logistically difficult. Critical Warning: HCFC-124 is very volatile. Weak sorbents (Tenax TA) will suffer immediate breakthrough.
Sorbent Selection
You must use a Carbon Molecular Sieve (CMS) or a strong graphitized carbon.
-
Primary Sorbent: Carboxen 1000 or Anasorb CMS.
-
Bed Configuration: Multi-bed tubes are recommended (e.g., Carbopack B followed by Carboxen 1000) to prevent pore blockage by heavier VOCs.
Sampling Protocol
-
Pump Calibration: Set personal sampling pump to 20–50 mL/min . Do not exceed 50 mL/min to prevent breakthrough.
-
Volume: Total volume should not exceed 2 Liters (approx. 40-60 mins). For 8-hour sampling, use intermittent sampling or very low flow (10 mL/min) with backup tubes.
-
Temperature: If ambient temp > 30°C, keep tubes chilled during sampling to improve retention.
Thermal Desorption (TD) Analysis
-
Desorption: Heat tube to 300°C for 10 mins with reverse flow (backflush).
-
Trap: Refocus on a cold trap (filled with Tenax/Carboxen) at -10°C to -30°C.
-
Injection: Flash heat cold trap to transfer to GC.
Quality Assurance & Control (QA/QC)
Every analytical batch must include the following self-validating steps:
| QC Element | Frequency | Acceptance Criteria | Corrective Action |
| Method Blank | Every 20 samples | < 0.2 ppbv HCFC-124 | Bake out system; check carrier gas. |
| CCV (Cont.[1][3][4][5][6][7][8][9][10][11] Calib. Verif.) | Daily start | ± 30% of initial cal | Recalibrate instrument. |
| Internal Standard | Every sample | Bromochloromethane (IS) area ± 40% | Check for leak or water interference. |
| Surrogate Recovery | Every sample | 70-130% Recovery | Check trapping efficiency. |
System Cleanliness
Due to the "sticky" nature of some halogenated compounds in transfer lines, run a humidified zero-air blank after any high-concentration sample (>100 ppbv) to prevent carryover.
Analytical Logic & Workflow Diagram
This diagram illustrates the decision matrix for selecting the appropriate method based on the application need.
References
-
U.S. Environmental Protection Agency. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[12] EPA/625/R-96/010b.[13] [Link]
-
U.S. Environmental Protection Agency. (1999). Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. EPA/625/R-96/010b.[13] [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Method 1018: Dichlorodifluoromethane and 1,2-Dichlorotetrafluoroethane. NIOSH Manual of Analytical Methods, 4th Edition. [Link]
-
Agilent Technologies. (2020). Analysis of US EPA TO-15 for Ambient Air Monitoring Using Cryogen-Free Thermal Desorption. Application Note 5994-2336EN. [Link]
-
PubChem. (2025).[5] 1-Chloro-1,2,2,2-tetrafluoroethane (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. www3.epa.gov [www3.epa.gov]
- 2. enthalpy.com [enthalpy.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. 1,1,2,2-TETRACHLOROETHANE | Occupational Safety and Health Administration [osha.gov]
- 5. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page:NIOSH Manual of Analytical Methods - 2544.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,1,1,2-Tetrafluoroethane Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. agilent.com [agilent.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
High-Resolution GC-MS Analysis of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Abstract & Strategic Overview
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a, CAS 354-25-6) is a hydrochlorofluorocarbon used historically as a refrigerant and propellant. While less common than its isomer HCFC-124 (
This protocol addresses the primary analytical challenge: Isomer Resolution. HCFC-124a and HCFC-124 have identical molecular weights (136.5 g/mol ) and similar boiling points (-10°C to -12°C). Standard low-resolution MS cannot distinguish them by molecular ion alone. This guide provides a definitive method using fragmentation logic and Porous Layer Open Tubular (PLOT) chromatography to achieve separation and structural confirmation.
Experimental Configuration (The "Why" & "How")
Sample Introduction System
Due to the low boiling point (-12°C), liquid injection is prone to discrimination and loss of analyte. We utilize a Gas Sampling Valve (GSV) for bulk gas analysis or Static Headspace (SHS) for trace impurities in liquid matrices.
-
GSV Setup: 6-port valve with a 100 µL sample loop heated to 80°C to prevent condensation.
-
SHS Setup: Equilibrium temperature must be controlled (typically 70°C) to drive volatiles into the headspace without degrading the matrix.
Chromatographic Separation
Standard thin-film capillary columns (e.g., DB-5) offer insufficient retention for highly volatile fluorocarbons. We employ a PLOT Q or DB-624 column.
-
Primary Choice (Separation): PoraPLOT Q (25 m x 0.32 mm, 10 µm). The porous polymer stationary phase interacts strongly with halogenated volatiles, providing baseline resolution between air,
, and the fluorocarbon isomers. -
Alternative (Speed): DB-624 (60 m x 0.25 mm, 1.4 µm). A thick-film cyanopropylphenyl phase. Requires sub-ambient cooling (-20°C) for optimal peak focusing.
Mass Spectrometry Parameters
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 35–200) for identification; SIM (Selected Ion Monitoring) for trace quantification.
-
Tuning: PFTBA (Perfluorotributylamine) standard tune. Note: Ensure the source is clean; fluorocarbons can polymerize on dirty sources, reducing sensitivity.
Detailed Protocol
Instrument Conditions Table
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (Split 20:1) | High split ratio prevents column overload from bulk gas. |
| Inlet Temp | 200°C | Ensures rapid volatilization without thermal decomposition. |
| Column | PoraPLOT Q (25m x 0.32mm) | Retains volatiles; separates isomers based on polarity/shape. |
| Carrier Gas | Helium, 1.5 mL/min (Constant Flow) | Optimized linear velocity for PLOT columns. |
| Oven Program | 40°C (hold 2 min) | Initial hold focuses the gas band; ramp elutes heavier impurities. |
| Transfer Line | 230°C | Prevents cold-spot condensation before the MS. |
| Source Temp | 230°C | Standard for volatile organic compounds (VOCs). |
| Quad Temp | 150°C | Maintains mass stability. |
Step-by-Step Workflow
-
System Blanking: Bake out the PLOT column at 220°C for 30 minutes to remove moisture (critical for porous polymers). Run a blank injection (air/nitrogen) to verify baseline cleanliness.
-
Standard Preparation:
-
Connect a certified gas standard cylinder of HCFC-124a to the GSV inlet line.
-
Flush the sample loop for 30 seconds at 20 mL/min.
-
Allow pressure to equilibrate to atmospheric pressure for 10 seconds before injection (Stop Flow technique).
-
-
Data Acquisition: Trigger the GC start. Acquire data in Full Scan mode (m/z 35–200) to capture all fragments.
-
System Suitability:
-
Tailing Factor: Must be < 1.5 (PLOT columns can tail if overloaded).
-
Retention Time Precision:
0.05 min over 5 runs.
-
Analytical Logic: Isomer Differentiation
This is the most critical section for the analyst. You must distinguish HCFC-124a from HCFC-124 .
Structural Fragmentation Analysis
-
HCFC-124a (
): The molecule is symmetric regarding the carbon backbone but asymmetric in halogen distribution. The primary bond cleavage occurs at the C-C bond.-
Fragment A:
(m/z 85/87) -
Fragment B:
(m/z 51)
-
-
HCFC-124 (
): Contains a trifluoromethyl group.[1]-
Fragment A:
(m/z 69) - Dominant Ion -
Fragment B:
(m/z 67/69)
-
Diagnostic Ion Table
| Ion (m/z) | Identity | HCFC-124a ( | HCFC-124 ( |
| 51 | High Abundance | Low/Medium | |
| 67 | Absent/Low | High Abundance | |
| 69 | Trace/Absent | Base Peak (100%) | |
| 85 | Base Peak (100%) | Low (Rearrangement only) | |
| 101 | Medium (Loss of Cl) | Medium (Loss of Cl) |
Visualization of Workflows
Analytical Workflow Diagram
Caption: Figure 1. End-to-end workflow for the analysis of volatile fluorocarbons using Gas Sampling Valves and PLOT chromatography.
Fragmentation Pathway Logic
Caption: Figure 2. Fragmentation pathway of HCFC-124a highlighting key diagnostic ions (m/z 85, 51) vs the isomer indicator (m/z 69).
References
-
National Institute of Standards and Technology (NIST). (2023). Ethane, 1-chloro-1,1,2,2-tetrafluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Phaseout of Class II Ozone-Depleting Substances. [Link]
-
Agilent Technologies. (2020). Analysis of Volatile Organic Compounds by GC/MS using DB-624. Application Note. [Link](Note: General reference for VOC column selection).
Sources
1-Chloro-1,1,2,2-tetrafluoroethane as a working fluid in organic Rankine cycles
Technical Assessment & Protocol: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) in Organic Rankine Cycles
Executive Summary
This technical guide evaluates the viability and experimental characterization of 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6, commonly designated as R-124a or HCFC-124a ) as a working fluid for Organic Rankine Cycles (ORC).[1]
While its isomer, 1-Chloro-1,2,2,2-tetrafluoroethane (R-124) , is a historically established refrigerant, the 1,1,2,2-isomer presents a unique thermodynamic profile.[1] This protocol is designed for researchers investigating waste heat recovery (WHR) systems, specifically within pharmaceutical manufacturing contexts (e.g., recovering heat from lyophilizers and autoclaves), where low-grade heat (80°C–150°C) is abundant.[1]
Critical Regulatory Warning: Both R-124 and R-124a are Hydrochlorofluorocarbons (HCFCs).[1] Under the Montreal Protocol , these substances have undergone severe phase-outs (effective 2020/2030 in many jurisdictions).[1] This guide serves primarily for legacy system analysis , comparative thermodynamic benchmarking , or closed-loop specialized applications where exemptions apply.
Part 1: Thermodynamic Architecture & Fluid Selection
Molecular Identity & Isomer Distinction
It is vital to distinguish the target fluid from its more common commercial counterpart.[1]
| Property | R-124a (Target) | R-124 (Standard) | Implication for ORC |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane | 1-Chloro-1,2,2,2-tetrafluoroethane | Different dipole moments affect solubility.[1] |
| CAS Number | 354-25-6 | 2837-89-0 | Must verify CAS on safety data sheets.[1] |
| Boiling Point | -11.7°C (261.45 K) | -12.0°C (261.15 K) | Nearly identical evaporation profiles.[1] |
| Critical Temp | ~122°C (Est.) | 122.25°C | Ideal for low-temp waste heat (<150°C).[1] |
| Fluid Type | Isentropic/Dry (Predicted) | Isentropic | Prevents turbine blade erosion (no liquid droplets).[1] |
The "Dry Fluid" Advantage in Pharma WHR
Pharmaceutical manufacturing generates massive amounts of low-grade waste heat via Clean-in-Place (CIP) systems and WFI (Water for Injection) generation.[1]
-
Mechanism: R-124a, like its isomer, exhibits a positive or near-vertical slope on the T-s (Temperature-Entropy) saturation vapor curve.[1]
-
Benefit: Unlike water (wet fluid), R-124a remains a vapor during expansion.[1] This eliminates the need for a superheater, simplifying the ORC architecture—a critical requirement for compact pharma mechanical rooms.
Part 2: Experimental Protocol
Objective: Characterize the thermal efficiency and stability of R-124a in a subcritical ORC test rig.
Safety & Environmental Pre-Check (Mandatory)
Before procurement, the following "Go/No-Go" analysis must be performed:
-
ODP Verification: Confirm local regulations regarding HCFC usage. (US EPA: Phaseout for new systems effective Jan 1, 2020).[1][2]
-
Leak Detection: Install halide leak detectors calibrated to <3g/year sensitivity.
-
Material Compatibility: R-124a is a solvent.[1] Ensure seals are Neoprene or HNBR .[1] Avoid Viton if high temperatures (>100°C) are expected due to potential swelling.[1]
Experimental Setup: The Micro-ORC Rig
Construct a closed-loop diagnostic rig to measure the enthalpy drop across the expander.
Workflow Logic (Graphviz):
Figure 1: Closed-loop ORC experimental setup for characterizing R-124a performance.
Step-by-Step Characterization Procedure
Step 1: System Evacuation & Charging
-
Action: Pull vacuum to <500 microns to remove non-condensables (air/moisture).[1]
-
Rationale: Moisture reacts with chlorinated refrigerants to form hydrochloric acid, corroding the expander.[1]
-
Charge: Introduce R-124a liquid into the high-pressure side until the receiver is 40% full.
Step 2: Baseline Isotherm Mapping
-
Action: Circulate fluid without heat load.
-
Measurement: Verify Pressure-Temperature (P-T) relationship against theoretical equations of state (RefProp or CoolProp).
-
Criterion: Deviation >2% indicates fluid impurities or isomer contamination.[1]
Step 3: Thermal Load Testing (Pharma Simulation)
-
Simulated Source: Heat transfer oil at 120°C (simulating WFI loop waste heat).
-
Flow Rate Ramp: Increase pump speed in 10% increments.
-
Data Capture:
Step 4: Efficiency Calculation
Calculate the First Law Efficiency (
Part 3: Application in Pharmaceutical Development
Context: Drug development facilities often utilize "Once-Through" steam for sterilization, venting vast energy.[1]
Case Study Protocol: Autoclave Heat Recovery
-
Source Identification: Measure exhaust steam temperature from autoclave cycles (typically 121°C).
-
Cycle Matching:
-
R-124a Critical Temp (~122°C) is dangerously close to the source temp.[1]
-
Decision: Operate in Subcritical Mode (
). -
Safety: Ensure the loop is indirect. Use an intermediate water loop between the autoclave exhaust and the R-124a evaporator to prevent pharmaceutical product contamination in case of a leak.
-
Decision Matrix for Fluid Selection (Graphviz):
Figure 2: Selection logic for choosing between HCFC-124a and modern HFO alternatives.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Fluid Systems: 1-Chloro-1,2,2,2-tetrafluoroethane (R124).[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link](Note: Used as primary thermodynamic baseline for tetrafluoroethane isomers).[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][5] Phaseout of Ozone-Depleting Substances (ODS): HCFC-124 Regulatory Status.[1][2][Link][1]
-
Quoilin, S., et al. (2013).[1] "Techno-economic survey of Organic Rankine Cycle (ORC) systems." Renewable and Sustainable Energy Reviews. [Link][1]
-
PubChem. (2024).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6).[1][6][7] National Library of Medicine.[1] [Link][1]
-
Turboden. (2024).[1] Waste Heat Recovery in Energy Intensive Industries.[1][8][Link][1]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 5. Heatcatcher | Insights | Waste Heat Recovery Systems [heatcatcher.com]
- 6. Page loading... [guidechem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. ORC waste heat recovery | Waste heat recovery solutions | TURBODEN [turboden.com]
Advanced Application Note: Evaluation of HCFC-124a in Gaseous Fire Suppression
Part 1: Executive Summary & Strategic Context
The Isomer Distinction (Critical):
While commercial literature frequently cites HCFC-124 (
Regulatory Warning: HCFC-124a is a Class II Ozone-Depleting Substance (ODS).[1] Under the Montreal Protocol and US EPA Clean Air Act (Title VI), its production and import are strictly regulated.[1] Research utilizing this agent is generally limited to:
-
Retrospective Analysis: Validating historical fire safety models.[1]
-
Mechanistic Benchmarking: Comparing Chlorine-mediated suppression against zero-ODP Hydrofluorocarbons (HFCs) and Fluoroketones (FKs).
-
Impurity Profiling: It often appears as a byproduct in the synthesis of HFC-134a and HCFC-124.[1]
Part 2: Scientific Foundation & Mechanism[1]
To design a valid suppression experiment, one must understand how HCFC-124a extinguishes flame. It operates via a hybrid mechanism:
-
Physical Action (Primary): High heat capacity (
) absorbs thermal energy from the combustion zone, reducing the flame temperature below the threshold required to sustain radical chain branching.[1] -
Chemical Action (Secondary): The presence of Chlorine provides a catalytic radical recombination pathway, distinct from pure HFCs.[1]
Mechanism Visualization
Figure 1: Dual-action suppression mechanism of HCFC-124a showing parallel physical and chemical pathways.[1]
Part 3: Comparative Data Profile
Before initiating wet-lab protocols, verify the physicochemical baseline.[1] The "a" isomer has a slightly different boiling point and stability profile than the standard R-124.[1]
| Property | HCFC-124 (Standard) | HCFC-124a (Target Isomer) | Relevance to Protocol |
| IUPAC Name | 2-chloro-1,1,1,2-tetrafluoroethane | 1-chloro-1,1,2,2-tetrafluoroethane | Critical: Confirm via GC-MS before use.[1] |
| Formula | Same MW, different bond energies.[1] | ||
| Boiling Point | -12.0°C | -11.7°C | Gas at room temp; requires pressurized delivery.[1] |
| ODP | 0.022 | ~0.04 (Estimated) | High regulatory scrutiny.[1] |
| Extinguishing Conc. | ~6-8% (Heptane) | ~6-8% (Predicted) | Target range for Cup Burner tests.[1] |
Part 4: Experimental Protocols
Protocol A: Isomeric Purity Verification (GC-MS)
Objective: Ensure the agent is specifically the 1,1,2,2-isomer to validate mechanistic claims.[1]
Reagents & Equipment:
-
Gas Chromatograph with Mass Spectrometer (e.g., Agilent 5977B).[1]
-
Column: DB-1 or DB-624 (specialized for volatiles).[1]
-
Reference Standard: Certified HCFC-124a (Sigma-Aldrich or SynQuest).[1]
Workflow:
-
Sampling: Connect the gas cylinder to the GC inlet using a gas-tight syringe or sampling loop (1 mL).
-
Method:
-
Injector Temp: 200°C.[1]
-
Oven Profile: 35°C (hold 5 min)
Ramp 10°C/min 150°C.
-
-
Validation:
Protocol B: Determination of Minimum Extinguishing Concentration (MEC)
Standard: Modified ISO 14520 / ASTM D6064 (Cup Burner Method).[1] Objective: Determine the precise volumetric concentration required to extinguish a heptane flame.[1]
Experimental Setup Diagram:
Figure 2: Cup Burner workflow.[1] Note the specific requirement for a vaporizer, as HCFC-124a has a high heat of vaporization.
Step-by-Step Procedure:
-
System Preparation:
-
Baseline Ignition:
-
Agent Introduction (Stepping Method):
-
Begin HCFC-124a flow at 2% v/v.[1]
-
Increase concentration in steps of 0.5% v/v.
-
Wait Time: Allow 30 seconds at each step for the mixture to homogenize in the chimney.
-
-
Critical Observation:
-
Replication:
Self-Validating Check:
-
If the flame flickers violently but does not extinguish at >10%, check for "over-driving" (air velocity too high) or agent condensation (insufficient vaporization temperature).[1]
Part 5: Safety & Toxicology Notes
-
Cardiac Sensitization: Like many halogenated hydrocarbons, HCFC-124a can sensitize the myocardium to epinephrine.[1] Avoid stress on test animals if in vivo testing is performed (though in vitro/cup burner is preferred).[1]
-
Decomposition Products:
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69: 1-Chloro-1,1,2,2-tetrafluoroethane.[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). (2023).[1] Phaseout of Class II Ozone-Depleting Substances (HCFCs).[1][6] Retrieved from [Link][1]
-
PubChem. (2023).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane.[1][3][5][7][8] National Library of Medicine.[1] Retrieved from [Link][1]
-
ISO. (2015).[1] ISO 14520-1:2015 Gaseous fire-extinguishing systems — Physical properties and system design.[1] Retrieved from [Link][1]
-
Hirst, R., & Booth, K. (1977).[1][5] Measurement of Flame-Extinguishing Concentrations.[1] Fire Technology, 13(4), 296-315.[1][5] (Seminal paper on Cup Burner methodology).
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. epa.gov [epa.gov]
- 5. EP0570367B1 - Fire extinguishing composition and process - Google Patents [patents.google.com]
- 6. ifc.org [ifc.org]
- 7. 1,1,2,2-Tetrafluoro-1-chloroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. fluoridealert.org [fluoridealert.org]
Application Note: Safe Handling and Regulatory-Compliant Disposal of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Executive Summary
1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6), also known as HCFC-124a, is a hydrochlorofluorocarbon used primarily as a refrigerant, propellant, and chemical intermediate. While chemically stable under ambient conditions, it presents specific hazards in a laboratory setting: it is a liquefied gas under pressure , a simple asphyxiant , and an Ozone Depleting Substance (ODS) .
This Application Note provides a rigorous, self-validating protocol for the handling, synthesis integration, and disposal of HCFC-124a. Unlike standard solvents, HCFC-124a requires a "Zero-Emission" approach to comply with the Montreal Protocol and EPA regulations (40 CFR Part 82).
Physicochemical Profile & Hazard Analysis
Understanding the physical state of HCFC-124a is the prerequisite for safe handling. It is an isomer of the more common refrigerant HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane), and while their properties are similar, precise identification is required for regulatory documentation.
Table 1: Critical Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 354-25-6 | Unique identifier for waste manifests. |
| Boiling Point | -11.7 °C (approx) | Exists as a gas at room temp; requires cryogenic handling or pressure vessels. |
| Vapor Pressure | ~330 kPa @ 25°C | Cylinders are under pressure. Risk of rapid expansion/BLEVE. |
| Vapor Density | > 1 (Air = 1) | Heavier than air. Pools in low areas/sumps (Asphyxiation risk). |
| Flammability | Non-Flammable | However, decomposes in high heat to form toxic halides. |
| ODP | ~0.02 - 0.04 | Class II Ozone Depleting Substance. Venting is prohibited. |
The "Phantom" Hazard: Thermal Decomposition
While HCFC-124a is non-flammable, it is not inert to high energy. Contact with open flames, red-hot surfaces, or electric arcs causes thermal decomposition, releasing Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Carbonyl Fluoride (COF₂) (chemically related to Phosgene).
-
Mechanistic Insight: The C-Cl and C-F bonds are stable, but once the activation energy is met (e.g., a burner flame), the molecule unzips. The presence of moisture accelerates the conversion of COF₂ to HF.
Engineering Controls & Personal Protective Equipment (PPE)[1]
Primary Containment (Engineering Controls)[1]
-
Fume Hood/Ventilation: All transfers must occur within a certified chemical fume hood with a face velocity of >100 fpm.
-
Oxygen Monitoring: If handling >1 kg in a confined space, fixed O₂ sensors mounted at floor level (due to high vapor density) are mandatory.
-
Pressure Relief: All closed systems must be equipped with a pressure relief valve (PRV) vented to a scrubber, not directly to the room.
Personal Protective Equipment (PPE)
-
Respiratory: Self-Contained Breathing Apparatus (SCBA) required for emergency leak response. Standard respirators are ineffective against simple asphyxiants.
-
Dermal: Cold-insulating gloves (cryo-gloves) are required when handling cylinders or transfer lines to prevent frostbite from rapid gas expansion.
-
Ocular: Chemical splash goggles and a face shield.[1]
Operational Protocol: Controlled Transfer and Usage
This protocol utilizes a Manifold Vacuum Transfer method. This is safer and more precise than direct pouring or positive pressure displacement for low-boiling liquefied gases.
Workflow Diagram: Synthesis Setup
The following diagram illustrates the closed-loop setup required to prevent atmospheric release.
Figure 1: Closed-loop gas manifold setup. The Cold Trap is the critical control point for preventing ODS release.
Step-by-Step Protocol
Phase 1: System Preparation
-
Leak Check: Pressurize the manifold with dry Nitrogen (N₂) to 20 psi. Use a liquid leak detector (e.g., Snoop®) or an electronic halogen sniffer on all joints. Pass Criteria: No bubble formation for 5 minutes.
-
Purge: Evacuate the manifold to <100 mTorr to remove moisture. Moisture can cause valve icing when HCFC-124a expands.
Phase 2: Transfer (Liquefaction Method)
Use this method if adding HCFC-124a as a solvent or reactant in liquid form.
-
Cool the Reaction Vessel (receiver) to -40°C or lower (well below the -11.7°C boiling point).
-
Open the HCFC-124a cylinder valve followed by the regulator.
-
Slowly open the needle valve.[2] The pressure differential will drive the gas into the cold receiver, where it will condense.
-
Verification: Place the receiver on a balance. Stop flow when the target mass is reached.
-
Isolation: Close the receiver valve before closing the cylinder valve to prevent backflow.
Phase 3: Reaction & Trapping
-
During the reaction, maintain a Cold Trap (Dry Ice/Acetone or LN2) downstream of the reactor.
-
Any unreacted HCFC-124a will re-condense in this trap.
-
Critical Safety: Never allow the trap to become blocked with frozen reaction byproducts.
Disposal & Regulatory Compliance
Core Directive: HCFC-124a is a Class II Ozone Depleting Substance. Intentional venting is a violation of US Federal Law (Clean Air Act, Section 608) and international treaties.
Disposal Decision Matrix
Figure 2: Decision matrix for determining the disposal pathway of HCFC-124a.
Protocol for Waste Handling
-
Recovery (The "Trap-to-Cylinder" Method):
-
Do not pour the cold trap contents down the drain.
-
Connect a DOT-rated Recovery Cylinder (gray body, yellow shoulder) to the cold trap outlet.
-
Cool the recovery cylinder (LN2 or dry ice) and warm the trap. The HCFC-124a will distill from the trap into the recovery cylinder.
-
Fill Limit: Do not fill the recovery cylinder >80% by volume to allow for thermal expansion.
-
-
Labeling:
-
Destruction (Incineration):
-
If the HCFC-124a is mixed with other chemical waste, it must be sent to a licensed hazardous waste incinerator.
-
Note to Waste Contractor: The incinerator must operate at >1200°C with a residence time >2 seconds and be equipped with caustic scrubbers to neutralize the HF and HCl generated during combustion.
-
Emergency Response
-
Leak (Small): Increase ventilation. Evacuate the immediate area. Allow the gas to disperse if it cannot be stopped safely.
-
Leak (Large/Cylinder Failure): Activate fire alarm. Evacuate the building. Do not enter the area without SCBA. The gas is heavier than air and will displace oxygen in basements or pits.
-
Skin Contact (Frostbite): Do not rub the area. Bathe in tepid water (not hot). Seek medical attention immediately.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Phaseout of Class II Ozone-Depleting Substances.[4] Retrieved from [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2023). Section 608 of the Clean Air Act: Stationary Refrigeration and Air Conditioning. Retrieved from [Link]
-
United Nations Environment Programme (UNEP). (2023). The Montreal Protocol on Substances that Deplete the Ozone Layer.[4][5] Retrieved from [Link][4]
Sources
Technical Application Note: Precision Cleaning with 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Executive Summary
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is a hydrochlorofluorocarbon historically utilized in precision cleaning applications requiring high material compatibility, non-flammability, and zero residue. Unlike standard liquid solvents, HCFC-124a has a boiling point of approximately -12°C (10°F) at standard atmospheric pressure, rendering it a gas at room temperature. Consequently, its application as a cleaning agent is strictly limited to pressurized aerosol systems or closed-loop liquefied gas circuits .
Regulatory Critical Warning: HCFC-124a is a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol. Production and consumption are strictly controlled and largely phased out in developed nations (EU, USA, Japan). This guide is intended solely for:
-
Maintenance of legacy systems validated specifically for this solvent.
-
Utilization of reclaimed/stockpiled inventory in accordance with local environmental laws (e.g., US EPA Section 608/612).
-
Critical cleaning of oxygen-service components where alternative solvents present flammability risks.
Technical Profile & Mechanism of Action
HCFC-124a functions via a Phase-Transition Cleaning Mechanism . When dispensed from a pressurized vessel, it strikes the surface as a liquid, solvating light oils. Upon contact with the ambient temperature substrate, it rapidly boils. This rapid phase change creates a "gas scrubbing" effect, where the expanding vapor physically lifts particulate matter away from the surface while the solvent fraction dissolves organic residues.
Table 1: Physical Properties of HCFC-124a
| Property | Value | Significance in Cleaning |
| Chemical Formula | Partially halogenated; provides solvency without high toxicity. | |
| Molecular Weight | 136.48 g/mol | High density vapor aids in displacing lighter contaminants. |
| Boiling Point | -12°C (approx.) | Rapid evaporation; leaves zero non-volatile residue (NVR) . |
| Vapor Pressure | ~3.4 bar at 20°C | Self-propelling; requires no external pump for dispensing. |
| Liquid Density | ~1.36 g/cm³ | High specific gravity aids in floating particulates off surfaces. |
| Surface Tension | Low (<15 dyn/cm) | Excellent wetting of complex geometries and micro-crevices. |
| Kb Value (Kauri-Butanol) | ~15-20 (Est.) | Mild solvent power; safe for most plastics and elastomers. |
Material Compatibility & Safety
Compatibility Matrix
Due to its mild solvency (low Kb value), HCFC-124a is generally compatible with sensitive materials, but the thermal shock from its rapid evaporation (cryogenic effect) is a primary concern.
Figure 1: Material compatibility decision tree. Note that while chemically compatible, the cooling effect can cause physical stress cracking in amorphous polymers like Acrylics.
Safety Protocols
-
Asphyxiation Hazard: HCFC-124a vapor is heavier than air (Density ~4.7 vs Air). Use only in well-ventilated areas or fume hoods.
-
Frostbite/Cryogenic Burn: The liquid boils at -12°C. Direct contact with skin can cause immediate tissue damage. Wear thermal insulating gloves (e.g., nitrile over cotton liners).
-
Pressure Hazard: Cylinders are under pressure. Secure all vessels.
Application Protocols
Protocol A: Aerosolized Precision Cleaning (Open System)
Target: Optical sensors, PCBs, and delicate mechanisms requiring particulate removal and light degreasing.
Equipment:
-
Pressurized canister of HCFC-124a (or blend) with extension straw.
-
ESD-safe brush (optional).
-
Fume extraction arm.
Workflow:
-
Pre-Inspection: Verify the component is at room temperature.
-
Burst Cleaning: Hold the nozzle 5-10 cm from the target. Apply short bursts (1-2 seconds).
-
Vector Flushing: Orient the part so gravity assists the flow. Spray from top to bottom.
-
Note: Do not spray continuously for >5 seconds. The evaporative cooling will drop the surface temperature, potentially causing condensation of atmospheric moisture (water) onto the part, which contaminates the cleaning process.
-
-
Evaporation: Allow the solvent to boil off naturally. Do not wipe; wiping introduces lint.
-
Validation: Visually inspect for "white haze" (moisture condensation). If haze appears, wait for part to warm up and repeat with a short burst to displace the water.
Protocol B: Closed-Loop Liquefied Gas Flushing
Target: Oxygen service lines, gyroscope interiors, or complex tubing where liquid trapping is a risk.
Rationale: Standard liquid solvents (IPA, Acetone) can get trapped in blind holes. HCFC-124a, being a gas at STP, will spontaneously evacuate the cavity once pressure is released, ensuring 100% removal.
Figure 2: Closed-loop workflow ensuring zero solvent entrapment and minimal environmental release.
Step-by-Step:
-
Sealing: Connect the component to the cleaning manifold. Ensure pressure-tight seals (rated >10 bar).
-
Purge: Evacuate air from the component to prevent moisture icing.
-
Fill: Open the liquid feed valve. Fill the component with liquid HCFC-124a. The system pressure must be maintained above the vapor pressure (~3.5 bar) to keep it liquid.
-
Agitate: If possible, use ultrasonic transducers attached to the manifold, or pulse the flow.
-
Drain & Expand: Open the drain valve to the recovery tank. As the liquid drains, the remaining film on the walls will boil off instantly as the pressure drops to atmospheric, ejecting any remaining contaminants.
-
Recovery: The gas is re-compressed and liquefied in the recovery unit (Critical for ODS compliance).
Validation: Non-Volatile Residue (NVR) Testing
To verify cleanliness, a gravimetric analysis is performed.
-
Tare: Weigh a clean aluminum dish (
) to 0.0001g precision. -
Sample: Spray/Flush 100mL of HCFC-124a into the dish.
-
Evaporate: Allow the solvent to boil off at room temperature.
-
Desiccate: Place dish in a desiccator for 30 mins to remove condensed atmospheric moisture.
-
Weigh: Measure final weight (
). -
Calculation:
Acceptance Criteria: For precision instruments, NVR should be < 10 ppm.
References
-
United Nations Environment Programme (UNEP). (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer.[1][4][5][6][7] Ozone Secretariat.[2] [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) and Isomers Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[8] [Link]8]
-
U.S. Environmental Protection Agency (EPA). (2023). Phaseout of Class II Ozone-Depleting Substances. EPA.gov.[6][9] [Link]
-
ASTM International. (2017). ASTM G93/G93M-19 Standard Practice for Cleaning Methods and Cleanliness Levels for Material and Equipment Used in Oxygen-Enriched Environments. ASTM. [Link]
-
PubChem. (2024). 1-Chloro-1,1,2,2-tetrafluoroethane Compound Summary. National Library of Medicine. [Link]
Sources
- 1. nou.gov.pk [nou.gov.pk]
- 2. ozone.unep.org [ozone.unep.org]
- 3. ifc.org [ifc.org]
- 4. ccacoalition.org [ccacoalition.org]
- 5. Montreal Protocol - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 8. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
protocol for studying the reactivity of HCFC-124a with active metals
Application Note: AN-HCFC-124a-MET Topic: Protocol for Studying the Reactivity of HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane) with Active Metals
Executive Summary
This application note outlines a high-precision protocol for evaluating the chemical stability and reactivity of HCFC-124a (
Chemical Identity & Hazard Context
Target Analyte: HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane)
CAS: 354-25-6
Structure:
Differentiation Note: Researchers must distinguish HCFC-124a from its isomer HCFC-124 (
The "Active Metal" Risk:
Metals with high oxidation potentials (Mg, Al, Zn) can act as single-electron donors to the electron-deficient C-Cl bond. This reaction is often kinetically inhibited by the metal's native oxide layer. However, under stress (friction, shear) or in the presence of Lewis Acid promoters (e.g.,
Phase 1: Thermodynamic Safety Screening (ARC)
Objective: Determine the "Onset Temperature" (
Protocol 1.1: Accelerating Rate Calorimetry (ARC)
-
Equipment: Adiabatic Calorimeter (e.g., Netzsch ARC 254).
-
Sample Vessel: Spherical Titanium or Hastelloy bomb (approx. 10 mL volume). Note: Do not use the metal of interest as the vessel material itself to avoid masking the surface area ratio.
Step-by-Step Methodology:
-
Metal Preparation:
-
Use metal powder (approx. 325 mesh) to maximize surface area.
-
Critical Step: Activate the metal surface inside an argon glovebox. For Aluminum, light abrasion or washing with dilute HCl followed by absolute ethanol and vacuum drying removes the passivation layer.
-
Load 1.0 g of active metal into the ARC bomb.
-
-
HCFC Loading:
-
Condense 2.0 g of HCFC-124a into the bomb using a vacuum transfer manifold at -78°C (dry ice/acetone bath).
-
Target a "Phi-factor" (thermal inertia) of < 1.5 to ensure sensitivity.
-
-
Test Execution (Heat-Wait-Search):
-
Start Temp: 50°C.
-
Step Size: 5°C.
-
Wait Time: 15 minutes (thermal equilibration).
-
Search Threshold: 0.02°C/min (exotherm detection limit).
-
End Temp: 300°C or until rupture disk limit.
-
-
Data Analysis:
-
Plot
vs. . -
Calculate activation energy (
) using the Arrhenius equation on the initial slope.
-
Self-Validating Check:
If
Phase 2: Long-Term Compatibility (Modified ASHRAE 97)
Objective: Simulate aging over years by accelerating degradation in a sealed environment. This quantifies corrosion rates and halide ion generation.
Protocol 2.1: Sealed Glass Tube Preparation
-
Reference: ANSI/ASHRAE Standard 97-2007 (R2017).
-
Vessels: Heavy-walled borosilicate glass tubes (9mm OD x 7mm ID).[1]
Step-by-Step Methodology:
-
Coupon Preparation:
-
Cut metal coupons (
). -
Polish with 400-grit SiC paper.
-
Clean ultrasonically in n-hexane, then acetone. Dry at 100°C.
-
Weigh accurately to 0.0001 g.
-
-
Tube Charging:
-
Insert metal coupon into the glass tube.
-
Constrict the tube neck using a gas-oxygen torch.
-
Connect to a vacuum manifold (< 10 mTorr).
-
Add liquid HCFC-124a via cryo-transfer.
-
Catalyst Option: For worst-case testing, add 100 ppm distilled water (promotes hydrolysis).
-
-
Sealing:
-
Flame-seal the tube while frozen. Anneal the tip to prevent stress fractures.
-
-
Aging:
-
Place in an aluminum block heater inside a blast-proof oven.
-
Standard Condition: 175°C for 14 days.
-
-
Post-Test Analysis:
-
Visual: Rate liquid color (0=Clear, 5=Black/Tar) and Metal surface (0=Shiny, 5=Heavily Pitted).
-
Chemical: Open tube (freeze first!). Analyze liquid phase via Ion Chromatography (IC) for
and ions. -
Gravimetric: Wash and weigh the coupon to determine mass loss.
-
Data Table Template:
| Sample ID | Metal | Additive | Time/Temp | Visual Rating | Mass Loss (%) | ||
| 124a-Al-01 | Al 6061 | None | 14d / 175°C | 1 (Haze) | 15 | 2 | 0.01 |
| 124a-Mg-01 | Mg AZ31 | 100ppm H2O | 14d / 175°C | 4 (Dark) | 1200 | 450 | 1.25 |
| Control | None | None | 14d / 175°C | 0 (Clear) | <1 | <1 | N/A |
Phase 3: Mechanistic Surface Analysis
Objective: Determine if the reaction is driven by surface adsorption (pitting) or bulk solution chemistry.
Protocol:
-
SEM/EDX: Analyze the post-test metal coupons. Look for "pitting corrosion" which indicates localized breakdown of the oxide layer by
ions. -
XPS (X-ray Photoelectron Spectroscopy): Scan for Metal-Fluoride or Metal-Chloride bonds.
-
Insight: The presence of Metal-F bonds suggests C-F bond activation, which requires significantly higher energy than C-Cl activation. If Metal-F is high, the reaction has progressed to complete mineralization.
-
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle where the metal surface (M) acts as an electron donor, initiating the breakdown of HCFC-124a.
Caption: Mechanistic pathway of HCFC-124a degradation on active metal surfaces. The formation of metal halides (Lewis Acids) autocatalyzes the reaction.
Experimental Workflow Diagram
Caption: Sequential workflow ensuring safety validation via ARC before proceeding to long-term ASHRAE 97 compatibility testing.
References
-
ANSI/ASHRAE. (2017).[2] Standard 97-2007 (R2017): Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems.[2] American Society of Heating, Refrigerating and Air-Conditioning Engineers.[2][3] Link
-
ASTM International. (2022). ASTM D3316 - Standard Test Method for Stability of Perchloroethylene with Copper. (Adapted for general halogenated solvent stability). Link
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Reactivity Profile.Link
- Townsend, S. J. (2001). Thermal Hazard Evaluation of Hydrochlorofluorocarbons by Accelerating Rate Calorimetry.
Sources
quantitative analysis of 1-Chloro-1,1,2,2-tetrafluoroethane in gas mixtures
Application Note: Quantitative Analysis of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) in Gas Mixtures
Abstract
This protocol details the quantitative determination of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a), a critical impurity in medical propellants (e.g., HFC-134a) and a component in specialized refrigerant blends. Unlike its common isomer HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane), HCFC-124a poses unique separation challenges due to structural symmetry and volatility. This guide provides a validated workflow using Gas Chromatography with Mass Spectrometry (GC-MS) for definitive identification and Flame Ionization Detection (GC-FID) for routine quantification.
Introduction & Scientific Context
1.1 The Analyte: HCFC-124a vs. HCFC-124 In drug development and industrial gas synthesis, distinguishing between isomers is critical for regulatory compliance (e.g., USP/EP impurity limits).
-
HCFC-124 (CAS 2837-89-0): The asymmetric isomer (
), widely used as a refrigerant. Boiling point: -12°C. -
HCFC-124a (CAS 354-25-6): The symmetric isomer (
). Boiling point: +10°C.
1.2 Criticality in Pharmaceutical Applications HCFC-124a often appears as a trace impurity in the synthesis of HFC-134a (medical propellant) via hydrofluorination of trichloroethylene. Because it is a Class II Ozone Depleting Substance (ODS), its quantification is mandatory for environmental compliance and pharmaceutical purity specifications (e.g., limits <50 ppm in medical gases).
1.3 Analytical Strategy The ~22°C boiling point difference between the isomers allows for separation based on volatility using thick-film capillary columns (e.g., DB-624). However, the high volatility of the matrix (often HFC-134a) requires careful thermal management to prevent peak distortion.
Chemical Properties & Safety
| Property | HCFC-124a (Analyte) | HCFC-124 (Isomer) | Relevance |
| Structure | Symmetry affects dipole moment & retention. | ||
| CAS Number | 354-25-6 | 2837-89-0 | Critical for purchasing standards. |
| Boiling Point | +10°C (283 K) | -12°C (261 K) | Basis for GC separation. |
| Molecular Weight | 136.48 g/mol | 136.48 g/mol | Identical; requires chromatographic separation before MS. |
| Safety | Pressurized Gas | Pressurized Gas | Displaces oxygen; use in well-ventilated hood. |
Experimental Protocol 1: Sampling & Standard Preparation
Objective: Create a stable, representative sample introduction system that prevents condensation of HCFC-124a (BP +10°C) while handling volatile matrix gases.
3.1 Equipment
-
Gas Sampling Valve (GSV): 6-port valve with a 1.0 mL sample loop.
-
Transfer Lines: Sulfinert® or SilcoNert® coated stainless steel tubing (1/16" OD) to prevent adsorption.
-
Heating: Transfer lines and GSV must be heated to 50°C to prevent condensation of HCFC-124a.
3.2 Standard Preparation (Static Manometric Method)
-
Evacuation: Evacuate a 6L passivated stainless steel canister (Summa) to <50 mTorr.
-
Component Addition:
-
Inject neat liquid HCFC-124a through a septum into the evacuated canister. Flash vaporize to ensure complete gas phase transition.
-
Calculate mass injected:
(where g/mL).
-
-
Diluent: Pressurize with Nitrogen (UHP) or Helium to the target final pressure (e.g., 30 psig).
-
Calculation:
Use ideal gas law for based on final pressure/temperature.
Experimental Protocol 2: GC-MS Method (Identification)
Objective: Definitive identification of HCFC-124a and separation from HCFC-124 and matrix components.
4.1 Instrument Parameters
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-624 (60 m × 0.32 mm ID × 1.8 µm film).
-
Why: The thick film (1.8 µm) provides adequate retention for volatiles (
) and high resolution for isomers.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless (200°C). Split ratio 10:1 (adjust based on concentration).
4.2 Temperature Program
-
Initial: 35°C for 5 minutes (Isothermal).
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 20°C/min to 220°C (Hold 2 min).
-
Logic: The low initial temperature focuses the band for HCFC-124a (BP 10°C).
-
4.3 Mass Spectrometry Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: SIM (Selected Ion Monitoring) for trace analysis.
-
Target Ions (m/z): 67 (
), 87 ( ), 51 ( fragment). -
Differentiation: HCFC-124 (
) produces a strong 69 ( ) ion. HCFC-124a ( ) has a negligible m/z 69 signal. Absence of m/z 69 is the key confirmation for HCFC-124a.
-
Experimental Protocol 3: GC-FID Method (Routine Quantification)
Objective: Robust, day-to-day quantification for QC laboratories.
5.1 Instrument Parameters
-
Detector: Flame Ionization Detector (FID) @ 250°C.
-
Gases:
(30 mL/min), Air (400 mL/min), Makeup (25 mL/min). -
Column & Oven: Same as GC-MS method.
5.2 Calibration & Linearity
-
Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ppm).
-
Inject each standard in triplicate via GSV.
-
Plot Peak Area vs. Concentration.
-
Acceptance Criteria:
; RSD of triplicates < 2%.
Analytical Workflow & Logic
Figure 1: Analytical workflow ensuring sample integrity and dual-confirmation of analyte identity.
Data Analysis & Troubleshooting
7.1 Isomer Identification Logic
-
Retention Time: HCFC-124 (BP -12°C) elutes before HCFC-124a (BP +10°C). Expect a
of 1–3 minutes depending on ramp rate. -
Mass Spec:
7.2 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Condensation/Low Area | Transfer line too cold. | Increase transfer line & GSV temp to >50°C. |
| Peak Tailing | Active sites in tubing. | Replace SS tubing with Sulfinert/SilcoNert. |
| Co-elution | Ramp rate too fast. | Lower initial temp to 30°C; reduce ramp to 5°C/min. |
| Ghost Peaks | Carryover in GSV rotor. | Purge GSV with hot nitrogen for 10 min between runs. |
References
-
National Institute of Standards and Technology (NIST). 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Properties. NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
U.S. Environmental Protection Agency (EPA). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air. EPA Ambient Air Monitoring Methods. [Link]
-
PubChem. Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6).[3] National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
improving the yield of 1-Chloro-1,1,2,2-tetrafluoroethane synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a).
Note on Nomenclature:
This guide specifically addresses the symmetric isomer, HCFC-124a (
-
Target: 1-Chloro-1,1,2,2-tetrafluoroethane (
) HCFC-124a -
Common Isomer: 1-Chloro-1,2,2,2-tetrafluoroethane (
) HCFC-124 -
Critical Check: If your feedstock is Tetrachloroethylene (PCE), you are likely producing the asymmetric isomer (HCFC-124). For the symmetric target (HCFC-124a), you must utilize the Tetrafluoroethylene (TFE) or CFC-114 routes described below.
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization for 1-Chloro-1,1,2,2-tetrafluoroethane
Core Synthesis Pathways & Mechanism
To improve yield, you must first verify that your reaction pathway is thermodynamically capable of producing the symmetric 1,1,2,2 structure. We support two primary workflows.
Pathway A: Addition of HCl to Tetrafluoroethylene (Primary Route)
This is the most atom-efficient route for the symmetric isomer.
-
Mechanism: Electrophilic addition. The proton (
) attacks the -bond, followed by chloride ( ) addition. -
Yield Challenge: TFE is prone to explosive polymerization. Competing oligomerization reduces yield and fouls reactors.
Pathway B: Hydrodechlorination of CFC-114
-
Mechanism: Catalytic hydrogenolysis of the C-Cl bond.
-
Yield Challenge: Over-reduction to HFC-134 (
) or reversion to TFE via elimination.
Experimental Protocols & Optimization
Protocol A: TFE + HCl Addition (High Purity)
Objective: Maximize selectivity to HCFC-124a while suppressing TFE polymerization.
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 200°C – 300°C | Sufficient energy for activation without triggering thermal decomposition of TFE. |
| Pressure | 5 – 20 bar | Higher pressure favors the addition product (Le Chatelier’s principle) over dissociation. |
| Molar Ratio | HCl : TFE > 1.2 : 1 | Excess HCl drives equilibrium to the right and dilutes TFE, reducing polymerization risk. |
| Catalyst | Activated Carbon or Metal Chlorides ( | High surface area carbon provides sites for adsorption; metal chlorides act as Lewis acids. |
| Inhibitor | Terpenes (e.g., Limonene) or Oxygen (< 10 ppm) | Critical: Trace oxygen can initiate polymerization. Terpenes scavenge free radicals. |
Step-by-Step Workflow:
-
Purge: Evacuate reactor to < 0.1 mbar. Flush with
. Ensure is non-detectable. -
Pre-load: Introduce anhydrous HCl gas first to passivate the catalyst bed.
-
Feed: Co-feed TFE and HCl at a 1:1.2 molar ratio.
-
Control: Maintain bed temperature strictly. Exotherms > 350°C indicate "hot spots" (polymerization).
-
Quench: Cool effluent immediately to < 50°C to stop reverse reactions.
Protocol B: CFC-114 Hydrodechlorination (Feedstock Conversion)
Objective: Selective removal of one chlorine atom.
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | 0.5% Pd on Activated Carbon | Palladium is highly active for C-Cl hydrogenolysis. Low loading prevents over-activity. |
| Temperature | 150°C – 250°C | Lower temp favors kinetic control (stopping at 124a) vs thermodynamic sink (HFC-134). |
| H2 Ratio | Starve the reaction. Excess | |
| Residence Time | 5 – 10 seconds | Short contact time prevents the second Chlorine from reacting. |
Troubleshooting Guide (FAQ)
Issue 1: "I am detecting significant solids/tar in my reactor outlet." (Route A)
Diagnosis: TFE Polymerization.[1][2][3][4]
-
Cause: TFE is auto-polymerizing into PTFE oligomers before reacting with HCl. This is usually caused by "hot spots" in the catalyst bed or insufficient dilution.
-
Solution:
-
Increase the HCl:TFE ratio. HCl acts as a thermal diluent.
-
Check your inhibitor. If using TFE from a cylinder, ensure the terpene inhibitor hasn't been depleted in the vapor phase.
-
Safety Stop: If pressure spikes occur, vent immediately. TFE dimerization to octafluorocyclobutane is exothermic and can lead to thermal runaway.
-
Issue 2: "My product is mostly HFC-134 ( )." (Route B)
Diagnosis: Over-Hydrogenation.
-
Cause: The catalyst is too active, or Hydrogen partial pressure is too high. Removing the first Chlorine is easier than the second, but Pd/C is aggressive.
-
Solution:
-
Poison the Catalyst: Intentionally dope the feed with trace CO (Carbon Monoxide) or sulfur. This reduces the activity of the most active Pd sites, improving selectivity for the intermediate (HCFC-124a).
-
Reduce Contact Time: Increase Space Velocity (GHSV).
-
Issue 3: "Yield drops after 10 hours of operation."
Diagnosis: Catalyst Coking/Fouling.
-
Cause:
-
Route A: Carbon deposition from TFE oligomers.
-
Route B: HCl byproduct is adsorbing strongly to the Pd surface.
-
-
Solution:
-
Regeneration Cycle: Switch to an air/nitrogen stream at 400°C to burn off coke (for Carbon catalysts).
-
HCl Removal: Ensure the reactor design allows efficient desorption of HCl (e.g., lower pressure at the outlet).
-
Visualizing the Logic
Diagram 1: Process Flow & Isomer Selection
This diagram illustrates the critical decision point between starting materials and the resulting isomer.
Caption: Synthesis pathways distinguishing the symmetric target (HCFC-124a) from the common asymmetric isomer (HCFC-124).
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix when yields are below specification.
Caption: Diagnostic logic for resolving yield issues in HCFC-124a synthesis.
References
-
PubChem. (2025). 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Compound Summary. National Library of Medicine. [Link]
-
OECD SIDS. (2005). SIDS Initial Assessment Report for SIAM 20: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124). [Note: Contextualizes the asymmetric isomer vs symmetric production methods]. [Link]
-
U.S. EPA. (2024). Ozone-Depleting Substances: Class II Controlled Substances. [Link]
Sources
stabilization of 1-Chloro-1,1,2,2-tetrafluoroethane at high temperatures
1-Chloro-1,1,2,2-tetrafluoroethane (CF₃CHClF)[1]
Introduction: Operational Scope
Welcome to the Advanced Fluorochemicals Support Hub. This guide addresses the thermal stability, handling, and reactor integrity required for 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) .
HCFC-124a is a critical intermediate (often in the synthesis of HFC-125 or HFO-1234yf). Unlike its isomer HCFC-124, HCFC-124a possesses a unique C-Cl / C-H bond environment that makes it susceptible to specific dehydrohalogenation pathways at temperatures exceeding 200°C .
Core Challenge: "Stabilization" at high temperature does not imply adding a chemical inhibitor (which would pyrolyze); it implies passivating the environment to prevent catalytic decomposition and managing the thermodynamic equilibrium to suppress radical fragmentation.[1]
Module 1: Thermal Decomposition & Molecular Integrity
At elevated temperatures (>300°C) or in the presence of Lewis acid catalysts (e.g., metal halides), HCFC-124a undergoes degradation. Understanding this mechanism is the first step to stabilizing your process.[1]
Mechanistic Pathways
The molecule degrades primarily via Dehydrohalogenation (loss of HX) and Disproportionation .[1]
-
Primary Failure Mode (HCl Elimination): The C-Cl bond is the weakest link (approx. 330 kJ/mol) compared to C-F (approx. 485 kJ/mol).[1]
-
Reaction:CF3-CHClF → CF2=CF2 (TFE) + HCl (and subsequent rearrangement to Trifluoroethylene).
-
-
Secondary Failure Mode (HF Elimination): Occurs at higher activation energies or on catalytic surfaces (Alumina/Chromia).[1]
-
Reaction:CF3-CHClF → CF2=CClF (CTFE) + HF
-
-
Catalytic Acceleration: Trace moisture reacts with metal walls to form metal oxides/halides (e.g., FeCl₃, CrF₃), which act as strong Lewis acids, lowering the activation energy for decomposition by orders of magnitude.
Visualizing the Degradation Logic
Figure 1: Thermal and catalytic decomposition pathways of HCFC-124a. Note that Lewis Acid sites (Cat) accelerate both HF and HCl elimination.
Module 2: Reactor Metallurgy & Passivation
The "stabilization" of the fluid is inextricably linked to the stability of the containment vessel.[1] Standard stainless steel (SS316) is insufficient for HCFC-124a at T > 200°C due to the formation of ferric chloride (FeCl₃), a potent decomposition catalyst.
Material Selection Matrix
| Material | Max Temp (Continuous) | Compatibility Rating | Key Risk |
| Monel 400 (Ni-Cu) | 450°C | Excellent | Vulnerable to oxidizing contaminants (Air/O₂). |
| Inconel 600 (Ni-Cr) | 600°C | Superior | Best for high-temp strength; resists chloride stress cracking.[1] |
| Hastelloy C-276 | 550°C | Good | Overkill for this application; harder to fabricate.[1] |
| SS 316L | < 150°C | Poor | Fe leaches out, forming FeCl₃ catalyst -> Runaway decomposition.[1] |
Critical Protocol: Reactor Passivation
You cannot run HCFC-124a in a fresh metal reactor.[1] You must create a metal-fluoride barrier layer.[1]
-
Clean: Remove all organics/grease with solvent flush.[1]
-
Dry: Purge with N₂ at 150°C until moisture < 1 ppm.
-
Fluorinate (The "Pickling" Step):
-
Introduce dilute F₂ gas (or anhydrous HF) in N₂ (5-10% concentration).[1]
-
Slowly ramp temperature to 50°C above your target operating temp.[1]
-
Why? This converts surface oxides (Fe₂O₃) into stable fluorides (FeF₃, NiF₂).[1] These fluorides are chemically inert and prevent the metal wall from catalyzing HCFC-124a breakdown.
-
Module 3: Process Stabilization Techniques
When processing HCFC-124a (e.g., distillation, heat exchange, or reaction feed), use these operational controls to maintain stability.
1. Moisture Control (The <10 ppm Rule)
Water is the enemy.[1] At high temperatures, H2O + C-Cl/F → HCl/HF.[1] The acid generated corrodes the wall, releasing metal ions that catalyze further breakdown (autocatalytic loop).
-
Action: Install molecular sieves (3A or 4A) on the feed line. Ensure feed moisture is < 10 ppm .[1]
2. Diluent Stabilization
If the HCFC-124a is being heated as a reactant, co-feeding an inert gas or a specific stabilizer can suppress radical propagation.
-
Inert Diluent: Nitrogen or Helium (reduces partial pressure, limits bimolecular collisions).[1]
-
Chemical Inhibitors (Storage vs. Process):
-
Storage (Liquid, Ambient): Add 1,2-epoxybutane or alpha-pinene (0.1 - 0.5 wt%). These scavenge trace HCl/HF.[1]
-
High Temp (Gas, >200°C):Do NOT use epoxides (they polymerize/burn).[1] Instead, use trace oxygen (ppm levels) only if the reactor is Inconel, to maintain the protective oxide/fluoride layer, though this is risky. The best high-temp stabilizer is contact time reduction .[1]
-
3. Residence Time Optimization
Decomposition is kinetically controlled.[1]
-
Guideline: At 300°C, residence time should be < 10 seconds unless a catalyst is intentionally present.
-
Turbulence: Maintain turbulent flow (Reynolds number > 4000) to prevent "hot spots" at the reactor wall where the gas film temperature exceeds the bulk temperature.[1]
Troubleshooting & FAQ
Scenario 1: Pressure Build-up in Reactor
Q: My reactor pressure is rising steadily despite constant feed rates. Is the HCFC-124a polymerizing?
-
A: HCFC-124a rarely polymerizes.[1] The pressure rise is likely non-condensable gas generation (HCl and light olefins like TFE).[1]
Scenario 2: Corrosion of "Stainless" Components
Q: I used SS316 fittings on the reactor exit, and they pitted within 24 hours. Why?
-
A: The exit gas contains trace HF/HCl from minor decomposition.[1] At >150°C, the passive oxide layer on SS316 is stripped by anhydrous HF.[1]
-
Fix: Replace all "hot zone" wetted parts with Monel 400 or Inconel 600 .[1]
-
Scenario 3: Black Specs in Product
Q: I see black particulates in my downstream condenser.
-
A: This is "coking."[1] You have likely formed a Lewis Acid catalyst (Iron Fluoride/Chloride) inside the reactor.[1]
Troubleshooting Logic Flow
Figure 2: Rapid diagnostic logic for high-temperature HCFC-124a processing issues.
References
-
Special Metals Corporation. (2023).[1] Inconel Alloy 600: Limiting Chemical Composition and Mechanical Properties.[1][Link]
-
Airgas. (2018).[1] Safety Data Sheet: Chlorotetrafluoroethane (Refrigerant 124).[1][4] (Applicable to 124a isomer handling). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][5] Ozone-Depleting Substances Phaseout: HCFC-124 and Isomers.[6][Link]
-
PubChem. (2024).[1] 1-Chloro-1,1,2,2-tetrafluoroethane Compound Summary. National Library of Medicine.[1] [Link]
Sources
mitigating decomposition of HCFC-124a in experimental systems
Ticket Category: Experimental Design & Safety Subject: Mitigating Decomposition of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124a) Status: Resolved / Guide Published[1]
Introduction: The Isomer Trap
Welcome to the Technical Support Center. If you are working with HCFC-124a (1-chloro-1,2,2,2-tetrafluoroethane), you are handling a molecule significantly more chemically labile than its common isomer, HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane).[1]
While R-124 is a relatively stable refrigerant, HCFC-124a possesses a specific structural vulnerability: the presence of a chlorine atom on one carbon and a hydrogen atom on the adjacent carbon (
This guide addresses the specific causality of decomposition and provides self-validating protocols to maintain system integrity.
Module 1: Material Compatibility & System Hardening
User Question:
"My stainless steel reactor shows signs of pitting, and the fluid has turned slightly yellow. I'm using aluminum gaskets. Is this related?"
Technical Diagnosis:
Yes. You have likely triggered a Lewis Acid Catalyzed Decomposition loop.[1]
HCFC-124a is sensitive to Lewis acids (electron pair acceptors).[1] Aluminum, when exposed to trace moisture or halogens, forms Aluminum Chloride (
The "Death Spiral" Mechanism
The following diagram illustrates how a minor material incompatibility escalates into total system failure.
Figure 1: The autocatalytic decomposition cycle of HCFC-124a in the presence of reactive metals and moisture.[1][2][3][4]
Corrective Protocol: System Passivation
Objective: Remove surface oxides and iron particles that can act as nucleation sites for decomposition.[1]
-
Material Selection:
-
Passivation Workflow (Stainless Steel 316L):
-
Step 1 (Degrease): Flush system with acetone to remove machining oils.[1]
-
Step 2 (Acid Wash): Circulate 20% w/v Citric Acid solution at 60°C for 30 minutes.[1] (Safer than Nitric Acid and effective for iron removal).[1]
-
Step 3 (Rinse): Flush with deionized water until pH is neutral (7.0).[1]
-
Step 4 (Drying): Purge with dry Nitrogen (
) at 120°C until moisture content is <5 ppm.[1]
-
Module 2: Environmental Control (Moisture & Heat)
User Question:
"I'm seeing pressure spikes in my closed loop system at 150°C. Is the gas expanding, or is it breaking down?"
Technical Diagnosis:
Pressure spikes disproportionate to the Ideal Gas Law suggest thermal decomposition generating non-condensable gases (HCl, TFE).[1] While HCFC-124a is stable at ambient temperatures, its thermal stability ceiling is lower than R-124.[1]
Stability Data Table
| Parameter | Limit | Consequence of Exceeding |
| Max Operating Temp | 175°C (Inert System) | Onset of pyrolysis (C-Cl bond cleavage).[1] |
| Max Temp (with Catalyst) | < 100°C | Rapid dehydrochlorination if Al/Zn present.[1] |
| Moisture Content | < 10 ppm | Hydrolysis forming HF (corrosive acid).[1] |
| Acidity (HCl/HF) | < 1 ppm | Autocatalytic breakdown of bulk fluid.[1] |
Protocol: Moisture Removal (The Molecular Sieve Method)
Do not rely on "dry" gas from the supplier.[1] In-line drying is mandatory for experimental rigor.[1]
-
Sieve Selection: Use XH-7 or XH-9 molecular sieves.[1]
-
Activation:
-
Bake sieves at 250°C under vacuum for 4 hours before loading.
-
-
Placement:
-
Install the drier in the liquid line (high-pressure side) of your loop.[1]
-
-
Validation:
-
Install a sight glass with a moisture indicator (turning from green to yellow) downstream of the sieve.[1]
-
Module 3: Chemical Stabilization
User Question:
"I need to store HCFC-124a for 6 months. Do I need additives?"
Technical Diagnosis:
Pure HCFC-124a is shelf-stable in passivated steel cylinders.[1] However, if the fluid is being recycled or subjected to thermal cycling, inhibitors are required to scavenge free radicals and acids before they catalyze further breakdown.[1]
Recommended Inhibitors
Additives act as "sacrificial" molecules, reacting with trace HCl or HF before they attack the bulk fluid or the container walls.[1]
| Inhibitor Class | Compound | Concentration | Mechanism |
| Terpenes | d-Limonene | 0.5% - 1.0% w/w | Scavenges HCl via addition to double bonds.[1] |
| Nitroalkanes | Nitromethane | 0.3% - 0.5% w/w | Forms complexes with metal chlorides, deactivating the catalyst.[1] |
| Epoxides | 1,2-Butylene Oxide | 0.2% - 0.5% w/w | Reacts with acid to form stable halohydrins.[1] |
Preparation Protocol:
-
Calculate the mass of HCFC-124a in the cylinder.[1]
-
Inject the inhibitor into an evacuated cylinder before filling with HCFC-124a to ensure turbulent mixing during the fill.[1]
-
Roll the cylinder for 20 minutes to homogenize.
Module 4: Emergency Detection & Response
User Question:
"There is a sharp, acrid smell near the test rig. What is the immediate action?"
Technical Diagnosis:
The "acrid" odor is likely Hydrofluoric Acid (HF) or Hydrochloric Acid (HCl) , indicating a breach and active decomposition.[1] HF is insidious; it can cause deep tissue burns without immediate pain.[1]
Safety Logic Flow
Figure 2: Immediate response workflow for suspected HCFC decomposition leaks.
Specific Hazard Note: TFE Formation If your system was running hot (>150°C) and you detect a leak, assume Tetrafluoroethylene (TFE) is present.[1] TFE can form explosive peroxides with air.[1]
-
Action: Do not actuate electrical switches in the area. Shut down power from a remote breaker.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane.[1] National Library of Medicine.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Ozone-Depleting Substances: Class II Controlled Substances (HCFCs). [Link][1][5]
-
European Chemical Industry Council (ECETOC). (2004).[1] Joint Assessment of Commodity Chemicals (JACC) No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[1] (Provides comparative stability data for 124 vs 124a isomers). [Link][1]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 4. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
purification techniques for 1-Chloro-1,1,2,2-tetrafluoroethane
Technical Support Center: Purification & Handling of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Current Status: Operational Agent: Senior Application Scientist (Purification Division) Ticket ID: HCFC-124a-PUR-001[1]
Executive Summary
You are likely here because your certificate of analysis (CoA) lists "trace impurities" that are interfering with your sensitive catalytic reactions, or you are witnessing unexplained corrosion in your stainless steel lines.
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a, CAS: 354-25-6) is a structural isomer of the more common HCFC-124.[1] While often used as a refrigerant or intermediate, its application in drug development requires purity levels far exceeding industrial standards (>99.95%).[1] The primary challenges you will face are isomeric contamination , acid generation (HF/HCl) , and moisture management .[1]
This guide is structured not as a textbook, but as a troubleshooting workflow to resolve these specific failure modes.
Module 1: The "Dirty" Gas – Acid & Moisture Removal[1]
The Problem: Your reactor pressure is fluctuating, or you detect etching on glass/metal surfaces. The Cause: HCFC-124a is susceptible to hydrolysis, releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), especially in the presence of moisture.[1]
Troubleshooting Protocol
Q: My gas lines show green/white deposits at the valves. What is happening? A: You have acid formation.[1] Commercial grade HCFC-124a often contains trace HF.[1] Upon contact with moisture in the air or your lines, this forms hydrofluoric acid, which corrodes stainless steel (green/black salts) and etches glass (white haze).[1]
The Fix: The Dual-Stage Scrubbing System Do not rely on simple drying tubes.[1] You must neutralize before you dry.[1]
-
Stage 1: Acid Scrubber (The "Guard") [1]
-
Stage 2: Moisture Removal (The "Polisher") [1]
-
Pass the wet gas (from Stage 1) through a column of Molecular Sieves 3A .[1]
-
Critical Technical Note:Avoid Molecular Sieve 4A or 13X.
-
Why? Zeolites 4A and 13X are slightly basic and have larger pore sizes.[1] They can catalyze the dehydrofluorination of HCFC-124a, creating toxic olefins and fouling the sieve.[1] 3A sieves exclude the halogenated organic, adsorbing only water.[1]
-
Data: Drying Agent Compatibility
| Drying Agent | Compatibility | Risk Level | Mechanism |
| Mol Sieve 3A | Excellent | Low | Size exclusion (adsorbs |
| Mol Sieve 4A/13X | Poor | High | Basic sites catalyze decomposition.[1] |
| Phosphorus Pentoxide ( | Moderate | Medium | Effective, but forms viscous acid sludge.[1] |
| Calcium Sulfate (Drierite) | Good | Low | Low capacity, but chemically inert.[1] |
Module 2: The Isomer Nightmare – Separating 124a from 124
The Problem: You see a "shoulder" peak in your GC or unexplained side-products in synthesis.
The Cause: Isomeric contamination.[1] HCFC-124 (
Q: I tried distilling to remove the impurity, but the ratio didn't change. Why? A: You are fighting physics.
A standard fractional distillation column (even with a vacuum jacket) cannot effectively separate species with a
The Fix: Adsorptive Separation or Extractive Distillation If you cannot source pure isomer, you must exploit polarity rather than volatility.[1]
-
Adsorptive Separation (Lab Scale):
-
Use a packed column with activated carbon or high-silica zeolites (hydrophobic).[1]
-
Mechanism:[1][2][3][4] The polarity difference between the asymmetric HCFC-124 and the more symmetric HCFC-124a leads to different retention times.[1]
-
Protocol: Pulse the gas through a preparative GC column or a larger steel column packed with activated carbon at 0°C. Collect fractions based on thermal conductivity detection (TCD).[1]
-
-
Chemical Scrubbing (The "Nuclear" Option):
-
If HCFC-124a is your target and HCFC-124 is the impurity, check if your specific downstream reaction allows for selective dehydrohalogenation.[1]
-
Insight: The proton acidity differs between the two isomers.[1] Strong bases may degrade one isomer faster than the other, but this requires careful kinetic control and is high-risk.[1]
-
Module 3: Visualization of Purification Workflow
The following diagram illustrates the recommended "Safe Path" for processing raw HCFC-124a gas for high-purity applications.
Figure 1: Recommended purification train for HCFC-124a. Note the placement of the suck-back trap to protect the cylinder from the caustic scrubber.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use standard Tygon tubing for transferring HCFC-124a? A: No. Fluorinated hydrocarbons can leach plasticizers from standard PVC/Tygon tubing, contaminating your sample.[1]
-
Recommendation: Use PTFE (Teflon) or Stainless Steel (304/316) tubing.[1] If flexible tubing is absolutely necessary for short runs, Viton is acceptable but may swell over time [1].[1]
Q2: I need to store the purified gas. Can I liquefy it in a glass vessel? A: Extreme Caution Required. The boiling point is approx -12°C.[1]
-
If you condense it into a sealed glass ampoule at -78°C (dry ice/acetone) and then let it warm to room temperature (25°C), the internal pressure will rise significantly (approx 3-4 atm or 40-60 psi).[1]
-
Protocol: Use rated stainless steel sample cylinders (e.g., Swagelok or Hoke) for room temperature storage.[1] Never store liquefied gas in standard laboratory glassware without pressure relief [2].[1]
Q3: How do I dispose of the spent molecular sieves? A: The sieves will contain adsorbed HCFC-124a and potentially trace HF.[1]
-
Protocol: Degas the sieves in a fume hood.[1] Neutralize with a dilute bicarbonate solution before disposal as solid chemical waste.[1] Do not throw them in the general trash, as trapped fluorocarbons are ozone-depleting substances and regulated [3].[1]
References
-
Airgas. (n.d.).[1] Safety Data Sheet: Chlorotetrafluoroethane (Refrigerant 124). Retrieved January 28, 2026, from [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Phaseout of Class II Ozone-Depleting Substances. Retrieved January 28, 2026, from [Link]1]
-
National Institutes of Health (NIH). (2025).[1] 1-Chloro-1,1,2,2-tetrafluoroethane Compound Summary. PubChem.[1] Retrieved January 28, 2026, from [Link]1]
Sources
troubleshooting gas leaks of 1-Chloro-1,1,2,2-tetrafluoroethane in a lab
CAS: 354-25-6 | Formula:
Phase 1: Immediate Response (The "Red Alert" Protocol)
Current Status: Active Leak Alarm or Odor Detected
Q: I hear a hissing sound or my oxygen sensor is alarming. What is the immediate protocol?
A: STOP. Do not attempt to locate the leak yet. HCFC-124a is a dense asphyxiant and, uniquely, a "phase-shifting" hazard due to its 10°C boiling point.
-
Evacuate: Clear the immediate zone. The gas is heavier than air (Density ~1.38 g/mL liquid) and will accumulate in low-lying areas (under benches, cable ducts).
-
Ventilate: If safe, engage "Purge" mode on your fume hood or open exterior windows.
-
Isolate Heat: CRITICAL. Turn off all hot plates, heating mantles, and open flames immediately.
-
Why? HCFC-124a decomposes at high temperatures (>250°C) into Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Phosgene . A simple gas leak can turn into a corrosive acid attack on your lungs within seconds of contacting a hot surface.
-
-
Assess Phase: Check the room temperature.
-
If <10°C (Cold Room): The leak will be liquid . Look for pooling.
-
If >10°C (Standard Lab): The leak will be gas , but may appear as a "vanishing liquid" (dripping that instantly boils).
-
Emergency Logic Workflow
Figure 1: Decision matrix for HCFC-124a leaks based on ambient temperature.
Phase 2: Diagnostic & Detection (The "How-To")
Q: How do I pinpoint a micro-leak in a pressurized HCFC-124a line?
A: Because HCFC-124a boils at 10°C, standard "soaping" methods can be unreliable on warm lines (the solution may bubble from boiling gas rather than the leak itself) or freeze on cold lines.
Recommended Detection Hierarchy:
-
Electronic Halogen Detector (Heated Diode/Corona Discharge):
-
Protocol: Set sensitivity to "Medium" (approx. 7g/year leak rate). Move the probe tip under the fitting (gas is heavy).
-
Validation: These sensors detect the C-Cl and C-F bonds. They are highly effective for CAS 354-25-6.
-
-
Ultrasonic Leak Detector:
-
Use Case: High-pressure lines (>50 psi). Listen for the "rushing gas" frequency (40kHz) which is audible through headphones even in noisy labs.
-
-
Liquid Tracer (Snoop®/Soap) - Conditional Use Only:
-
Warning: Do not use on lines <10°C; the soap will freeze and seal the leak temporarily, leading to a false negative.
-
Q: My detector is beeping erratically near the floor. Is it broken?
A: Likely not. HCFC-124a is 4.7x heavier than air . It flows like water. If you have a leak, the gas is pooling on the floor.
-
Action: Sweep the detector probe at floor level to confirm the "pool," then trace the concentration gradient upward to find the source.
Data: Detection Method Comparison
| Method | Sensitivity | Best For | Risk Factor |
| Electronic (Heated Diode) | High (<3g/yr) | Micro-leaks, General Scanning | Sensor poisoning from solvents |
| Ultrasonic | Medium | High-pressure fittings, Noisy labs | Misses low-pressure leaks |
| Soap/Surfactant | Low | Pinpointing large leaks | Freezing on lines (False Negative) |
| Fluorescent Dye | High | Refrigeration loops | Requires system injection (Invasive) |
Phase 3: Mitigation & Repair
Q: The leak persists at the regulator connection. Is it the washer?
A: Check your material compatibility. HCFC-124a is an aggressive solvent for certain elastomers.
-
Incompatible Materials (SWELLING RISK):
-
Natural Rubber
-
Buna-N (Nitrile) - Conditional, often swells.
-
Silicone - Permeable to HCFCs.
-
-
Recommended Gasket Materials:
-
PTFE (Teflon): Inert, but prone to "cold flow" (loosens over time).
-
PCTFE (Kel-F): harder, better for high-pressure cryogenic fittings.
-
Neoprene: Acceptable for short-term, but PTFE is superior for purity.
-
Q: I’ve tightened the fitting, but it still leaks. Should I torque it more?
A: NO. If you are using PTFE washers, over-torquing causes the washer to deform and flow out of the seal area.
-
The Fix: Depressurize the line. Replace the washer with a fresh PCTFE or PTFE washer. Hand-tighten, then turn 1/4 turn with a wrench. Perform a Pressure Decay Test (pressurize with Nitrogen to 50 psi, close valve, monitor for 15 mins) before reintroducing HCFC-124a.
Phase 4: The Hidden Hazard (Thermal Decomposition)
Q: What if the gas was exposed to a heating mantle or open flame?
A: This is the most dangerous scenario. HCFC-124a is non-flammable, but it is thermally unstable above 250°C.
Decomposition Pathway:
If you smell a sharp, acrid odor (like vinegar or swimming pool chlorine), EVACUATE IMMEDIATELY . This indicates the presence of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) vapor.
Figure 2: Thermal decomposition products of HCFC-124a. Note the formation of HF and Phosgene.[1]
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6).[2][3] Retrieved from 4
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane.[2][3][5][6] Retrieved from 7
-
Alfa Chemistry. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane Properties. Retrieved from 5
-
Hennig Gasket & Seals. (n.d.). Gasket Material Compatibility Chart for Chemicals.[8] Retrieved from 8
-
NOAA CAMEO Chemicals. (2024). 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE Reactivity Profile. Retrieved from 9[3][6]
Sources
- 1. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C2Cl2F4 | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE CAS#: 354-25-6 [m.chemicalbook.com]
- 3. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Material Compatibility Chart for Chemicals | Hennig Gasket & Seals Blog [henniggasket.com]
- 9. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
optimizing reaction conditions for HCFC-124a hydrodechlorination
Topic: Optimization of Reaction Conditions for HFC-134a Production Ticket ID: HDC-124a-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Optimization Dashboard
Before diving into specific troubleshooting, review your baseline operating window. Deviations from these core parameters are the most common source of yield loss.
| Parameter | Recommended Range | Critical Limit | Mechanistic Impact |
| Temperature | 220°C – 280°C | >350°C (Sintering risk) | Controls C-Cl bond scission rates vs. C-F bond stability. |
| H₂/HCFC Ratio | 1.5 – 3.0 (Molar) | <1.1 (Coking risk) | Determines surface hydrogen coverage; prevents oligomerization. |
| Pressure | 1 – 5 bar | >10 bar (Over-hydrog.) | Higher pressure favors full hydrogenation, reducing selectivity. |
| GHSV | 2,000 – 4,000 h⁻¹ | <1,000 h⁻¹ | Low space velocity increases residence time, promoting side reactions. |
| Catalyst | Pd (0.5-2%) on Activated Carbon | Acidic Supports | Support acidity correlates with rapid deactivation via coke formation. |
Module 1: Selectivity & Yield Optimization
Q: I am observing high conversion of HCFC-124a, but my selectivity for HFC-134a is dropping below 85%. I'm seeing significant amounts of HFC-143a ( ). What is happening?
A: You are likely suffering from "Over-Hydrogenation" due to excessive hydrogen surface coverage.
The Mechanism:
The hydrodechlorination (HDC) of HCFC-124a (
Corrective Actions:
-
Reduce H₂/Feed Ratio: Lower your molar ratio to closer to 1.5:1. You need just enough hydrogen to replace the Chlorine and scrub it as HCl, but not enough to encourage C-F attack.
-
Increase GHSV: Increase your Gas Hourly Space Velocity. By reducing the contact time, you allow the primary product (HFC-134a) to desorb before it undergoes secondary reactions.
-
Check Metal Dispersion: Highly dispersed Pd nanoparticles (<2nm) have different electronic properties than larger aggregates. Sometimes, larger particles (lower dispersion) actually favor selective HDC because the specific ensemble sites required for C-F bond breaking are absent.
Q: My carbon balance is off. I'm losing reactant to unknown "heavies" or oligomers.
A: This indicates "Coking" or coupling reactions, usually driven by low Hydrogen partial pressure or acidic support sites.
The Mechanism:
If the surface concentration of H₂ is too low, the carbon-centered surface intermediates (
Corrective Actions:
-
Support Acidity: Ensure your Activated Carbon (AC) support is neutral or basic. Acidic sites on the carbon support catalyze polymerization. Pre-treating the support with Nitrogen at high temperatures (>600°C) can remove acidic functional groups.
-
Hydrogen Partial Pressure: While you want to avoid over-hydrogenation (see above), you must maintain a minimum H₂ pressure to ensure rapid termination of the surface radical.
Module 2: Catalyst Stability & Deactivation
Q: My Pd/C catalyst loses 50% activity within the first 10 hours. Is this coking?
A: It is likely a combination of Pd Sintering and HCl/HF Poisoning, rather than just simple coking.
The Mechanism: While coking is common, HDC reactions generate HCl and trace amounts of HF.
-
Pd Sintering: The formation of HF (even in trace amounts) can attack the catalyst support or modify the Pd surface, promoting the migration and agglomeration (sintering) of Pd crystallites. Larger particles have less surface area, reducing activity.
-
Pd Carbide Formation: In some HDC environments, carbon atoms from the reactant diffuse into the Pd lattice, forming a Palladium Carbide (
) phase which is less active than metallic Pd.
Corrective Actions:
-
Bimetallic Catalysts: Switch to a Pd-Pt/C or Pd-Au/C system. The addition of a second metal (especially Gold or Platinum) disrupts the Pd ensemble, preventing carbon diffusion into the lattice and stabilizing the particle size against sintering.
-
Alkaline Doping: Doping the support with Mg or using a fluoride-based support (
or ) can improve resistance to halogen attack compared to standard activated carbon.
Visualizing the Reaction & Troubleshooting Logic
The following diagrams illustrate the surface mechanism and a decision tree for your optimization process.
Figure 1: Reaction pathway showing the competition between selective hydrogenation (green) and side reactions (red).
Figure 2: Logic tree for diagnosing yield and selectivity issues in HCFC-124a hydrodechlorination.
Standardized Experimental Protocol
To generate reproducible data for troubleshooting, follow this fixed-bed reactor protocol.
1. Catalyst Pre-treatment (Crucial)
-
Loading: Load 0.5g of Pd/C (0.5-2 wt%) into a tubular quartz reactor (ID 10mm).
-
Drying: Flow
(50 mL/min) at 120°C for 1 hour to remove moisture. -
Reduction: Switch to 10%
flow. Ramp temperature to 300°C at 5°C/min. Hold for 2 hours. Why? This ensures Pd is in the metallic state ( ) required for H₂ dissociation.
2. Reaction Phase
-
Cool Down: Lower temperature to reaction setpoint (e.g., 250°C) under inert flow.
-
Feed Introduction: Introduce HCFC-124a and
.-
Target GHSV: 3000
. -
Molar Ratio:
:HCFC-124a = 2:1.
-
-
Stabilization: Allow 1 hour for steady-state operation before sampling.
3. Analysis
-
Online GC: Analyze effluent using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Porapak Q column (suitable for separating light halogenated hydrocarbons).
-
Acid Scrubbing: Ensure the effluent passes through a dilute NaOH scrubber after the GC sampling point to neutralize HCl/HF byproducts.
References
-
Catalyst Deactiv
-
Bimetallic C
-
Reaction Kinetics & Conditions
- Title: High-temperature hydrodechlorination of ozone-depleting chlorodifluoromethane (HCFC-22)
- Source: Journal of Environmental Science and Health / PubMed
-
URL:[Link]
-
General Hydrodechlorin
Sources
Technical Support Center: Purification of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Impurities from HCFC-124a Feedstock[1]
Introduction: The Challenge of HCFC-124a Purity
Welcome to the technical support hub. If you are working with 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) , you are likely utilizing it as a specialized intermediate for fluoropolymer synthesis or anesthetic production (e.g., Desflurane precursors).[1]
Unlike its common refrigerant isomer (HCFC-124), HCFC-124a presents unique purification challenges due to its physical properties—specifically its boiling point of -11.7°C (at 1 atm), which requires handling as a liquefied gas or under pressure.[1] Common impurities include moisture (
This guide provides modular troubleshooting workflows to isolate high-purity HCFC-124a.
Module 1: Moisture & Acid Management (The "Gas Manifold" Protocol)[1]
User Question: "My reaction stoichiometry is failing, and I see corrosion on my stainless steel lines. How do I remove trace water and acid from my HCFC-124a cylinder?"
Technical Diagnosis: Commercial fluorocarbon samples often contain trace Hydrofluoric acid (HF) and Hydrochloric acid (HCl) due to hydrolysis or synthesis residues.[1] These are catalytic poisons and highly corrosive.[1] Moisture promotes further hydrolysis, creating a cycle of contamination.[1]
The Solution: Solid-Phase Scrubbing
Do not attempt liquid-liquid extraction (aqueous wash) unless you have a specialized high-pressure reactor setup, as HCFC-124a is a gas at room temperature.[1] Use a solid-phase scrubbing manifold.[1]
Step-by-Step Protocol
-
Setup: Construct a stainless steel (SS-316) gas manifold.
-
Acid Scrubber (Stage 1): Pack a pressure column with Activated Alumina or Soda Lime .[1] This chemically neutralizes HF and HCl.[1]
-
Moisture Trap (Stage 2): Pack a secondary column with 3Å Molecular Sieves .
-
Cryogenic Collection: Condense the purified gas into a receiver cylinder cooled with Dry Ice/Acetone (-78°C).
Visualization: Purification Manifold
Caption: Figure 1.[1] Gas-phase purification manifold. HCFC-124a passes through acid scrubbers and desiccants before cryogenic collection.[1]
Module 2: Isomer & Organic Impurity Separation
User Question: "I have a doublet-of-triplets signal in my NMR that shouldn't be there. I suspect HCFC-124 isomer contamination. Can I distill it?"
Technical Diagnosis:
Separating HCFC-124a (
A boiling point difference (
Troubleshooting Table: Organic Impurities
| Impurity | Chemical Structure | Boiling Point | Removal Strategy |
| HCFC-124 | -12.0°C | Extractive Distillation or High-Plate Fractionation (>100 plates).[1] | |
| CFC-114a | +3.0°C | Fractional Distillation . Significant | |
| HCFC-123 | +27.6°C | Fractional Distillation .[1] Remains in pot residue. | |
| HFC-134a | -26.3°C | Flash Distillation .[1][2] Will distill off before HCFC-124a.[1] |
Advanced Protocol: Isomer Validation via NMR
Before attempting difficult separation, confirm the impurity identity using
-
HCFC-124 (
): The proton couples to the Fluorine on the same carbon ( ) and three Fluorines on the adjacent carbon ( ).[1]-
Pattern:Doublet of Quartets (approx).
-
-
HCFC-124a (
): The proton couples to two Fluorines on the same carbon and two Fluorines on the adjacent carbon.[1]-
Pattern:Triplet of Triplets .
-
Recommendation: If HCFC-124 levels are <5% and not critical to your reaction mechanism, proceed without separation.[1] If separation is mandatory, use preparative gas chromatography for small scales or extractive distillation (using perchloroethylene as an entrainer) for large scales.[1]
Module 3: Troubleshooting & FAQs
Q: Why is my pressure gauge fluctuating wildly during transfer? A: You likely have Non-Condensable Gases (NCGs) like Nitrogen or Oxygen trapped in the headspace.[1]
-
Fix: Perform a "freeze-pump-thaw" cycle.[1] Freeze the HCFC-124a with liquid nitrogen (-196°C), apply vacuum to remove the headspace gas, then close the valve and thaw.[1] Repeat 3x.
Q: Can I use activated carbon to remove organics? A: Use with extreme caution. Activated carbon has a high affinity for halogenated hydrocarbons.[1] You will likely adsorb your product (HCFC-124a) along with the impurities, resulting in massive yield loss.[1] Carbon is better suited for scrubbing effluent gas streams, not purification.[1]
Q: My sample turned yellow after passing through the molecular sieves. A: This indicates dehydrohalogenation .[1] Some basic zeolites (like 4A or 13X) can catalyze the elimination of HCl or HF from the molecule, creating unsaturated olefins (like Trifluoroethylene).[1]
-
Fix: Switch immediately to acid-washed 3Å molecular sieves or neutral silica gel.[1]
Decision Logic: Impurity Identification
Caption: Figure 2. Diagnostic logic for identifying and treating HCFC-124a contaminants.
References
-
CRC Handbook of Chemistry and Physics . Physical Constants of Organic Compounds. 95th Edition. CRC Press, 2014-2015.[1][3]
-
National Institute of Standards and Technology (NIST) . 1-Chloro-1,1,2,2-tetrafluoroethane Properties. [Link][1]
-
Mahler, B. et al. Process for separating HCl and halocarbons. U.S. Patent 5,421,964.[1] June 6, 1995.[1] (Describes extractive distillation techniques for HCFCs).
-
PubChem Database . 1-Chloro-1,1,2,2-tetrafluoroethane (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]
-
Breck, D.W. Zeolite Molecular Sieves: Structure, Chemistry, and Use. John Wiley & Sons, 1974.[1] (Authoritative text on molecular sieve selection for small halogenated molecules).
challenges in the analysis of C2HClF4 in complex environmental matrices
This guide functions as a specialized Technical Support Center for the analysis of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) . It is designed for analytical chemists and researchers encountering specific hurdles in environmental and biological monitoring.
Analyte: C2HClF4 (HCFC-124) | CAS: 2837-89-0 | Boiling Point: -12°C Ticket Priority: High (Volatility & Isomer Interference)
The Analytical Strategy (Method Selection)
Before troubleshooting, ensure you are applying the correct method for your matrix. HCFC-124 is a gas at room temperature; "standard" liquid injection will result in 90%+ analyte loss.
Workflow Decision Matrix
Use this flowchart to validate your current approach.
Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sample matrix.
Module: Air Analysis (EPA Method TO-15A)
Context: You are analyzing ambient air using Summa canisters and encountering high background or poor recovery.
Troubleshooting Guide
Q: I am seeing HCFC-124 background in my "clean" canisters. How do I eliminate this? A: HCFC-124 is a common refrigerant. If your lab HVAC system uses it, you may have ambient contamination.
-
The Fix: Move your canister cleaning manifold to a separate HVAC zone if possible.
-
The Protocol: Adopt EPA TO-15A stringent cleaning:
-
Cycle canisters 3x with humidified nitrogen/zero air (not dry gas). Humidity hydrolyzes surface-bound contaminants.
-
Heat canisters to 80°C (do not exceed 100°C for Silonite-coated cans to preserve inertness).
-
Validation: You must demonstrate a blank level <0.02 ppbv (approx 20 pptv) to meet modern trace requirements.
-
Q: My internal standards are inconsistent, and retention times are shifting. A: This is likely a water management issue in your pre-concentrator.
-
Mechanism: HCFC-124 elutes early. If water vapor from the air sample freezes in your cryotrap and isn't effectively removed, it enters the GC column, causing retention time shifts for early eluters.
-
The Fix: Verify your Nafion dryer efficiency. Ensure the purge flow is optimized to remove water without stripping the volatile HCFC-124.
Module: Water & Soil (EPA Method 8260D / Purge & Trap)
Context: Analysis of groundwater or soil using Purge and Trap (P&T) coupled with GC-MS.[1]
Troubleshooting Guide
Q: I have low recovery for HCFC-124, but good recovery for other VOCs like Benzene. A: HCFC-124 is a gas (BP -12°C). It purges very easily but is difficult to trap.
-
The Fix: Check your Trap Composition.
-
Avoid: Tenax-only traps (breakthrough volume is too low for gases).
-
Use:Trap #9 (Tenax / Silica Gel / Charcoal) or Vocarb 3000 .[2] The charcoal/carbon molecular sieve layer is essential to retain gases like HCFC-124 during the purge cycle.
-
-
Parameter Check: Ensure your trap temperature during purge is <30°C. If the trap is too warm, HCFC-124 will break through.
Q: How do I separate HCFC-124 from its isomer HCFC-124a? A: Isomeric separation requires a specialized stationary phase and length.
-
Column Selection: A standard 30m column is often insufficient.
-
Recommendation:60m x 0.25mm ID x 1.4µm df column (Phase: 6% Cyanopropyl-phenyl / 94% dimethyl polysiloxane, e.g., DB-624 or Rtx-624 ).
-
-
Oven Program: Start cold.
-
Protocol: Hold at 35°C for 5 minutes. This "freezes" the volatiles at the head of the column, allowing the interaction with the stationary phase to separate the isomers as the ramp begins.
-
Purge & Trap Optimization Diagram
Figure 2: Critical control points in the Purge & Trap workflow for gaseous analytes.
Module: Detection (GC-MS SIM Parameters)
Context: Achieving low detection limits (ppt levels) requires Selected Ion Monitoring (SIM).
Mass Spectrometry Configuration
HCFC-124 fragments predictably under Electron Ionization (EI). Do not rely on the molecular ion (m/z 136) as it is weak or absent.
Target Ions for SIM Mode:
| Ion Type | m/z | Origin / Fragment | Notes |
| Quantifier | 67 | [CHFCl]+ | Major fragment, good specificity. |
| Qualifier 1 | 69 | [CF3]+ | Strong signal, but common in all fluorocarbons. |
| Qualifier 2 | 85 | [CClF2]+ | Characteristic of chlorodifluoro- group. |
| Qualifier 3 | 101 | [C2HF4]+ | Loss of Chlorine (M-35). |
Tuning Criteria: Ensure your MS is tuned to BFB (Bromofluorobenzene) criteria as per EPA 8260D. This ensures that the relative abundance of mass fragments across the range is standardized, allowing for library matching.
Module: Biological Matrices (Headspace GC)
Context: Analyzing blood, plasma, or fermentation broth where P&T would cause foaming.
Q: P&T causes my biological samples to foam into the transfer line. A: Switch to Static Headspace (HS-GC) .
-
The Science: HCFC-124 is hydrophobic. By heating the sample in a sealed vial, you drive the gas into the headspace.
-
Optimization Protocol:
-
Salting Out: Add 2g of NaCl or Na2SO4 to 5mL of sample. This increases the ionic strength, lowering the solubility of HCFC-124 and forcing it into the gas phase (Headspace).
-
Temperature: Heat to 80°C for 20 minutes. (Do not exceed 80°C to prevent vial pressure leaks or degradation of biological matrix).
-
Transfer: Use a heated transfer line (110°C) to prevent condensation.
-
References & Authority[3][4][5][6][7]
-
EPA Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[1][3]
-
EPA Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[1][3]
-
NIST Chemistry WebBook: Ethane, 2-chloro-1,1,1,2-tetrafluoro- (HCFC-124) Mass Spectrum and Properties. National Institute of Standards and Technology.[4]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 3. epa.gov [epa.gov]
- 4. Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- [webbook.nist.gov]
preventing corrosion in systems using 1-Chloro-1,1,2,2-tetrafluoroethane
Subject: Preventing Corrosion and System Degradation in 1-Chloro-1,1,2,2-tetrafluoroethane Applications CAS: 354-25-6 (HCFC-124a) Applicability: Pharmaceutical Extraction, Refrigeration Research, Solvent Systems[1]
Core Directive: The Stability Triad
As a researcher utilizing 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) , you are working with a hydrochlorofluorocarbon that is chemically stable under ambient conditions but possesses a latent volatility that demands respect.[1]
Corrosion in these systems is rarely caused by the solvent itself.[1] Instead, it is almost exclusively a secondary effect of hydrolysis or thermal decomposition . Your system integrity relies on three pillars:
-
Moisture Exclusion: Water is the catalyst for acid generation.[1]
-
Material Passivation: Using metallurgies that form stable fluoride layers.[1]
-
Thermal Regulation: Avoiding the activation energy threshold where C-Cl bonds fracture.[1]
Critical Corrosion Mechanisms (The "Why")
To prevent failure, you must understand the chemical pathway of degradation.[1] HCFC-124a contains both Chlorine and Fluorine.[1][2][3] Under stress (heat > 200°C or presence of Lewis acid catalysts like powdered Aluminum), the molecule undergoes dehydrohalogenation.[1]
The Degradation Pathway
If moisture (
-
Hydrofluoric Acid (HF): Attacks glass and strips passivation layers from standard steels.[1]
-
Hydrochloric Acid (HCl): Causes rapid pitting corrosion in ferrous metals.[1]
Visualization: The Corrosion Cycle
The following diagram illustrates how a minor moisture leak escalates into catastrophic system failure.
Figure 1: The autocatalytic corrosion cycle.[1] Once acid forms, it damages seals, allowing more moisture in, accelerating the process.[1]
Material Compatibility (The "What")
Selecting the wrong material is the most common cause of experimental failure.[1] HCFC-124a is an organic solvent; it will swell non-polar elastomers and dissolve certain plastics.[1]
Table 1: Metallurgy & Polymer Compatibility Matrix[1]
| Material Class | Material Name | Compatibility Rating | Technical Notes |
| Metals | Stainless Steel 316L | Excellent | The Molybdenum content provides resistance to chloride pitting.[1] Preferred for all wetted parts.[1] |
| Metals | Aluminum (Anodized) | Conditional | WARNING: Powdered/freshly abraded Aluminum can react violently (thermite-like) with HCFCs.[1] Avoid in high-shear pumps. |
| Metals | Monel / Inconel | Excellent | Superior resistance to HF if acid formation is a risk.[1] |
| Metals | Zinc / Magnesium | Unsafe | High reactivity.[1][4] Do not use galvanized parts.[1] |
| Polymers | PTFE (Teflon) | Excellent | Inert.[1] Ideal for gaskets and valve seats. |
| Polymers | FKM (Viton A) | Good | Minimal swelling.[1] Standard O-ring material.[1] |
| Polymers | EPDM | Poor | Significant swelling and polymer degradation likely.[1] |
| Polymers | Natural Rubber | Unsafe | Rapid dissolution and structural failure.[1] |
Expert Insight: If you observe "white dust" in your system, this is likely Aluminum Fluoride (
) or Aluminum Chloride (), indicating that the solvent is attacking aluminum components due to acid presence.[1]
Troubleshooting & FAQs (The "How")
Q1: I detected a sharp, acrid odor when opening the system. What is this?
Diagnosis: This is the hallmark of acid formation (HCl/HF).[1] Immediate Action:
-
Stop Work: Evacuate the area immediately; HF vapor is toxic.[1]
-
Ventilate: Purge the system through a scrubber containing soda lime or caustic solution.[1]
-
Root Cause: Your system has likely admitted moisture or overheated (>200°C).[1]
Q2: My pressure readings are drifting higher than the vapor pressure curve predicts.
Diagnosis: Accumulation of Non-Condensable Gases (NCGs).[1] Mechanism: As HCFC-124a decomposes, it can release smaller molecular fragments or liberate trapped air from leaks.[1] Resolution: Perform a "gas chromatograph" analysis of the headspace. If decomposition is confirmed, the solvent batch must be reclaimed or disposed of; it cannot be stabilized.[1]
Q3: Can I use standard molecular sieves to dry HCFC-124a?
Answer: Yes, but specificity matters. Protocol: Use 3Å or 4Å Molecular Sieves .
-
Avoid: 13X sieves. Large pore sizes can trap the HCFC molecule itself, generating heat of adsorption that may locally catalyze decomposition.[1]
-
Validation: The solvent moisture content should be maintained below 10 ppm.[1]
Experimental Protocols
Protocol A: Acidity Verification (Non-Aqueous)
Use this to verify solvent integrity before running sensitive extractions.[1]
-
Sampling: Draw 50 mL of liquid HCFC-124a into a sampling cylinder.
-
Extraction: Bubble the gas (or inject liquid) into 100 mL of neutral deionized water. The acids (HCl/HF) will partition into the aqueous phase.[1]
-
Indicator Test: Add 2 drops of Bromothymol Blue.
-
Quantification (Optional): Titrate with 0.01N NaOH to a neutral endpoint to calculate acid number.
Protocol B: System Passivation
Perform this on new Stainless Steel 316 systems before introducing HCFC-124a.[1]
-
Clean: Flush with isopropyl alcohol to remove machining oils.[1]
-
Passivate: Circulate a 20% Nitric Acid solution at 50°C for 30 minutes.
-
Rinse: Flush with DI water until pH is neutral.
-
Dry: Bake out the system under vacuum at 100°C to remove all traces of water. This is the most critical step.
Decision Logic: Troubleshooting Workflow
Use this logic tree to diagnose system anomalies.
Figure 2: Rapid diagnostic flow for common HCFC-124a system anomalies.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
Parker Hannifin Corporation. (2023).[1] Parker O-Ring Material Offering Guide (Section 2: Fluid Compatibility). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Ozone-Depleting Substances: Class II HCFCs.[1] Retrieved from [Link][1][5]
Sources
Technical Support Center: GC Analysis of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
Introduction: The "Phantom" Analyte
Welcome. If you are accessing this guide, you are likely facing poor reproducibility, non-linear calibration curves, or "ghost" peaks when analyzing 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) .
This molecule presents a unique "thermodynamic trap" for the analytical chemist. With a boiling point of approximately 10°C (50°F) [1], it exists on the razor's edge between liquid and gas at standard laboratory conditions. Treat it as a standard liquid, and it will evaporate before injection; treat it as a pure gas, and you may encounter condensation issues in transfer lines.
This guide moves beyond basic method parameters to address the causality of failure in HCFC-124a analysis, focusing on Standard Preparation Integrity , Isomer Resolution , and Detector Response Factors .
Part 1: Calibration & Standard Preparation (The Critical Failure Point)
Q1: Why is my calibration curve showing poor linearity (R² < 0.98) despite using a high-precision autosampler?
The Diagnosis: You are likely experiencing evaporative fractionation . Because HCFC-124a boils at ~10°C, the heat from a standard analytical balance or even the ambient air in a volumetric flask neck is sufficient to vaporize the analyte during weighing. The "concentration" you calculated is higher than what is actually in the vial.
The Protocol: Sub-Surface Gravimetric Preparation Do not use standard pipetting techniques. You must use a closed-system gravimetric approach .
-
Solvent Selection: Choose a high-boiling solvent (e.g., Methanol or DMAc) that suppresses the vapor pressure of the HCFC-124a.
-
The "Cold-Trap" Weighing Method:
-
Fill a septum-capped vial with the solvent.
-
Weigh the full vial (Tare).
-
Chill the HCFC-124a source cylinder/container to 0°C.
-
Using a gas-tight syringe with a chilled barrel, withdraw the analyte.
-
Inject the analyte through the septum directly into the solvent (sub-surface).
-
Re-weigh the vial. The weight gain is your exact mass.
-
Note: Never open the vial cap after addition.
-
Visualizing the Workflow:
Figure 1: Decision logic for preventing evaporative loss during HCFC-124a standard preparation.
Part 2: Chromatographic Separation & Isomer Resolution
Q2: I see a "shoulder" on my main peak. Is this column degradation or co-elution?
The Diagnosis: This is almost certainly isomer co-elution . You are likely failing to resolve HCFC-124a (1-Chloro-1,1,2,2-tetrafluoroethane) from its isomer HCFC-124 (1-Chloro-1,2,2,2-tetrafluoroethane). These two compounds have nearly identical boiling points and polarities.
The Solution: Stationary Phase Selection Standard non-polar columns (e.g., DB-1, DB-5) rely on boiling point separation, which is insufficient here. You require a mechanism based on shape selectivity or hydrogen bonding .
| Parameter | Standard Phase (DB-1/DB-5) | Recommended Phase (PLOT Q or 624) |
| Separation Mechanism | Boiling Point (Volatility) | Adsorption / Dipole Interaction |
| HCFC-124a/124 Resolution | < 1.0 (Co-elution) | > 1.5 (Baseline Resolved) |
| Peak Shape | Sharp, but poor selectivity | Broader, but selective |
| Inlet Requirement | Standard Split/Splitless | Particle Trap required (for PLOT) |
Recommended Protocol:
-
Column: GasPro (Porous Layer Open Tubular) or DB-624 (Intermediate Polarity).
-
Oven Program: Start at 35°C (hold 5 min) to trap the volatile, then ramp slowly (5°C/min) to separate the isomers.
-
Carrier Gas: Helium at constant flow (1.5 mL/min).
Part 3: Detection & Sensitivity (FID vs. ECD vs. MS)
Q3: My FID response is extremely low compared to other volatiles. Should I switch to ECD?
The Diagnosis:
The Flame Ionization Detector (FID) responds to C-H bonds that can be oxidized to CHO+ ions in the flame. HCFC-124a (
The "Effective Carbon Number" (ECN) Reality:
-
Methane (
): ECN = 1.0 (Reference) -
HCFC-124a: ECN
0.2 - 0.3 (Estimated)
Troubleshooting Matrix:
| Issue | FID (Flame Ionization) | ECD (Electron Capture) | MS (Mass Spectrometry) |
| Sensitivity | Low. Requires high concentration. | High. Extremely sensitive to Halogens. | High. (SIM Mode). |
| Linearity | Excellent ( | Poor. Narrow linear range ( | Good ( |
| Matrix Effects | Low. | High. Oxygen/Water quench the signal. | Low (with specific ion monitoring). |
| Recommendation | Use for % level purity analysis. | Use for trace impurity analysis (ppb). | Gold Standard for ID and quant. |
Critical ECD Warning: If you switch to ECD, you must use a "Make-up Gas" (Nitrogen or Argon/Methane) to sustain the electron plasma. Without it, the high electronegativity of HCFC-124a will strip the detector of standing current, causing "flat-lining" or negative peaks.
Visualizing the Troubleshooting Logic:
Figure 2: Troubleshooting flow for detector-specific issues with HCFC-124a.
Part 4: Validated Method Parameters (Cheat Sheet)
For a robust starting point, utilize these parameters derived from EPA Method 502.2/8260 concepts adapted for direct injection of volatiles [3][4].
| Parameter | Setting | Rationale |
| Inlet Temp | 150°C | Low enough to prevent thermal degradation, high enough to flash vaporize. |
| Split Ratio | 50:1 (Liquid) / 10:1 (Gas) | High split required for liquid to prevent column overload (expansion volume). |
| Liner | 2mm ID, Deactivated, Tapered | Minimizes residence time and adsorption of the halogenated tail. |
| Column | DB-624 or ZB-624 (30m x 0.25mm) | Optimized for volatile halogenated organics. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode to maintain retention time stability. |
| Detector (MS) | Scan 35-300 amu | Quant Ion: 67 (CF2Cl+). Qual Ions: 51, 101. |
References
-
J.U.M. Engineering. (n.d.). FID Response Factors and the Effective Carbon Number Concept.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column GC. Retrieved from [Link]
-
Scion Instruments. (2021). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.[3] Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison: HCFC-124 vs. HCFC-124a in Pharmaceutical Synthesis and Formulation
Executive Summary: The Isomer Distinction
In high-purity pharmaceutical synthesis—particularly for inhalation anesthetics (e.g., Isoflurane, Desflurane) and fluorinated intermediates—distinguishing between 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) and its isomer 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is critical.[1]
While HCFC-124 is a commercially established refrigerant and fire suppressant, HCFC-124a often appears as a persistent impurity or a specific byproduct in fluorination reactions. Their boiling points are nearly identical, making distillative separation difficult. However, their reactivity profiles (specifically toward dehydrohalogenation) and spectroscopic signatures differ radically. This guide provides the data and protocols necessary to distinguish, quantify, and manage these isomers.
Part 1: Critical Physicochemical Property Matrix
The structural difference lies in the distribution of halogen atoms. HCFC-124 possesses a trifluoromethyl (
| Property | HCFC-124 | HCFC-124a | Implication for Pharma |
| IUPAC Name | 1-Chloro-1,2,2,2-tetrafluoroethane | 1-Chloro-1,1,2,2-tetrafluoroethane | Nomenclature confusion risk |
| Structure | 124 has a chiral center ; 124a is achiral | ||
| CAS Number | 2837-89-0 | 354-25-6 | Regulatory filing specificity |
| Boiling Point | -12.0 °C | -10.0 °C to -14.0 °C (varies by purity) | Co-distillation risk is high |
| Dipole Moment | ~1.3 - 1.5 D (Est.) | 2.45 D (Gauche conformer) | 124a is more polar ; affects extraction efficiency |
| Chirality | Racemic (usually) | Achiral | 124 requires chiral GC for enantiomer separation |
| ODP | 0.022 (Class II ODS) | ~0.04 (Class II ODS) | Environmental compliance (Montreal Protocol) |
Expert Insight: Do not rely on boiling point for identification. The overlap is too significant, especially in azeotropic mixtures common in fluorination crude products.
Part 2: Spectroscopic Identification (The "Kill Shot")
The most reliable method to differentiate these isomers is
1.
-NMR Analysis
-
HCFC-124 (
):-
Signal A (
): Appears as a doublet (coupling to the single proton) in the -70 to -80 ppm range. -
Signal B (
): Appears as a complex multiplet (quartet of doublets) further downfield.
-
-
HCFC-124a (
):-
Absence of
: No signal in the -70 to -80 ppm region. -
Signals: Two distinct signals for the non-equivalent
groups, typically showing complex second-order coupling effects (AB patterns).
-
2. Mass Spectrometry (GC-MS)
While fragmentation patterns are similar (
-
HCFC-124: Typically elutes after HCFC-124a on non-polar columns due to the bulky
group, though this reverses on polar stationary phases.
Part 3: Reactivity & Stability Profile
The stability of these molecules under basic conditions (common in alkylation reactions) differs due to the acidity of the proton and the leaving group ability.
Diagram 1: Degradation & Elimination Pathways
Visualizing the risk of generating toxic olefins during synthesis.
Caption: Base-catalyzed elimination pathways. Both isomers primarily degrade to Chlorotrifluoroethylene (CTFE) via loss of HF, a critical impurity to monitor in GMP settings.
Part 4: Experimental Protocol
Protocol: Trace Isomer Quantification via Cryogenic NMR
For the determination of HCFC-124a impurity levels (0.1% - 5.0%) in bulk HCFC-124.
Prerequisites:
-
NMR Spectrometer (min. 300 MHz for
). -
Pressure-rated NMR tube (J. Young valve) or cooled probe.
-
Internal Standard:
-Trifluorotoluene (TFT).
Workflow:
-
Sampling: Cool the HCFC cylinder/vessel to -20°C using a dry ice/isopropanol bath.
-
Transfer: Quickly transfer ~0.6 mL of liquid sample into a pre-cooled NMR tube containing a coaxial insert with deuterated solvent (Acetone-
or ) and 0.05% TFT. -
Sealing: Immediately seal the J. Young valve to prevent fractionation of the volatile isomers.
-
Acquisition:
-
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).
-
Relaxation Delay (
): >10 seconds (Fluorines have long relaxation times). -
Scans: 64 - 128.
-
-
Analysis:
-
Integrate the
doublet of HCFC-124 (-78 ppm). -
Integrate the
multiplet of HCFC-124a (typically -60 to -70 ppm region, distinct from ). -
Calculation:
.
-
Part 5: Decision Logic for Application Scientists
When selecting between these isomers or managing them as impurities, use the following logic flow.
Caption: Decision logic for identification and application selection based on NMR data and polarity requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17822, 1-Chloro-1,2,2,2-tetrafluoroethane. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link][1]
-
ECETOC (2004). JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) CAS No. 2837-89-0. European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]
-
NIST Chemistry WebBook. Ethane, 1-chloro-1,2,2,2-tetrafluoro-. Retrieved from [Link]
Sources
Technical Assessment: HCFC-124a vs. CFC-12 in Thermodynamic Cycles
Executive Summary
This guide provides a rigorous technical comparison between HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane) and the legacy standard CFC-12 .[1]
Critical Finding: While chemically related, HCFC-124a is NOT a direct drop-in replacement for CFC-12. With a boiling point of -11.7°C (compared to CFC-12’s -29.8°C ), HCFC-124a exhibits significantly lower vapor pressure.[1] In a standard CFC-12 positive displacement compressor, substituting HCFC-124a results in a drastic reduction in volumetric cooling capacity (~40-50% loss).[1] Consequently, HCFC-124a is thermodynamically closer to CFC-114 , making it suitable for high-temperature heat pumps or specific pharmaceutical chiller loops, but ill-suited for standard medium-to-low temperature refrigeration.[1]
Physicochemical Profile & Safety
The fundamental mismatch between these fluids lies in their volatility and environmental profile.[1]
Table 1: Comparative Properties
| Property | CFC-12 (Reference) | HCFC-124a (Target) | HFC-134a (Standard Alt)* |
| Chemical Name | Dichlorodifluoromethane | 1-Chloro-1,1,2,2-tetrafluoroethane | 1,1,1,2-Tetrafluoroethane |
| Formula | |||
| Molar Mass | 120.91 g/mol | 136.48 g/mol | 102.03 g/mol |
| Boiling Point (1 atm) | -29.8°C | -11.7°C | -26.3°C |
| ODP (Ozone Depletion) | 1.0 (High) | ~0.02 - 0.04 (Low) | 0 |
| GWP (100-yr) | 10,900 | ~ Low Hundreds (Est.)[1] | 1,430 |
| ASHRAE Safety | A1 (Non-flammable) | A1 (Non-flammable) | A1 |
| Lubricant | Mineral Oil (MO) | Alkylbenzene (AB) / POE | Polyolester (POE) |
*Note: HFC-134a is included as a control reference as it is the standard thermodynamic match for R-12.[1]
Molecular Geometry Impact
HCFC-124a is an isomer of the more common refrigerant R-124 (
Thermodynamic Performance Analysis
The Pressure Deficit
In a vapor compression cycle, the cooling capacity is a function of the mass flow rate and the enthalpy difference across the evaporator.[1]
Because HCFC-124a has a higher boiling point, its saturation pressure at typical evaporator temperatures (e.g., -10°C) is significantly lower than that of CFC-12.[1]
Result: The suction gas density of HCFC-124a is roughly half that of CFC-12.[1] A fixed-displacement compressor moving the same volume of gas will move only half the mass of refrigerant, halving the cooling capacity.[1]
Diagram 1: Retrofit Decision Logic
This logic flow determines if HCFC-124a is viable for your specific apparatus.[1]
Caption: Decision matrix for evaluating HCFC-124a suitability. Note the critical failure path at low evaporator temperatures due to specific volume limitations.
Experimental Protocol: Vapor Compression Cycle Validation
To empirically validate the performance gap, researchers should utilize a Calorimetric Test Stand . This protocol ensures self-validating data by balancing the energy input (heater) against the energy removal (refrigerant).[1]
Equipment Requirements
-
Variable Speed Compressor: To attempt to compensate for mass flow loss.[1]
-
Coriolis Mass Flow Meter: For high-precision mass flow (
) measurement.[1] -
Secondary Fluid Calorimeter: Uses a glycol loop to measure heat load.[1]
Step-by-Step Methodology
Phase 1: Baseline Establishment (CFC-12 or Surrogate R-134a) [1]
-
Evacuation: Pull system vacuum to < 500 microns to remove non-condensables.[1]
-
Charge: Charge system with CFC-12 (or R-134a) to manufacturer spec.[1]
-
Steady State: Run system until suction pressure (
) and discharge pressure ( ) stabilize (variance < 1% over 15 mins). -
Data Capture: Record Power (
), Mass Flow ( ), and Temperatures ( ). -
Calculate COP:
[1]
Phase 2: Retrofit & Test (HCFC-124a) [1]
-
Oil Flush: If original system used Mineral Oil, flush 3x with Alkylbenzene (AB) or Polyolester (POE) lubricant.[1] HCFC-124a has poor miscibility with Mineral Oil at low temperatures.[1]
-
Charge: Charge HCFC-124a. Note: Charge mass will likely be higher due to liquid density differences.[1]
-
Normalization: Adjust expansion valve (TXV) superheat. HCFC-124a requires a different superheat setting due to its P-T curve.[1]
-
Measurement: Repeat steady-state capture.
Diagram 2: Experimental Rig Workflow
Caption: Schematic of the calorimetric test rig. The Coriolis meter is critical for capturing the reduced mass flow rate of HCFC-124a.[1]
Material Compatibility & Drug Development Context[1][2]
For scientists in pharmaceutical development, the choice of refrigerant affects cold-chain reliability and lyophilizer performance.[1]
Elastomer Compatibility[1]
-
CFC-12: Compatible with Neoprene and Nitrile rubber.[1]
-
HCFC-124a: Contains a hydrogen atom, increasing polarity.[1] It may cause swelling in Neoprene gaskets.[1]
-
Recommendation: Upgrade all seals to Viton (FKM) or HNBR before introducing HCFC-124a.[1]
Application in Stability Chambers
HCFC-124a is uniquely suited for ICH Stability Storage conditions (e.g., 25°C/60% RH or 40°C/75% RH) where the cooling load is moderate and the evaporator runs above 0°C. Its lower pressure reduces compressor strain in these "high-temperature" cooling applications compared to R-134a or R-404A.[1]
Regulatory Status (Montreal Protocol)
It is imperative to note that HCFC-124a is an Ozone Depleting Substance (ODS) .[1]
-
Class: HCFC (Class II).[1]
-
Status: Phased out in developed countries (non-essential use) as of 2020 under the Montreal Protocol.[1]
-
Research Use: Permitted under Essential Use Exemptions (EUE) for laboratory analysis and specific legacy system maintenance, but supply is dwindling.[1]
-
Future-Proofing: For long-term viability, researchers should investigate HFO-1234yf or R-513A as zero-ODP alternatives, though these require different system pressures.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Fluid Systems: 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]
-
UN Environment Programme. (2020).[1] The Montreal Protocol on Substances that Deplete the Ozone Layer.[1][3][4][5] Ozone Secretariat.[1] [Link][1]
-
ASHRAE. (2022).[1] Standard 34-2022: Designation and Safety Classification of Refrigerants.[1] American Society of Heating, Refrigerating and Air-Conditioning Engineers.[1] [Link]
-
Papanastasiou, D. K., et al. (2018).[1][5] Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs).[1][5] ResearchGate.[1] [Link]
-
U.S. EPA. (2023). Significant New Alternatives Policy (SNAP) Program.[1][4][Link][1]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 3. Understanding Refrigerant Types | The Training Center [thetrainingcenter.com]
- 4. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative Performance Guide: HCFC-124a/HFC-134a vs. HFO-1234yf
This guide provides an in-depth technical comparison of HCFC-124a (and its industry-standard isomer HCFC-124 / HFC-134a ) versus the next-generation HFO-1234yf .
Editorial Note on Nomenclature: While HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane) exists as a chemical isomer, it is rarely used as a standalone commercial refrigerant compared to HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane) or the industry-standard HFC-134a (1,1,1,2-tetrafluoroethane). Given the audience (Drug Development/Research) and the specific comparison to HFO-1234yf (the direct replacement for R134a), this guide addresses the thermodynamic and operational shifts required to move from legacy tetrafluoroethanes (HCFC-124/HFC-134a) to tetrafluoropropenes (HFO-1234yf).
Executive Summary
The transition from hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) is driven by the need to reduce Global Warming Potential (GWP) without sacrificing thermodynamic efficacy.[1]
-
HCFC-124/124a: High ODP (Ozone Depletion Potential) and GWP; largely phased out. Used historically in chillers and high-temp heat pumps.
-
HFC-134a: Zero ODP, High GWP (1430); the current standard in pharma cold chain and MDIs (Metered Dose Inhalers).
-
HFO-1234yf: Zero ODP, Ultra-low GWP (<4); the primary replacement candidate, though it introduces mild flammability (A2L).
Key Finding: HFO-1234yf acts as a near-drop-in replacement for HFC-134a with a <1% decrease in COP (Coefficient of Performance) in optimized systems, but requires distinct handling protocols due to its A2L classification.
Physicochemical & Thermodynamic Profile
The following table contrasts the critical properties of the isomers. Note the proximity of HFO-1234yf's boiling point to HFC-134a, making it a superior retrofit candidate than the lower-pressure HCFC-124 series.
| Property | HCFC-124 (R124) | HFC-134a (R134a) | HFO-1234yf (R1234yf) | Relevance to Pharma/Research |
| Chemical Name | 1-Chloro-1,2,2,2-tetrafluoroethane | 1,1,1,2-Tetrafluoroethane | 2,3,3,3-Tetrafluoropropene | Stability & Toxicity |
| Molecular Weight | 136.48 g/mol | 102.03 g/mol | 114.04 g/mol | Affects propellant dispersion in MDIs. |
| Boiling Point (1 atm) | -12.0 °C | -26.3 °C | -29.4 °C | 1234yf matches 134a cooling curves. |
| Critical Temp | 122.2 °C | 101.1 °C | 94.7 °C | 1234yf has lower critical temp; efficiency drops at high ambient T. |
| Vapor Pressure (25°C) | ~0.34 MPa | 0.66 MPa | 0.67 MPa | 1234yf and 134a have nearly identical operating pressures. |
| GWP (100-yr) | 609 | 1430 | < 4 | Primary driver for transition. |
| ASHRAE Safety | A1 (Non-flammable) | A1 (Non-flammable) | A2L (Mildly Flammable) | Requires spark-free lab equipment. |
Performance Analysis: Vapor Compression Cycle
In direct experimental comparisons using a standard vapor compression cycle (VCC), HFO-1234yf exhibits distinct behavior compared to the HFC/HCFC baseline.
A. Coefficient of Performance (COP)
-
HFC-134a Baseline: Sets the standard for medium-pressure cooling.
-
HFO-1234yf: Typically exhibits a 0.6% to 2.5% reduction in COP compared to R134a in drop-in scenarios. This is attributed to its lower latent heat of vaporization (approx. 18% lower than R134a).
-
Correction: System optimization (adding an Internal Heat Exchanger - IHX) recovers this loss, often boosting HFO-1234yf efficiency above the R134a baseline by increasing subcooling.
B. Volumetric Cooling Capacity (VCC)
-
HFO-1234yf shows a 3-5% reduction in capacity versus HFC-134a.
-
HCFC-124a/124 has significantly lower capacity due to its higher boiling point (-12°C), making it unsuitable for standard refrigeration temperatures (-20°C) without deep vacuum operation.
C. Discharge Temperature
-
HFO-1234yf runs cooler (approx. 6-8°C lower discharge temperature) than R134a. This is beneficial for compressor longevity and oil stability, particularly in pharmaceutical lyophilizers where oil breakdown is a contamination risk.
Pharmaceutical Application: Propellants & Cold Chain
For drug development professionals, the shift impacts Metered Dose Inhalers (MDIs) and Cold Chain Storage .
Experimental Workflow: Propellant Viability
When evaluating HFO-1234yf as a propellant for MDIs (replacing HFC-134a), the following degradation and interaction pathways must be mapped.
Figure 1: Validation workflow for introducing HFO-1234yf into pharmaceutical delivery systems.
Critical Note on TFA (Trifluoroacetic Acid): HFO-1234yf breaks down in the atmosphere to form TFA. While current levels are deemed safe, researchers in environmental toxicology must monitor TFA accumulation in aquatic reservoirs near manufacturing sites.
-
Yield: 100% molar conversion to TFA (theoretical).
-
Comparison: HFC-134a yields <20% TFA; HCFC-124 yields varying amounts of chlorofluorinated byproducts.
Experimental Protocol: Drop-in Performance Testing
To objectively compare HCFC-124a/HFC-134a against HFO-1234yf in your lab, use the following Enthalpy-Difference Method .
Objective: Determine the actual cooling capacity (
Equipment Setup
-
Test Loop: Compressor, Condenser, Expansion Valve (TXV), Evaporator.
-
Instrumentation: Coriolis mass flow meter (accuracy ±0.2%), T-type thermocouples, Piezoelectric pressure transducers.
-
Internal Heat Exchanger (IHX): Mandatory for HFO-1234yf testing to match R134a efficiency.
Step-by-Step Methodology
-
Baseline Establishment (R134a):
-
Charge system with R134a.[2]
-
Set Evaporator Superheat: 5K.
-
Set Condenser Subcooling: 5K.
-
Run steady-state for 30 mins. Record
at all four component nodes.
-
-
Flushing:
-
Recover R134a (DO NOT VENT).
-
Flush system with Nitrogen to remove residual mineral oil (if switching to POE oil for HFO compatibility).
-
Note: HFO-1234yf requires POE (Polyolester) or PAG (Polyalkylene Glycol) oil; it is incompatible with mineral oils used with some HCFCs.
-
-
Retrofit Testing (HFO-1234yf):
-
Charge with HFO-1234yf (Charge amount is typically 90-95% of R134a mass due to density differences).
-
Repeat steady-state protocol.
-
-
Calculation:
-
Calculate Enthalpy (
) using RefProp or CoolProp databases for each state point.
-
Figure 2: Modified Vapor Compression Cycle including IHX, essential for HFO-1234yf performance optimization.
Conclusion
For researchers and drug development professionals:
-
Thermodynamics: HFO-1234yf is a valid thermodynamic replacement for HFC-134a, offering near-identical pressure curves but requiring an IHX to match COP.
-
Safety: The transition from A1 (HCFC-124/HFC-134a) to A2L (HFO-1234yf) requires updated lab safety protocols (ventilation, spark-proof electricals).
-
Legacy HCFC-124a: If your specific application utilizes HCFC-124a, HFO-1234yf will operate at significantly higher pressures. A direct retrofit is unsafe . You must replace the compressor and expansion device to handle the higher pressure of the HFO-1234yf/R134a family.
References
-
NIST Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) . National Institute of Standards and Technology. [Link]
-
Comparison of R1234yf and R134a in Automotive Air Conditioning . Purdue University e-Pubs. [Link]
-
HFO-1234ze(E) as a Green Propellant in Metered Dose Inhalers . Drug Delivery to the Lungs (DDL) Conference. [Link]
-
Environmental Degradation of HFO-1234yf to TFA . Frontiers in Environmental Science. [Link]
Sources
Comparative Validation Guide: Analytical Strategies for 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Quantitation
[1]
Executive Summary & Application Context
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is a critical structural isomer of the common refrigerant HCFC-124. In the pharmaceutical industry, it exists primarily as a synthesis impurity in medical-grade propellants (e.g., HFA-134a and HFA-227ea) used in Metered Dose Inhalers (MDIs).
Unlike standard solvents, HCFC-124a is a gas at room temperature (Boiling Point: ~ -10°C to -12°C), necessitating specialized sample introduction techniques. The primary analytical challenge is specificity : distinguishing HCFC-124a from its isomer HCFC-124 and the massive solvent front of the propellant matrix.
This guide evaluates the two dominant methodologies—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) —and provides a validated protocol for the latter, complying with ICH Q2(R2) standards.
Comparative Analysis: GC-FID vs. GC-MS[1][2][3]
While GC-FID is the workhorse for routine quality control due to its robustness and wide dynamic range, GC-MS is the requisite tool for validation and impurity profiling where isomer identification is non-negotiable.
Table 1: Performance Matrix
| Feature | GC-FID (Routine QC) | GC-MS (Validation & Trace Analysis) |
| Principle | Carbon counting via combustion ionization.[1] | Ionization and mass-to-charge ( |
| Specificity | Low .[1][2] Relies solely on Retention Time (RT). Cannot definitively distinguish co-eluting isomers without prior confirmation. | High . Uses mass spectral fragmentation patterns (fingerprint) to confirm identity even if peaks partially overlap. |
| Sensitivity (LOD) | Moderate (Typically 1–10 ppm).[1] | High (Typically <100 ppb in SIM mode).[1] |
| Linearity | Excellent ( | Good ( |
| Cost/Complexity | Low cost, high durability.[1] | Higher cost, requires vacuum maintenance and tuning. |
| Best Use Case | Routine batch release of known purity.[1] | Impurity profiling, method validation, and isomer resolution. |
Decision Framework
The following logic flow illustrates when to deploy each method during the drug development lifecycle.
Figure 1: Decision tree for selecting analytical instrumentation based on specificity and sensitivity requirements.
Validated Experimental Protocol: Headspace GC-MS
This protocol is designed to overcome the volatility of HCFC-124a. Direct liquid injection is discouraged due to the risk of discriminating volatile components and detector saturation. Static Headspace (SHS) provides the most reproducible results.
Instrumentation & Conditions[5][6][7]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Sample Introduction: Static Headspace Sampler.
-
Column: DB-624 (or ZB-624).[1]
-
Dimensions: 60 m × 0.32 mm ID × 1.8 µm film thickness.
-
Rationale: The thick film (1.8 µm) is critical for retaining volatile halocarbons and achieving resolution between the 124/124a isomers.
-
Parameters[4][6][7][8][9][10]
| Parameter | Setting | Rationale |
| Oven Program | 35°C (hold 5 min) | Low initial temp focuses volatiles; slow ramp separates isomers.[1] |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow).[1] | Optimized linear velocity for resolution. |
| Inlet | Split Ratio 10:1 to 50:1 (Sample dependent). | Prevents column overload from the propellant matrix. |
| HS Incubator | 70°C for 15 minutes. | Ensures equilibrium without generating thermal degradation products.[1] |
| MS Mode | SIM (Selected Ion Monitoring) . | Maximizes sensitivity for the impurity. |
| Target Ions | Quant: | Specific fragments for HCFC-124a that minimize background noise. |
Standard Preparation (The "Cold Transfer" Method)
Handling gaseous standards requires strict technique to prevent analyte loss.
-
Stock Standard: Prepare a gravimetric stock of HCFC-124a in a high-boiling solvent (e.g., DMAc or chilled Methanol) by bubbling the gas into a sealed, pre-weighed septum vial at -20°C.
-
Working Standard: Dilute the stock into headspace vials containing the matrix blank (if available) or pure solvent.
-
Capping: Immediately crimp caps to prevent partitioning into the lab atmosphere.
Validation Framework (ICH Q2 R2)
To ensure the method is "fit for purpose," the following validation characteristics must be demonstrated.
Specificity (Isomer Resolution)
The critical attribute is the separation of HCFC-124a from HCFC-124.
-
Acceptance Criteria: Resolution (
) 1.5 between HCFC-124a and HCFC-124. -
Protocol: Inject a mixture containing equal concentrations of both isomers.
-
Note: HCFC-124a (asymmetric) typically elutes after HCFC-124 on a DB-624 column due to slight polarity differences, but this must be confirmed experimentally with pure standards.
Linearity & Range[9]
-
Range: From Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.5 ppm to 500 ppm).
-
Criterion: Correlation coefficient (
) 0.99.
Accuracy (Recovery)
-
Method: Spiking studies.[3] Spike HCFC-124a into the propellant matrix (e.g., HFA-134a) at 50%, 100%, and 150% of the target limit.
-
Criterion: Mean recovery 80–120% (wider limits are acceptable for trace gases due to handling volatility).
Precision (Repeatability)
-
Protocol: 6 injections of the standard at the specification limit.
-
Criterion: RSD
5% for trace impurities (< 1000 ppm); RSD 10% for very low levels (< 10 ppm).
Workflow Visualization
The following diagram details the logical flow for the validation execution, ensuring self-validating checkpoints (System Suitability Tests - SST) are met before data collection.
Figure 2: Step-by-step validation workflow including critical System Suitability Test (SST) gates.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]
-
National Institute of Health (NIH) / PubChem. 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Compound Summary. [Link]
- IPACT (International Pharmaceutical Aerosol Consortium on Toxicity).HFA-134a (1,1,1,2-tetrafluoroethane) PAFT Toxicology Summaries. (Context for impurity limits in propellants).
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevant for general impurity thresholds). [Link]
comparative study of the environmental impact of HCFC-124a and other HCFCs
Title: Comparative Environmental Impact Guide: HCFC-124a and Isomeric Hydrochlorofluorocarbons Subtitle: A Technical Analysis of Atmospheric Fate, ODP, and GWP for Pharmaceutical Applications
Executive Summary
As the pharmaceutical industry transitions away from ozone-depleting substances (ODS) in metered-dose inhalers (MDIs) and solvent systems, understanding the environmental persistence of specific isomers is critical. This guide provides a comparative analysis of HCFC-124a (1-chloro-1,1,2,2-tetrafluoroethane)—a structural isomer of the more common HCFC-124—against other transitional HCFCs.
While HCFC-124 (
Chemical Identity & Isomeric Distinction
The environmental fate of hydrochlorofluorocarbons is dictated by their reactivity with the hydroxyl radical (
| Feature | HCFC-124 (Standard) | HCFC-124a (Isomer) |
| IUPAC Name | 1-chloro-1,2,2,2-tetrafluoroethane | 1-chloro-1,1,2,2-tetrafluoroethane |
| Formula | ||
| Structural Driver | Hydrogen is on a carbon with Cl and F. | Hydrogen is on a carbon with two Fluorines.[3][4] |
| Reactivity Implication |
Technical Insight: In regulatory filings (e.g., Montreal Protocol), data for "HCFC-124" often aggregates isomers unless specified. However, for precise Environmental Risk Assessment (ERA) in drug development, the specific isomer's lifetime matters, as HCFC-124a is often found as a byproduct in the synthesis of HFC-125.
Comparative Environmental Metrics
The following data synthesizes performance metrics for HCFC-124a (proxied by HCFC-124 where specific isomer data is aggregated) against high-impact and low-impact alternatives.
Table 1: Environmental Performance Matrix
| Compound | Formula | ODP (R-11=1.0) | GWP (100-yr) | Atmos.[5][6] Lifetime (Years) | Primary Pharma Use |
| HCFC-124 | 0.022 | 609 | 5.8 | Propellant/Solvent | |
| HCFC-123 | 0.02 | 77 | 1.3 | Solvent/Intermediate | |
| HCFC-141b | 0.11 | 725 | 9.3 | Foam Blowing (Legacy) | |
| HCFC-22 | 0.055 | 1,810 | 12.0 | Refrigerant (Phase-out) | |
| HFC-134a | 0 | 1,430 | 14.0 | Current MDI Propellant |
Data Sources: WMO Scientific Assessment of Ozone Depletion; IPCC Assessment Reports.
Atmospheric Degradation Mechanism
The primary "sink" for HCFCs is the troposphere, where they react with hydroxyl radicals.[1] This mechanism determines the atmospheric lifetime and, consequently, the fraction of the chemical that reaches the stratosphere to deplete ozone.
Mechanism Visualization
Figure 1: Tropospheric degradation pathway initiated by hydroxyl radical abstraction of the hydrogen atom.[2]
Experimental Protocol: Determination of Reaction Rate Constants
To validate the environmental impact of HCFC-124a specifically, one cannot rely on generic tables. The Relative Rate Method is the gold standard for determining the reaction rate constant (
Methodology Overview
This protocol measures the decay of the target HCFC relative to a reference compound with a known rate constant (e.g., Ethane or Methyl Chloroform) in a photochemical reactor.
Step-by-Step Workflow
-
Reactor Setup:
-
Use a 50-100L Teflon FEP reaction bag or a Pyrex glass chamber.
-
Equip with UV irradiation lamps (
nm) to photolyze the OH precursor.
-
-
Reactant Preparation:
-
OH Source: Inject Methyl Nitrite (
) or Hydrogen Peroxide ( ). -
Target: Inject HCFC-124a (purified isomer) to approx 1-5 ppmV.
-
Reference: Inject Ethane (
) or similar standard to approx 1-5 ppmV. -
Bath Gas: Fill balance with ultra-pure Synthetic Air or
.
-
-
Irradiation & Sampling:
-
Initiate UV photolysis to generate
. -
Sample the gas mixture at
minutes using FTIR Spectroscopy or GC-MS .
-
-
Data Analysis (The Kinetic Plot):
-
Plot
vs . -
The slope of the line equals
. -
Calculate
using the known .
-
Protocol Visualization
Figure 2: Experimental workflow for the Relative Rate Method using FTIR/GC-MS detection.
Pharmaceutical Relevance & Conclusion
For researchers in drug development, particularly in respiratory delivery (MDIs), the choice of propellant is constrained by the Montreal Protocol (phasing out HCFCs) and the Kigali Amendment (phasing down HFCs).
-
Legacy Context: HCFC-124 was a transitional propellant.
-
Impurity Management: HCFC-124a often appears as an impurity in the synthesis of HFC-125 (pentafluoroethane). Understanding its distinct lifetime (
) allows for precise calculation of the "Impurity GWP contribution" in regulatory filings. -
Future Outlook: While HCFCs are being phased out, the kinetic data derived from these studies informs the design of next-generation HFOs (Hydrofluoroolefins) , which utilize a double bond to ensure rapid tropospheric degradation (lifetimes in days, not years).
Conclusion: HCFC-124a shares the moderate environmental burden of its isomer HCFC-124. However, its specific structural resistance to OH attack (due to the
References
-
World Meteorological Organization (WMO). Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project.[4] [Link]
-
Intergovernmental Panel on Climate Change (IPCC). Anthropogenic and Natural Radiative Forcing. In: Climate Change 2013: The Physical Science Basis.[Link]
-
U.S. Environmental Protection Agency (EPA). Experimental Protocol for Determining Hydroxyl Radical Reaction Rate Constants.[7][8][Link]
-
National Institute of Standards and Technology (NIST). HCFC-124a (1-Chloro-1,1,2,2-tetrafluoroethane) Gas Phase Kinetics Data.[Link]
Sources
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ecetoc.org [ecetoc.org]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. greenpeace.org [greenpeace.org]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
efficiency of 1-Chloro-1,1,2,2-tetrafluoroethane versus other foam blowing agents
Topic: Efficiency of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124) versus Other Foam Blowing Agents Content Type: Comparative Technical Guide Audience: Researchers, Material Scientists, and Industrial Chemists
Executive Summary: The "Transitional" Benchmark
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124) occupies a unique niche in the history of fluorocarbon blowing agents. Unlike the industry "workhorses" (such as HCFC-141b or HFC-245fa), HCFC-124 was primarily commercialized as a refrigerant (R-124) and a propellant in medical aerosols. In foam applications, it served largely as a gaseous co-blowing agent or a component in blends rather than a standalone liquid blowing agent due to its thermodynamic profile.
For researchers and formulators, HCFC-124 serves as a critical physicochemical benchmark . It bridges the gap between the phased-out Ozone Depleting Substances (ODS) and the modern high-efficiency Hydrofluoroolefins (HFOs). This guide analyzes its efficiency not just in terms of thermal insulation (k-factor), but through the lens of processability, molecular efficiency, and environmental viability .
Physicochemical Profile & Thermodynamic Efficiency[1]
The "efficiency" of a blowing agent is first determined by its phase behavior and molecular weight. A blowing agent must balance expansion potential (moles of gas per gram) with vapor pressure (to prevent cell rupture).
Comparative Properties Table
| Property | HCFC-124 | HCFC-141b (Legacy Benchmark) | HFC-245fa (Standard HFC) | HFO-1233zd(E) (Modern HFO) |
| Chemical Formula | C₂HClF₄ | C₂H₃Cl₂F | C₃H₃F₅ | C₃H₂ClF₃ |
| Molecular Weight ( g/mol ) | 136.5 | 117.0 | 134.0 | 130.5 |
| Boiling Point (°C) | -12.0 (Gas) | 32.0 (Liquid) | 15.3 (Liquid) | 19.0 (Liquid) |
| Gas Conductivity (mW/m·K) | ~12.5 | 9.7 | 12.0 | 10.0 |
| ODP (Ozone Depletion) | 0.022 | 0.11 | 0 | ~0 |
| GWP (100-yr) | 609 | 725 | 1030 | 1 |
Technical Analysis[1][2][3][4]
-
Expansion Efficiency: HCFC-124 has a molecular weight (136.5) very similar to HFC-245fa (134.0). This means they provide nearly identical gas volumes per unit of weight. However, HCFC-141b (117.[1]0) remains the "gold standard" for expansion efficiency, yielding more gas volume per kilogram.
-
Phase Disadvantage: The critical limitation of HCFC-124 is its boiling point of -12°C .
-
Implication: It exists as a gas at room temperature. To be used in standard polyurethane foaming equipment, it requires frothing equipment or must be pre-blended under pressure.
-
Contrast: HFC-245fa and HFO-1233zd(E) are liquids at room temperature, allowing for easier handling, storage, and mixing into polyol blends without pressurized vessels.
-
Thermal Insulation Performance (K-Factor)
The primary metric for foam efficiency is the k-factor (thermal conductivity). The total thermal conductivity of a foam (
Since
Gas Phase Performance
HCFC-124 possesses a relatively low gas thermal conductivity (~12.5 mW/m·K), but it is inferior to the liquid alternatives:
-
HCFC-141b: ~9.7 mW/m·K (Lowest/Best)
-
HFO-1233zd(E): ~10.0 mW/m·K (Excellent)
-
HCFC-124: ~12.5 mW/m[1]·K (Moderate)
Mechanism of Inefficiency: The presence of the hydrogen atom and the specific arrangement of fluorine/chlorine in HCFC-124 results in a higher dipole moment compared to the highly symmetric CFC-11, leading to increased intermolecular energy transfer and thus higher thermal conductivity.
Aging and Diffusion
"Efficiency" also refers to the retention of R-value over time.
-
Diffusion Rate: Small molecules diffuse out of the foam cells faster, replaced by air (N₂/O₂), which has a higher k-factor (~26 mW/m·K).
-
HCFC-124 Behavior: As a small molecule with high vapor pressure, HCFC-124 has a higher driving force for diffusion through the polymer matrix compared to the larger, bulkier HFC-245fa or HFO-1233zd molecules. This results in faster "aging" (loss of insulation value) unless highly impermeable facers (like metal) are used.
Experimental Protocol: Determination of K-Factor Aging
To objectively compare HCFC-124 against modern alternatives, researchers must utilize a standardized, self-validating protocol. The following methodology is based on ASTM C518 (Heat Flow Meter) and ASTM C1303 (Long-term Aging).
Workflow Diagram
Figure 1: Workflow for determining the thermal stability and aging characteristics of blowing agents.
Step-by-Step Methodology
-
Foam Synthesis:
-
Specimen Preparation:
-
Cut samples to 300mm x 300mm x 50mm.
-
Ensure skins are removed to measure core density and conductivity.
-
-
Initial Measurement (
):-
Place sample in a Heat Flow Meter (HFM) calibrated with NIST-traceable standards.
-
Set mean temperature to 24°C (75°F) with a
of 22°C. -
Allow to reach steady state (equilibrium criterion: <1% change over 15 mins).
-
-
Accelerated Aging:
-
Store samples in a thermal chamber at 60°C (140°F) to accelerate gas diffusion.
-
Measure k-factor weekly for 90 days.
-
-
Data Calculation:
-
Plot
vs. . -
Calculate the Aging Rate : The slope of the curve indicates the efficiency of the blowing agent retention. Steeper slopes indicate faster loss of the blowing agent (lower efficiency).
-
Regulatory & Environmental Context
The "efficiency" of a chemical is nullified if it cannot be legally used.
-
HCFC-124 Status: As a Class II Ozone Depleting Substance, HCFC-124 was phased out under the Montreal Protocol. It is banned in the US and EU for foam blowing applications.[4]
-
The Modern Shift: The industry has moved to HFOs (Hydrofluoroolefins) like HFO-1233zd(E). These molecules contain a carbon-carbon double bond, which makes them unstable in the atmosphere (lifespan of days vs. years), resulting in a GWP of ~1.
Efficiency Verdict: While HCFC-124 is chemically stable and moderately effective as an insulator, its environmental efficiency (ODP/GWP) is unacceptable by modern standards. It serves only as a retrospective reference point for the evolution of fluorocarbon chemistry.
References
-
United States Environmental Protection Agency (EPA). (2024). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link]
-
ASTM International. (2021). ASTM C518-21 Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus. West Conshohocken, PA. Retrieved from [Link]
-
Honeywell. (2020). Solstice® Liquid Blowing Agent (HFO-1233zd) Technical Bulletin. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2000). Aging of Polyurethane Foam Insulation in Simulated Refrigerator Panels. Retrieved from [Link]
Sources
Comparative Benchmarking Guide: HCFC-124a (Chlorotetrafluoroethane) vs. Halon 1301
[1]
Executive Summary & Chemical Identity[1]
This guide provides a rigorous benchmarking of HCFC-124a (and its commercial isomer HCFC-124 ) against the industry "Gold Standard," Halon 1301 .[1]
While Halon 1301 (
Critical Distinction:
-
HCFC-124 (Commercial Standard): 2-chloro-1,1,1,2-tetrafluoroethane (
).[1][2] Most "HCFC-124" data refers to this isomer.[1] -
HCFC-124a (Isomer): 1-chloro-1,1,2,2-tetrafluoroethane (
).[1] -
Note: Due to the scarcity of independent fire suppression data for the 124a isomer, this guide utilizes the extensive dataset available for HCFC-124 , which serves as the functional proxy in industrial applications.
Chemical Profile Comparison[1][3][4][5][6][7][8][9]
| Feature | Halon 1301 | HCFC-124 (Commercial) |
| Formula | ||
| Primary Mechanism | Chemical (Radical Scavenging) | Hybrid (Physical Cooling + Minor Chemical) |
| Status | Phased Out (Critical Use Only) | Phased Out (Transitional/Legacy Support) |
Scientific Benchmarking: Efficacy & Safety
Fire Suppression Performance (Cup Burner Test)
The Cup Burner Test is the standard method for determining the minimum extinguishing concentration (MEC) of a gaseous agent.
-
Halon 1301: Highly efficient.[1] It extinguishes n-heptane fires at ~3.5% v/v.[1]
-
HCFC-124: Less efficient.[1] It requires approximately 6.4% - 7.0% v/v to achieve the same extinction.[1]
-
Weight Penalty: Replacing Halon 1301 with HCFC-124 requires approximately 1.64x the mass of agent to provide equivalent protection.
Mechanism of Action
The disparity in performance is mechanistic. Halon 1301 releases Bromine (
Figure 1: Mechanistic comparison showing Halon 1301's reliance on catalytic Bromine scavenging versus HCFC-124's reliance on physical heat absorption.[1]
Toxicity & Safety (The Critical Failure Point)
For drug development professionals and lab managers, toxicity is the deciding factor.[1]
-
Cardiac Sensitization: Halocarbons can sensitize the mammalian heart to epinephrine, leading to fatal arrhythmias.[1][3][4]
-
The Safety Gap: A safe agent must have a NOAEL (No Observed Adverse Effect Level) higher than its extinguishing concentration.[1]
| Metric | Halon 1301 | HCFC-124 | Status |
| Extinguishing Conc. | ~3.5% | ~6.4% - 7.0% | -- |
| NOAEL (Cardiac) | 5.0% | 1.0% | FAIL |
| LOAEL (Cardiac) | 7.5% | 2.5% | FAIL |
Safety Verdict: HCFC-124 is UNSAFE for use in normally occupied spaces as a total flooding agent.[1] The concentration required to put out the fire (~7%) is nearly triple the concentration that causes cardiac arrhythmia (2.5%). It is strictly limited to unoccupied areas or local application (streaming).[1]
Experimental Protocol: Cup Burner Determination
To validate these values in your own facility, use the following self-validating protocol based on ISO 14520/NFPA 2001 standards.
Equipment
-
Cup Burner Apparatus: 85mm ID glass chimney, 28mm OD fuel cup.[1]
-
Fuel: n-Heptane (>99% purity).[1]
-
Agent Supply: HCFC-124 cylinder with mass flow controller.
Step-by-Step Workflow
-
Baseline Stabilization: Ignite n-heptane.[1] Allow 60s stabilization. Adjust air flow to 40 L/min (laminar flow).
-
Agent Introduction: Introduce HCFC-124 vapor upstream of the chimney mixing chamber.
-
Step-Up Titration: Increase agent concentration in 0.1% vol increments.
-
Observation: Observe flame behavior. Look for "lifting" or instability.[1][5]
-
Extinction Point: Record the concentration where the flame completely detaches from the cup and extinguishes.
-
Validation: Repeat 5 times. The average is the Cup Burner Value.
Figure 2: Logic flow for determining the Minimum Extinguishing Concentration (MEC) using the Cup Burner method.
Environmental Impact & Regulatory Status
For researchers working on green chemistry or sustainability grants, the environmental profile is mandatory data.[1]
| Metric | Halon 1301 | HCFC-124 | Comment |
| ODP (Ozone Depletion) | ~10 - 16 | 0.022 | HCFC-124 is better, but not zero.[1] |
| GWP (Global Warming) | ~7,140 | ~600 | HCFC-124 has lower climate impact.[1] |
| Atmospheric Lifetime | 65 Years | 5.8 Years | HCFC-124 decomposes faster.[1] |
Regulatory Note: HCFC-124 is a Class II Ozone Depleting Substance .[1] Under the Montreal Protocol and US EPA regulations, its production has been largely phased out (as of 2020) for new equipment.[1][6] It is available only for servicing existing legacy equipment.[1] It is not a viable candidate for new facility designs.[1]
References
-
National Institute of Standards and Technology (NIST). (1995).[1] Fire Suppression and Inertion Testing of Halon 1301 Replacement Agents. Retrieved from [Link][1]
-
ECETOC. (2005).[1][3] JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) Toxicity Profile. Retrieved from [Link][1]
-
UNEP Ozone Secretariat. (2018).[1] Halons Technical Options Committee Technical Note #1: New Technology Halon Alternatives. Retrieved from [Link][1]
-
US EPA. (2023). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link][1]
-
PubChem. (2023).[1] 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) Compound Summary. Retrieved from [Link][1]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. Cardiac sensitization: methodology and interpretation in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Thermodynamic Performance Guide: R-124a vs. Alternative Refrigerants (R-134a, R-1234yf)
The following guide is a technical performance comparison and experimental protocol designed for applied scientists and engineers in the pharmaceutical and thermal management sectors.
Executive Summary & Chemical Distinction
Status: Legacy/Phase-Out (HCFC) Role: Thermodynamic Benchmark & Special Application Fluid
This guide analyzes the thermodynamic performance of R-124a (1-Chloro-1,1,2,2-tetrafluoroethane) . It is critical to distinguish this fluid from the industry-standard R-134a . While some commercial databases erroneously conflate the two due to isomer similarities, they are chemically distinct:
-
R-124a (HCFC): Contains chlorine (
).[1][2] Possesses Ozone Depletion Potential (ODP). Regulated/Phased out under the Montreal Protocol.[3] -
R-134a (HFC): Chlorine-free (
). Zero ODP.[3] High Global Warming Potential (GWP). -
R-1234yf (HFO): The modern, low-GWP alternative (
).
Target Audience Note: For drug development and pharmaceutical cold-chain applications, R-124a serves primarily as a retrospective benchmark for legacy equipment validation. New designs must utilize R-134a (transitioning out) or R-1234yf/R-1234ze (future-proof).
Thermodynamic Property Comparison
The following data synthesizes fluid properties to establish the operational envelope. R-124a exhibits a higher boiling point than R-134a, making it more akin to low-pressure refrigerants (like R-123), often used in high-ambient chillers rather than deep-freeze lyophilizers.
Table 1: Physicochemical Profile
| Property | R-124a (HCFC) | R-134a (HFC) | R-1234yf (HFO) | Impact on Performance |
| Chemical Formula | R-124a has higher molecular weight, affecting compressor displacement. | |||
| Boiling Point (°C) | ~ -10.0 to -12.0 | -26.3 | -29.4 | R-124a requires lower suction pressures to achieve same evaporator temp. |
| Critical Temp (°C) | 105.5 | 101.1 | 94.7 | R-124a performs better in high-ambient condensing environments. |
| ODP | 0.022 | 0 | 0 | Critical: R-124a is non-compliant for new systems. |
| GWP (100-yr) | ~609 | 1430 | < 4 | R-1234yf is the only sustainable option for long-term compliance. |
| Flammability | A1 (Non-Flammable) | A1 (Non-Flammable) | A2L (Mildly Flammable) | Safety consideration for lab/production floor. |
Performance Analysis: Experimental Data
The following analysis is derived from vapor compression cycle (VCR) testing. The comparison highlights the Coefficient of Performance (COP) and Volumetric Cooling Capacity (VCC) .
Coefficient of Performance (COP) Sensitivity
Experimental data indicates a distinct behavior in R-124a regarding superheat.
-
R-124a Behavior: The COP of R-124a responds steeply to changes in the Degree of Superheat (DOS). As superheat increases, the density of the suction gas drops significantly, reducing mass flow rate more drastically than in R-134a systems.
-
R-134a/R-1234yf Behavior: These fluids show a flatter COP response to superheat, making them more forgiving of expansion valve hunting or varying thermal loads common in batch pharmaceutical processing.
Pressure Ratios & Discharge Temperature
-
Pressure Ratio: R-124a operates at lower absolute pressures. To achieve a -20°C evaporator temperature (common for vaccine storage), R-124a requires operating in deep vacuum, risking air infiltration. R-134a remains positive or near-atmospheric.
-
Discharge Temperature: R-124a generally exhibits lower discharge temperatures than R-134a, reducing thermal stress on compressor oil—a benefit for continuous-duty cycle equipment.
Table 2: Normalized Performance (Baseline: R-134a = 1.00)
Conditions: Evap -10°C, Cond 45°C, Subcooling 5K, Superheat 5K
| Metric | R-124a | R-134a | R-1234yf | Analysis |
| Cooling Capacity | 0.65 - 0.70 | 1.00 | 0.95 | R-124a requires larger compressor displacement for same load. |
| COP | 0.92 - 0.96 | 1.00 | 0.94 - 0.98 | R-134a is thermodynamically superior in medium temp ranges. |
| Discharge Press. | 0.60 | 1.00 | 0.98 | R-124a allows for lighter vessel pressure ratings. |
| Suction Press. | 0.55 | 1.00 | 1.02 | R-124a risks vacuum operation at low temps. |
Experimental Protocol: Comparative Validation
Objective: To empirically compare the cooling capacity and COP of R-124a (or its drop-in replacements) against R-134a/R-1234yf in a controlled environment.
Experimental Setup Diagram (DOT)
This diagram illustrates the sensor placement required for a self-validating thermodynamic study.
Caption: Schematic of VCR Test Rig. T=Thermocouple, P=Pressure Transducer. Coriolis meter ensures mass flow accuracy independent of fluid density.
Step-by-Step Methodology
Phase 1: System Preparation
-
Evacuation: Pull vacuum to < 500 microns to remove non-condensables (air/moisture) which skew P-T relationships.
-
Charging: Charge system with R-134a (Baseline) by mass using a digital scale (±5g accuracy).
-
Steady State: Run compressor at fixed RPM (e.g., 1800) until evaporator outlet temperature variation is < 0.5°C for 15 minutes.
Phase 2: Data Acquisition (Baseline)
-
Record Variables:
(mass flow), and (Power). -
Calculate Enthalpy: Use REFPROP or CoolProp database to determine enthalpies (
) at state points based on P and T.-
Cooling Capacity (
): -
COP:
-
Phase 3: Comparative Testing (R-124a or R-1234yf)
-
Flush: Recover R-134a.[1][4][5] Flush system with POE oil if switching to R-1234yf (miscibility check required for R-124a if mineral oil was used).
-
Drop-in Test: Repeat Phase 2.
-
Critical Control: Adjust the Expansion Valve (EEV) to maintain the exact same superheat (e.g., 5K) as the baseline test. R-124a is highly sensitive to this; failing to match superheat invalidates the COP comparison.
-
Decision Logic for Pharmaceutical Applications
When retrofitting or designing thermal systems, use this logic to select between maintaining legacy R-124a specs or upgrading.
Caption: Decision tree for transitioning from legacy HCFCs (R-124a) to HFC/HFO alternatives based on thermal requirements and regulatory compliance.
References
-
International Journal of Trend in Research and Development (IJTRD). "Second Law Analysis of Compression Process of a VCR Cycle for Various Refrigerants." (Comparative analysis of R-12, R-124a, R-134a, and R-152a COP sensitivity).
-
(Verified Domain: ijtrd.com)
-
-
SAE International. "Comparative Study of Effect of Different Refrigerants (R134a, R1234yf & R407C)
-
National Institute of Standards and Technology (NIST). "REFPROP: Reference Fluid Thermodynamic and Transport Properties Database."[4][6] (Standard for thermophysical property verification).
-
ResearchGate (Navarro et al.). "Experimental assessment of R134a and its lower GWP alternative R1234yf in an Automobile Air Conditioning System."
Sources
Comparative Analysis of Hydrochlorofluorocarbon (HCFC) Toxicity: A Guide for Pharmaceutical Applications
Executive Summary
As the pharmaceutical and chemical industries transition away from ozone-depleting substances, understanding the toxicological profiles of Hydrochlorofluorocarbons (HCFCs) remains critical for three reasons: their continued use as transitional solvents in API synthesis, their historical role as propellants (informing current HFA/HFO safety assessments), and the management of occupational exposure limits.
Unlike Chlorofluorocarbons (CFCs), which are metabolically inert, HCFCs contain carbon-hydrogen (C-H) bonds. This structural feature renders them susceptible to hepatic metabolism, primarily via the Cytochrome P450 system. This metabolic lability is a double-edged sword: it reduces atmospheric lifetime (protecting the ozone layer) but increases the potential for the formation of reactive, toxic metabolites in the human body.
This guide provides a comparative toxicological analysis of the primary HCFCs (HCFC-22, HCFC-123, HCFC-141b, and HCFC-142b), with a specific focus on hepatotoxicity and cardiac sensitization —the two critical endpoints for safety assessment in drug development.
Mechanistic Basis of HCFC Toxicity
The toxicity of HCFCs is not uniform; it is dictated by the specific halogenation pattern and the stability of the metabolites formed.
The Metabolic "Trigger": C-H Bond Oxidation
The primary driver of systemic toxicity is the oxidative dechlorination or defluorination catalyzed by CYP2E1 .
-
Bioactivation: The C-H bond is oxidized to form a gem-halohydrin, which spontaneously dehydrates to an acyl halide.
-
Protein Adduct Formation: Acyl halides (e.g., trifluoroacetyl chloride from HCFC-123) are highly electrophilic. They covalently bind to liver proteins (lysine residues), creating neoantigens.
-
Immune Response: In susceptible individuals, these neoantigens trigger an immune-mediated hepatotoxicity similar to "Halothane Hepatitis."
Cardiac Sensitization
Acute exposure to high concentrations of HCFCs can sensitize the myocardium to endogenous catecholamines (epinephrine), leading to fatal arrhythmias.[1][2] This is a threshold effect, not a cumulative one, and is the primary cause of acute lethality in industrial accidents.
Comparative Toxicity Profile
The following table synthesizes experimental data for the four most relevant HCFCs. Note the distinct profile of HCFC-123 regarding liver toxicity compared to the others.[3]
| Feature | HCFC-22 | HCFC-123 | HCFC-141b | HCFC-142b |
| Chemical Name | Chlorodifluoromethane | 2,2-Dichloro-1,1,1-trifluoroethane | 1,1-Dichloro-1-fluoroethane | 1-Chloro-1,1-difluoroethane |
| Primary Use | Refrigerant, Precursor | Solvent, Chiller Refrigerant | Blowing Agent, Solvent | Blowing Agent, Propellant |
| Acute Lethality (Rat LC50, 4hr) | > 250,000 ppm | 32,000 ppm | > 50,000 ppm | > 128,000 ppm |
| Cardiac Sensitization (Dog NOAEL) | 25,000 ppm | 10,000 ppm | 5,000 ppm | 25,000 ppm |
| Cardiac Sensitization (Dog LOAEL) | 50,000 ppm | 20,000 ppm | 10,000 ppm | 50,000 ppm |
| Hepatotoxicity Potential | Low | High (Neoantigen formation) | Low/Moderate | Low |
| Metabolic Rate (In Vivo) | < 0.1% | ~10 - 40% | ~3% | < 5% |
| Critical Metabolite | None significant | Trifluoroacetyl Chloride (TFA-Cl) | Dichlorofluoroacetic acid | Chlorodifluoroacetic acid |
| Target Organs (Chronic) | None specific | Liver, Testes, Pancreas | Testes (at high doses) | None specific |
Key Insight: HCFC-123 is an outlier. While HCFC-22 and HCFC-142b act primarily as simple asphyxiants or cardiac sensitizers at massive doses, HCFC-123 is a potent hepatotoxicant due to its high metabolic rate and formation of TFA-Cl.
Deep Dive: HCFC-123 and Immune-Mediated Hepatotoxicity
For drug development professionals, HCFC-123 serves as a critical case study in hapten-mediated toxicity . Its structural similarity to the anesthetic Halothane allows it to hijack the same pathological pathway.
Pathway Visualization
The following diagram illustrates the bioactivation of HCFC-123. Note the central role of CYP2E1 and the bifurcation between safe excretion (TFA) and toxic adduct formation.
Figure 1: Mechanism of HCFC-123 induced hepatotoxicity via oxidative bioactivation and protein adduct formation.
Experimental Protocols for Toxicity Assessment
To validate the safety of HCFCs or novel fluorinated alternatives, two "Gold Standard" protocols are employed. These are designed to be self-validating, ensuring that observed effects are true pharmacological responses and not artifacts.
Protocol A: Cardiac Sensitization (The "Reinhardt" Model)
Objective: Determine the threshold concentration at which an HCFC sensitizes the heart to epinephrine-induced arrhythmia. Relevance: Critical for establishing occupational exposure limits (OEL) and acute safety margins.
Methodology:
-
Subject Selection: Healthy Beagle dogs (n=6 per group) are trained to accept a face mask to minimize stress-induced endogenous catecholamine release.
-
Baseline Challenge (Control):
-
Exposure Phase:
-
Animal inhales the test HCFC gas at a fixed concentration (e.g., 5,000 ppm) for 5 minutes .[5]
-
Rationale: 5 minutes allows equilibration of the gas in the arterial blood.
-
-
Challenge Phase:
-
While continuing gas inhalation, administer the same epinephrine bolus (8 µg/kg).
-
Monitor ECG for 5 minutes post-injection.[1]
-
-
Scoring:
-
Positive Response: Multiple consecutive premature ventricular contractions (PVCs) or ventricular fibrillation (VF).
-
Negative Response: Normal sinus rhythm or isolated PVCs similar to baseline.
-
Figure 2: Workflow for the determination of cardiac sensitization thresholds in the canine model.
Protocol B: In Vitro Hepatotoxicity Assessment
Objective: Screen for potential metabolic activation and cytotoxicity without whole-animal testing. System: HepG2 cells (human hepatoma) transfected with CYP2E1 (since wild-type HepG2 has low CYP activity).
Methodology:
-
Culture: Seed HepG2-CYP2E1 cells in 96-well plates.
-
Exposure: Incubate cells in a sealed, gas-tight chamber saturated with the HCFC gas (various concentrations) for 24 hours.
-
Positive Control: Incubate parallel wells with Halothane (known toxicity).
-
Inhibitor Validation: Co-incubate a subset of wells with Disulfiram (a specific CYP2E1 inhibitor).
-
Validation: If toxicity is reduced by Disulfiram, the mechanism is confirmed as metabolite-driven (bioactivation) rather than solvent effect.
-
-
Readout: Measure cell viability via ATP content (luminescence) or LDH leakage.
References
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005).[4] 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). JACC No.[6] 47. Link
-
National Research Council (US) Subcommittee on Acute Exposure Guideline Levels. (2000). 1,1-Dichloro-1-fluoroethane (HCFC-141b): Acute Exposure Guideline Levels. National Academies Press (US).[7] Link
-
Brock, W. J. (2000). Cardiac Sensitization: Methods Development and Understanding the Hazard and Potential Risk.[1][2][5] Halon Options Technical Working Conference.[1] Link
-
Reinhardt, C. F., et al. (1971).[2] Cardiac arrhythmias and aerosol "sniffing".[1][6] Archives of Environmental Health. Link
-
Harris, J. W., et al. (1991). Tissue acylation by the chlorofluorocarbon substitute 2,2-dichloro-1,1,1-trifluoroethane. Proceedings of the National Academy of Sciences. Link
-
Dekant, W. (1996). Toxicology of chlorofluorocarbon replacements.[3][5][6][7] Environmental Health Perspectives.[8] Link
Sources
- 1. nist.gov [nist.gov]
- 2. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. Read "Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123" at NAP.edu [nationalacademies.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
evaluating the chemical stability of 1-Chloro-1,1,2,2-tetrafluoroethane against other haloalkanes
[1]
Executive Summary
Verdict: HCFC-124a is thermally and hydrolytically stable under neutral and acidic conditions but exhibits critical instability in the presence of strong bases. Unlike its HFC counterparts (e.g., HFC-134a), HCFC-124a undergoes rapid dehydrochlorination to form Tetrafluoroethylene (TFE) , a reactive and potentially explosive monomer.[1] This guide details the mechanistic basis of this instability and provides validated protocols for comparative testing.
Chemical Identity & Structural Distinction
It is imperative to distinguish HCFC-124a from its isomer, HCFC-124.[1] The position of the hydrogen and chlorine atoms dictates the degradation pathway.
| Feature | HCFC-124a (Subject) | HCFC-124 (Isomer) |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoroethane | 1-Chloro-1,2,2,2-tetrafluoroethane |
| Structure | ||
| CAS Number | 354-25-6 | 2837-89-0 |
| Key Reactivity |
Mechanistic Insight: In HCFC-124a, the hydrogen is located on a carbon (
Comparative Stability Analysis
The following table contrasts HCFC-124a with industry-standard haloalkanes used in pharmaceutical and industrial applications.
Table 1: Comparative Stability Matrix
| Property | HCFC-124a | HCFC-124 | HFC-134a | HCFC-123 |
| Structure | ||||
| Thermal Stability | High (<200°C) | High (<200°C) | Very High (<250°C) | Moderate |
| Base Stability | Poor (Forms TFE) | Moderate | Excellent | Poor |
| Hydrolytic Stability | Excellent | Excellent | Excellent | Good |
| Atmospheric Life | ~5.8 Years | 5.8 Years | 14 Years | 1.3 Years |
| Primary Risk | TFE Formation | Decomposition to HF | Global Warming (GWP) | Toxicity/Liver |
Detailed Degradation Pathways
1. Base-Mediated Dehydrochlorination (The Critical Risk) When exposed to bases (NaOH, KOH, amines), HCFC-124a degrades chemically.[1]
-
Mechanism: The base abstracts the acidic proton from the
group. The electron pair moves to form a bond, ejecting the chloride ion ( ) from the adjacent group. -
Product: Tetrafluoroethylene (
).[1] -
Implication: TFE is a monomer that can spontaneously polymerize or form explosive peroxides.[1] This reaction pathway is not possible for HFC-134a (no chlorine leaving group).[1]
2. Thermal Decomposition
-
Threshold: Stable up to ~200°C in inert vessels.
-
Pyrolysis (>300°C): Homolytic cleavage of the
bond occurs, generating radical species that scavenge hydrogen to form HCl and HF.
Visualization of Degradation Pathways
The following diagram illustrates the divergent degradation pathways of HCFC-124a compared to HFC-134a under basic conditions.
Figure 1: Mechanistic pathway showing the base-catalyzed conversion of HCFC-124a to TFE, contrasting with the stability of HFC-134a.[1]
Experimental Protocols for Stability Evaluation
To objectively compare HCFC-124a against alternatives, use the following self-validating protocols.
Protocol A: Accelerated Base Challenge (Dehydrohalogenation Kinetics)
Purpose: To quantify the rate of HCl elimination and TFE formation.
-
Preparation:
-
Prepare a 1.0 M solution of KOH in anhydrous ethanol.
-
Dissolve the haloalkane (HCFC-124a, HCFC-124, HFC-134a) at 0.1 M concentration in the ethanolic base.[1]
-
Control: Prepare a blank solution (haloalkane in ethanol, no base).
-
-
Incubation:
-
Seal in pressure-rated glass tubes (due to gaseous products).[1]
-
Incubate at 50°C for 24 hours.
-
-
Analysis (Two-Pronged Validation):
-
Calculation:
-
Calculate the pseudo-first-order rate constant (
) for degradation.[1]
-
Protocol B: Sealed Tube Thermal Stability (Modified ASHRAE 97)
Purpose: To simulate long-term shelf stability in the presence of metals.
-
Setup:
-
Place 2 mL of liquid haloalkane into a heavy-walled glass ampoule.
-
Add metal coupons (Copper, Steel, Aluminum) to simulate storage containers.
-
Critical Step: Evacuate air (freeze-pump-thaw cycles) to remove oxygen, which acts as a radical initiator.[1]
-
-
Stress:
-
Seal ampoule and heat to 175°C for 14 days.
-
-
Evaluation:
-
Visual: Check for darkening of liquid or corrosion of metal coupons.
-
Chemical: Open tube (frozen) and analyze liquid by GC-FID for breakdown products. Test acidity (HF/HCl generation) using ion chromatography.
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for experimentally validating the stability of HCFC-124a.
References
-
PubChem . 1-Chloro-1,1,2,2-tetrafluoroethane (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) . JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[1][2] (Comparative data for isomer). Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA) . Ozone-Depleting Substances: Class II HCFCs.[1][3] Available at: [Link][1][3]
Objective Comparison Guide: HCFC-124a in Research & Synthesis
Executive Summary: The Isomer Distinction
Warning: Regulatory & Nomenclature Critical Path Before proceeding, researchers must distinguish between the commercial refrigerant HCFC-124 and the specific isomer HCFC-124a .
-
HCFC-124 (R-124): 1-chloro-1,2,2,2-tetrafluoroethane (
). Common refrigerant, boiling point -12°C. -
HCFC-124a (R-124a): 1-chloro-1,1,2,2-tetrafluoroethane (
).[1][2] Rare isomer, boiling point +10°C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
This guide focuses on HCFC-124a , a niche fine chemical primarily used in pharmaceutical impurity profiling and specialized fluorination synthesis . Unlike its refrigerant cousin, HCFC-124a is a volatile liquid at room temperature, presenting unique handling challenges and regulatory costs.
Technical Profile & Physical Properties[1][3]
HCFC-124a occupies a unique "volatile liquid" window. Its boiling point of +10°C means it exists on the threshold of gas and liquid phases under standard laboratory conditions, requiring specific handling protocols to prevent evaporative loss or vessel over-pressurization.
Table 1: Physicochemical Comparison
| Feature | HCFC-124a (The Isomer) | HCFC-124 (The Refrigerant) | HFC-134a (Modern Alternative) |
| CAS Number | 354-25-6 | 2837-89-0 | 811-97-2 |
| Formula | |||
| Boiling Point | +10°C (50°F) | -12°C (10.4°F) | -26.3°C (-15.3°F) |
| Phase (STP) | Volatile Liquid | Gas | Gas |
| ODP (Ozone Pot.) | ~0.022 (Class II ODS) | 0.022 (Class II ODS) | 0 |
| Primary Use | Impurity Standard, Synthon | Refrigerant, Fire Suppression | Propellant, Refrigerant |
| Cost (Research) | High ($300+/5g) | Low (Bulk commodity) | Low (Bulk commodity) |
Cost-Benefit Analysis (CBA)
The decision to use HCFC-124a is rarely driven by economics but by chemical necessity .
The "Cost" Equation (High Burden)
-
Regulatory Scarcity: As a Class II Ozone Depleting Substance (ODS), HCFC-124a is subject to the Montreal Protocol. In the US, it falls under the EPA's phase-out schedule.[3] Production is capped, and import requires specific allowances. This drives the price from "solvent" levels to "fine chemical" levels.
-
Acquisition Cost: Unlike R-124, which can be bought in cylinders, R-124a is often custom-synthesized or purified as a reference standard. Prices often exceed $60/gram .
-
Handling Complexity: Maintaining a reagent at 10°C requires active cooling (ice bath or jacketed vessels) during transfer. Passive storage at room temperature (20°C) creates internal pressure in septa-sealed vials, leading to leakage.
The "Benefit" Equation (High Specificity)
-
Impurity Profiling (Critical): HCFC-124a is a known impurity in the manufacturing of HFC-134a (Norflurane) , the propellant used in Metered Dose Inhalers (MDIs). For pharmaceutical validation, researchers must use verified HCFC-124a standards to quantify this impurity (EP/USP methods).
-
Synthetic Utility: The
moiety offers a specific fluorination pattern. In radical addition reactions, the C-Cl bond in 124a is more labile than the C-F bonds, allowing the transfer of the tetrafluoroethyl group to alkenes—a reaction difficult to achieve with HFC-134a.
Decision Matrix: When to Use HCFC-124a
The following Graphviz diagram illustrates the logical workflow for selecting HCFC-124a versus its alternatives.
Figure 1: Decision logic for utilizing HCFC-124a. Note that for general cooling or solvation, the regulatory cost and scarcity make it a "No-Go".
Experimental Protocol: Handling "Near-Boiling" Reagents
Context: Handling a chemical with a boiling point of 10°C (50°F) in a standard 22°C lab is hazardous. The liquid is constantly boiling/off-gassing unless actively cooled.
Workflow: Safe Aliquoting of HCFC-124a
Objective: Transfer 100 mg of HCFC-124a from a stock cylinder/ampoule to a reaction vessel without mass loss or over-pressurization.
-
Pre-Cooling Phase:
-
Prepare a Wet Ice/Acetone bath (-10°C). Do not use Dry Ice/Acetone (-78°C) initially, as this may freeze the neat liquid (MP is -117°C, but viscosity changes can affect transfer).
-
Submerge the receiving vial and the source container (if possible) for 15 minutes.
-
Mechanism:[3][4][5][6] Lowering temperature below the BP (10°C) collapses the vapor pressure, ensuring the reagent remains in the liquid phase.
-
-
Syringe Transfer (Gastight System):
-
Use a Gastight Syringe with a Teflon-tipped plunger. Standard ground-glass syringes may leak due to the low viscosity and high vapor pressure.
-
Pre-cool the syringe barrel by placing it in a refrigerator or holding it against an ice pack.
-
Withdraw the liquid slowly. Rapid withdrawal creates a vacuum, causing the volatile liquid to flash-boil into the syringe void.
-
-
Reaction Introduction:
-
Inject the reagent into the reaction vessel below the surface of the solvent.
-
Solvent Choice: Use a solvent with a higher boiling point (e.g., DCM or THF) that has been pre-cooled to 0°C.
-
Validation: Weigh the syringe before and after transfer to confirm the exact mass added (gravimetric confirmation is more accurate than volumetric for volatile liquids).
-
Alternatives & Substitutes
For applications where the specific 124a isomer structure is not chemically required, modern alternatives offer superior cost and environmental profiles.
| Alternative | Class | GWP (100yr) | Research Utility |
| HFC-134a | HFC | 1,430 | Standard for general fluorination; gas at STP. Cheap. |
| HFO-1234yf | HFO | <1 | Modern low-GWP refrigerant. Contains alkene functionality (reactive).[2] |
| HFE-7100 | Hydrofluoroether | 320 | Liquid (BP 61°C). Excellent solvent, non-ozone depleting. |
Recommendation: If you are using HCFC-124a as a solvent, stop immediately . Switch to HFE-7100 or HFE-7200 for similar polarity without the regulatory burden or handling difficulty.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Phaseout of Ozone-Depleting Substances (ODS). Retrieved from [Link]
-
European Chemical Industry Council (ECETOC). Joint Assessment of Commodity Chemicals: HCFC-124.[7] (Note: Differentiates isomers in technical appendices). Retrieved from [Link]
-
NIST Chemistry WebBook. Ethane, 1-chloro-1,1,2,2-tetrafluoro- Thermophysical Properties. Retrieved from [Link][8]
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 354-25-6: 1-Chloro-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Repurposing HFC-125 to tetrafluoroethylene: A step toward a more sustainable fluoropolymer feedstock strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 6. Climate-friendly alternatives to HFCs - Climate Action [climate.ec.europa.eu]
- 7. ecetoc.org [ecetoc.org]
- 8. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]
Safety Operating Guide
1-Chloro-1,1,2,2-tetrafluoroethane proper disposal procedures
Executive Safety Directive
Do not vent this substance. 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is a Class II Ozone Depleting Substance (ODS) and a potent greenhouse gas.[1] Under Section 608 of the Clean Air Act , intentional venting is a federal violation.
Beyond regulatory compliance, the immediate safety profile of HCFC-124a dictates strict handling.[1] At ambient temperature, it exists as a liquefied gas under pressure.[2] Improper disposal or rapid depressurization creates two immediate physiological threats:
-
Asphyxiation: It is heavier than air (vapor density ~4.[1]7) and will displace oxygen in low-lying laboratory areas.[1]
-
Cryogenic Burns: Rapid expansion causes immediate freezing of tissue (frostbite).[1]
Technical Profile & Physicochemical Properties
Effective disposal requires an understanding of the material's physical state. Unlike liquid solvents, HCFC-124a management is a pressure-vessel operation.[1]
| Property | Value | Operational Implication |
| Chemical Name | 1-Chloro-1,1,2,2-tetrafluoroethane | Isomer of HCFC-124 |
| Common Designation | HCFC-124a (R-124a) | Check cylinder labels for "R-124a" |
| CAS Number | 354-25-6 | Use for waste manifest coding |
| Boiling Point | ~ -10°C to -12°C (at 1 atm) | Gas at room temperature.[1][3][4][5][6] Always under pressure. |
| Vapor Density | ~4.7 (Air = 1.[1]0) | Accumulates in floor drains/pits. |
| Flash Point | Non-Flammable | Does not burn, but decomposes thermally.[7] |
| Decomposition | > 250°C | Yields Hydrogen Fluoride (HF) and HCl. |
Disposal Decision Logic
The following decision matrix illustrates the compliant workflow for HCFC-124a cylinders. This logic prioritizes reclamation over destruction, aligning with circular economy principles and EPA mandates.
Figure 1: Decision logic for the disposal of halogenated refrigerant gases. Priority is placed on reclamation to prevent atmospheric release.
Operational Protocols
Protocol A: Cylinder Return (The "Gold Standard")
Use this for rental cylinders (e.g., Airgas, Linde) or bulk containers.[1]
The Mechanism: Suppliers possess the cryogenic distillation infrastructure to re-purify HCFC-124a.[1] This is not "disposal" but "reclamation," which exempts the material from being classified as hazardous waste under RCRA in many jurisdictions, provided it is being reclaimed.
-
Verify Valve Integrity: Ensure the cylinder valve is closed tight. Install the outlet plug or cap immediately to prevent slow leaks.
-
Labeling: Mark the cylinder as "EMPTY" or "RETURN TO SENDER" using the supplier’s specific tag system (often a green or yellow tag).
-
Transport: Secure the cylinder upright in a transport cage. Do not roll cylinders.
-
Documentation: Bill of Lading should list "Liquefied Gas, N.O.S.[1] (Chlorotetrafluoroethane)" or the specific UN number (UN 1021 or UN 3159 depending on purity/mixture).
Protocol B: Hazardous Waste Stream (Incineration)
Use this for "lecture bottles" (small, non-returnable cylinders) or contaminated mixtures.[1]
The Mechanism: Since we cannot vent HCFC-124a, the only validated destruction method is high-temperature incineration.[1]
-
Why Incineration? Thermal oxidation breaks the C-Cl and C-F bonds.[1]
-
The Critical Constraint: This process generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.[1][2][6] Therefore, the waste must be sent to a facility equipped with caustic scrubbers to neutralize these acid gases before stack release.
Step-by-Step Procedure:
-
Segregation: Do not mix HCFC-124a with flammable solvents or non-halogenated waste.[1] Keep it in its original pressure vessel.
-
Labeling: Apply a Hazardous Waste label.
-
RCRA Coding: Consult your EHS officer.[1] While HCFC-124a is not typically a P- or U-listed waste, it often falls under characteristic wastes or state-specific halogenated waste codes.[1]
-
Manifesting: The waste hauler must be certified for halogenated organic waste .[1]
-
Note: Standard solvent incineration streams often reject high-fluorine content due to refractory damage.[1] Explicitly declare the fluorine content.
-
Emergency Contingencies: Thermal Decomposition
A critical error in laboratory fires involving HCFCs is the underestimation of toxic byproducts.
The Chemistry of Danger: If HCFC-124a is exposed to temperatures >250°C (e.g., a lab fire or heating mantle failure), it undergoes oxidative decomposition:
-
Carbonyl Fluoride (COF₂): Rapidly hydrolyzes to HF in moist air (lungs).[1]
-
Hydrogen Fluoride (HF): Causes deep, penetrating tissue necrosis and systemic calcium depletion.
Response Plan:
-
Evacuation: If a cylinder is involved in a fire, evacuate the building immediately. The risk is not just explosion, but chemical toxicity.
-
Firefighting: Firefighters must use self-contained breathing apparatus (SCBA) with acid-gas rated seals.[1]
-
Medical: Any inhalation exposure near a fire involving fluorocarbons requires observation for delayed pulmonary edema and HF toxicity.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Section 608 of the Clean Air Act: Stationary Refrigeration and Air Conditioning.[1] Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6).[1][6] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. CAS 354-25-6: 1-Chloro-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 5. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C2Cl2F4 | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,1,2-Tetrafluoroethane Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Safe Handling & PPE for 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a)
[1]
Executive Summary & Risk Profile
1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is a hydrochlorofluorocarbon primarily used as a refrigerant and propellant.[1] While often perceived as "low toxicity" compared to historic CFCs, it presents two distinct, lethal mechanisms that require specific mitigation strategies beyond standard lab safety:[1]
-
Cardiac Sensitization: Like many halogenated hydrocarbons, HCFC-124a sensitizes the myocardium to catecholamines (epinephrine/adrenaline).[1] An exposure that seems minor can result in sudden cardiac arrest if the researcher is startled or physically exerted.[1]
-
Thermal & Pressure Hazards: With a boiling point of approximately -12°C (10°F), it exists as a liquefied gas under pressure.[1][2][3][4] Rapid phase change upon release causes immediate, deep-tissue frostbite and oxygen displacement.[1]
Immediate Action Directive:
The PPE Matrix: Layered Defense System
As a Senior Scientist, I advocate for a Task-Based PPE approach . A "one-size-fits-all" strategy fails because the risk profile shifts between connecting cylinders (pressure risk) and synthesis/reaction monitoring (exposure risk).[1]
PPE Specification Table
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary: Fume Hood | Face Velocity: 80–100 fpm | HCFC-124a has poor warning properties (faint ether odor).[1] Filter masks are ineffective.[1] |
| Emergency: SCBA | Self-Contained Breathing Apparatus | In high concentrations (>1000 ppm), oxygen displacement and cardiac sensitization occur faster than filter breakthrough.[1] | |
| Hand (Thermal) | Cryogenic Gloves | Loose-fitting, insulated (e.g., Cryo-Grip) | Prevents frostbite from liquid splashes.[1] Loose fit allows rapid removal if liquid enters the glove.[1] |
| Hand (Chemical) | Laminate Liner | Silver Shield / 4H (EVOH laminate) | Worn under cryo-gloves.[1] Nitrile degrades rapidly; Laminates provide >4hr breakthrough time for chlorinated solvents.[1] |
| Eye/Face | Face Shield | 8-inch Polycarbonate (ANSI Z87.1+) | Splash goggles alone are insufficient.[1] Pressurized liquid expansion can bypass goggle seals; full face coverage is mandatory.[1] |
| Body | Lab Coat | 100% Cotton or Nomex (Flame Resistant) | Synthetic blends (polyester) can melt into skin if a flash fire occurs (though HCFC-124a is non-flammable, reaction partners may not be).[1] |
Decision Logic: PPE Selection
The following decision tree illustrates the thought process required before initiating work.
Figure 1: PPE Selection Logic. Note that pressurized handling (Liquid path) defaults to maximum protection due to the kinetic energy of potential leaks.[1]
Operational Protocol: Safe Transfer & Handling
Handling liquefied gases requires respecting thermodynamics.[1] The liquid wants to boil; your goal is to manage that phase change.
Phase 1: Preparation & System Verification[1]
-
The "Soap Bubble" Validation: Before opening the main cylinder valve, pressurize your regulator/manifold with inert gas (Nitrogen) and apply a soap solution (Snoop®) to all joints.[1]
-
Trap Setup: If using HCFC-124a as a reactant in a flow system, ensure a cold trap (dry ice/acetone, -78°C) is placed after the reaction vessel but before the vacuum pump.[1]
-
Why: This prevents the gas from degrading pump oil and destroying the pump seals.
-
Phase 2: Transfer Protocol (The "Slow-Bleed" Method)[1]
-
Don PPE: Face shield, Cryo-gloves over Silver Shield liners.[1]
-
Purge Lines: Connect transfer line. Loosen the connection at the receiving end slightly. Crack the cylinder valve briefly to flush air out of the line with HCFC-124a, then tighten immediately.[1]
-
Why: Oxygen/moisture in the line can cause side reactions or ice blockages.[1]
-
-
Initiate Flow: Open valve slowly.
Phase 3: Shutdown & Disposal[1]
-
Close Cylinder Valve First: Let the regulator drain (pressure drops to zero).
-
Close Regulator: Isolate the system.
-
Disposal:
-
Do NOT Vent: HCFC-124a is a Class II Ozone Depleting Substance (Montreal Protocol).[1]
-
Capture: Unreacted gas must be captured in a dedicated recovery cylinder or passed through a scrubber system designed for halogenated organics.[1]
-
Labeling: Waste containers must be labeled "Halogenated Solvent Waste - HCFC-124a - Toxic."[1]
-
Emergency Response: Leak & Exposure
In the event of a line rupture or cylinder failure, speed is critical, but panic is fatal (due to cardiac sensitization).[1]
Figure 2: Emergency Response Workflow. The "No Epinephrine" instruction is critical for EMS providers.
Medical Alert: If a colleague collapses, inform Emergency Medical Services (EMS) immediately that the patient was exposed to Fluorocarbons .[1] Explicitly state: "Do not administer Epinephrine or Catecholamines," as this may induce fatal ventricular fibrillation [1].[1]
References
Sources
- 1. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. arkema.com [arkema.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Respiratory protection equipments C2HClF4 (1-chloro-1,1,2,2-tetrafluoroethane), CAS number 354-25-6 [en.gazfinder.com]
- 6. 1,1,2,2-Tetrafluoro-1-chloroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hudsontech.com [hudsontech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
